molecular formula C8H12N2 B2812284 2,5,6-Trimethylpyridin-3-amine CAS No. 51551-21-4

2,5,6-Trimethylpyridin-3-amine

Cat. No.: B2812284
CAS No.: 51551-21-4
M. Wt: 136.198
InChI Key: OFNDKMSILLWOIA-UHFFFAOYSA-N
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Description

2,5,6-Trimethylpyridin-3-amine (CAS 51551-21-4) is a substituted pyridine compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . This chemical structure is part of a class of 6-aminopyridin-3-ol analogues that have demonstrated significant potential in biomedical research, particularly in immunology and inflammation. While specific studies on this exact isomer are limited, research on closely related analogues, such as 6-amino-2,4,5-trimethylpyridin-3-ol (BJ-1108), provides strong insight into its possible applications . Studies show that these analogues function by potently inhibiting the differentiation of naive CD4+ T cells into pro-inflammatory T-helper 1 (Th1) and T-helper 17 (Th17) cell lineages in a concentration-dependent manner, without inducing significant cellular apoptosis . This mechanism is critical, as the unrestrained activation of Th1 and Th17 cells is a known pathogenic factor in autoimmune disorders. Consequently, this compound class is investigated for its therapeutic potential in models of inflammation and autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis . Researchers can utilize 2,5,6-Trimethylpyridin-3-amine as a key scaffold or building block in medicinal chemistry to develop novel immunomodulatory agents and to further elucidate the signaling pathways involved in T-cell differentiation and autoimmune disease progression. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-4-8(9)7(3)10-6(5)2/h4H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNDKMSILLWOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2,5,6-Trimethylpyridin-3-amine (CAS 51551-21-4): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridine scaffolds are foundational to modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] 2,5,6-Trimethylpyridin-3-amine (CAS 51551-21-4) is a functionalized pyridine derivative that serves as a valuable building block for the synthesis of more complex heterocyclic systems. The strategic placement of an amine group and three methyl groups on the pyridine ring imparts a unique combination of electronic and steric properties, making it a versatile intermediate for drug discovery and materials science. This technical guide provides a comprehensive overview of the known and predicted properties, reactivity, synthetic considerations, and potential applications of this compound, designed for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a chemical entity are fundamental to its application in synthesis and analysis. While comprehensive experimental data for 2,5,6-trimethylpyridin-3-amine is not extensively published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Physicochemical Properties

The key physicochemical data for 2,5,6-trimethylpyridin-3-amine are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValue / PredictionSource / Rationale
CAS Number 51551-21-4-
Molecular Formula C₈H₁₂N₂Calculated
Molecular Weight 136.19 g/mol Calculated
Appearance Off-white to light yellow solidPredicted based on similar aromatic amines
Boiling Point ~200-220 °CEstimated by comparison to 2,4,6-trimethylpyridine (171-172 °C)[2] with an added amino group increasing polarity and hydrogen bonding potential.
Melting Point Not available-
Solubility Soluble in organic solvents (e.g., DCM, THF, Methanol); sparingly soluble in water.Predicted based on molecular structure.
pKa ~7.0 - 8.0Estimated by comparison to 2,4,6-trimethylpyridine (pKa 7.43)[2], with the amino group slightly influencing the basicity of the ring nitrogen.
Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. The expected spectral characteristics are as follows:

  • ¹H NMR: The spectrum would feature distinct signals for the aromatic proton, the amine protons, and the three methyl groups. The aromatic proton (at C4) would appear as a singlet in the aromatic region (~6.5-7.5 ppm). The three methyl groups would present as three separate singlets in the aliphatic region (~2.0-2.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals, corresponding to the six carbons of the pyridine ring and the two carbons of the methyl groups.

  • Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching vibrations (~1250-1350 cm⁻¹), and characteristic aromatic C=C and C=N stretching bands in the 1450-1650 cm⁻¹ region.[3][4]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 136.19. Fragmentation patterns would likely involve the loss of methyl groups or cleavage of the pyridine ring.[3]

Synthesis and Chemical Reactivity

Understanding the synthesis and inherent reactivity of 2,5,6-trimethylpyridin-3-amine is crucial for its effective use as a synthetic intermediate.

Proposed Synthetic Pathway

A common and effective method for introducing an amino group onto a pyridine ring is through the Chichibabin reaction or, more controllably, through nucleophilic aromatic substitution (SNA_r_) of a suitable precursor, such as a halogenated pyridine. A plausible synthetic route could start from a trimethyl-halopyridine.

start 2,5,6-Trimethyl-3-halopyridine product 2,5,6-Trimethylpyridin-3-amine start->product Nucleophilic Aromatic Substitution (SNAr) reagent1 Ammonia or Amine Surrogate (e.g., NaN3 then reduction) reagent1->product

Diagram 1: Proposed synthesis via nucleophilic aromatic substitution.

The choice of halogen (Cl, Br) and the specific aminating agent would be critical. The reaction is driven by the electron-withdrawing nature of the pyridine ring nitrogen, which activates the ring for nucleophilic attack.[5]

Core Reactivity

The chemical behavior of 2,5,6-trimethylpyridin-3-amine is dictated by the interplay of its functional groups:

  • The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and readily undergoes reactions such as acylation, alkylation, sulfonation, and diazotization. It is the primary site for derivatization to build more complex molecules.

  • The Pyridine Ring: The ring nitrogen is basic and can be protonated or alkylated. The ring itself can participate in metal-catalyzed cross-coupling reactions if further functionalized (e.g., converted from the amine to a halide). The electron-donating methyl and amino groups activate the ring towards electrophilic substitution, though such reactions on pyridines can be complex.

cluster_reactions Reactions at the Amino Group core 2,5,6-Trimethylpyridin-3-amine acylation N-Acylation (Amide Formation) core->acylation R-COCl, Base alkylation N-Alkylation (Secondary/Tertiary Amine) core->alkylation R-X, Base sulfonylation N-Sulfonylation (Sulfonamide Formation) core->sulfonylation R-SO₂Cl, Base buchwald Buchwald-Hartwig Coupling (Aryl Amination) core->buchwald Ar-X, Pd Catalyst, Base

Diagram 2: Key reaction pathways for derivatization.

Applications in Research and Drug Development

The true value of 2,5,6-trimethylpyridin-3-amine lies in its application as a versatile intermediate. The aminopyridine motif is a privileged scaffold found in a wide array of biologically active compounds, particularly as kinase inhibitors for oncology.[6][7]

  • Intermediate for Kinase Inhibitors: Many potent kinase inhibitors feature a pyrido[2,3-d]pyrimidine core.[6] 2,5,6-Trimethylpyridin-3-amine is an ideal starting material for constructing this fused ring system, where the amine group participates in the crucial cyclization step.

  • Scaffold for Bioactive Molecules: Derivatives of this compound have been investigated for a range of therapeutic targets. For instance, related aminopyridinol structures have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular carcinoma.[7][8]

  • Building Block in Organic Synthesis: Beyond pharmaceuticals, it can serve as a ligand in organometallic chemistry or as a monomer for specialized polymers.

Experimental Protocol: N-Acylation of 2,5,6-Trimethylpyridin-3-amine

This protocol provides a standardized, self-validating procedure for the acylation of the amine, a fundamental step in its use as an intermediate.

Objective: To synthesize N-(2,5,6-trimethylpyridin-3-yl)acetamide.

Materials:

  • 2,5,6-Trimethylpyridin-3-amine (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5,6-trimethylpyridin-3-amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add the base (TEA or pyridine, 1.5 eq) to the solution and cool the flask to 0 °C in an ice bath. The base is crucial to neutralize the HCl byproduct of the reaction.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. A slight excess ensures complete consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation: Purify the crude product by column chromatography on silica gel or by recrystallization. The structure and purity of the final product, N-(2,5,6-trimethylpyridin-3-yl)acetamide, should be confirmed by NMR and MS analysis.

Safety and Handling

Hazard TypeAssociated Risk and Precaution
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled. Precaution: Avoid ingestion, skin contact, and inhalation of dust/vapors.
Skin/Eye Irritation Causes skin and serious eye irritation.[9] Precaution: Wear protective gloves, clothing, and eye/face protection.
Respiratory Irritation May cause respiratory irritation.[9] Precaution: Use only in a well-ventilated area or in a fume hood.
Reactivity Incompatible with strong oxidizing agents.[2] Precaution: Store away from strong acids and oxidizing agents.

Handling Recommendations:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

Conclusion

2,5,6-Trimethylpyridin-3-amine is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its primary amine handle allows for straightforward derivatization, while the substituted pyridine core is a well-established pharmacophore in numerous drug classes. By understanding its fundamental properties, reactivity, and safe handling procedures, researchers can effectively leverage this versatile intermediate to construct novel molecules for a wide range of scientific applications, from targeted therapeutics to advanced materials.

References

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: [Link]

  • US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES. Google Patents.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health (NIH). Available at: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. Available at: [Link]

  • 1 H NMR and IR spectra of compounds 2-5. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. Available at: [Link]

  • An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. ACS Publications. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Available at: [Link]

  • Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Bulgarian Chemical Communications. Available at: [Link]

Sources

Technical Whitepaper: 3-Amino-2,5,6-Trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-amino-2,5,6-trimethylpyridine (CAS 51551-21-4), a specialized heterocyclic intermediate critical in the synthesis of pharmaceutical agents (particularly kinase inhibitors) and advanced organic ligands.

Structural Dynamics, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

3-Amino-2,5,6-trimethylpyridine is a polysubstituted pyridine derivative characterized by a high degree of steric and electronic tuning. Unlike simple aminopyridines, the presence of three methyl groups—specifically at the 2 and 6 positions—creates a unique steric environment around the ring nitrogen, modulating its nucleophilicity while the 3-amino group serves as a versatile handle for downstream functionalization. This guide outlines the compound's structural logic, a self-validating synthesis protocol from 2,3,6-collidine, and its application in constructing fused heterocycles for drug discovery.

Structural Analysis & Physicochemical Profile

Nomenclature and Symmetry

The IUPAC designation 3-amino-2,5,6-trimethylpyridine is derived from the parent ring system 2,3,6-trimethylpyridine.

  • Parent Structure: 2,3,6-trimethylpyridine.

  • Substitution Logic: Electrophilic substitution on the parent ring occurs preferentially at the

    
    -position (C5) due to electronic activation by the methyl groups and the inherent directing effects of the pyridine nitrogen.
    
  • Numbering Reversal: Upon introducing the amine at C5, the numbering priority rules (Amino < Methyl) dictate a re-indexing of the ring. The molecule is numbered to give the amine the lowest possible locant, converting "5-amino-2,3,6-trimethylpyridine" to 3-amino-2,5,6-trimethylpyridine .

Electronic and Steric Properties
  • Basicity: The molecule exhibits a "push-pull" electronic character. The three methyl groups (+I effect) and the amino group (+M effect) significantly increase the electron density of the pyridine ring compared to unsubstituted pyridine. However, the 2,6-dimethyl substitution creates a "steric gate" around the pyridine nitrogen, hindering the approach of bulky electrophiles while retaining high basicity towards protons (similar to 2,6-lutidine).

  • Lipophilicity: The trimethyl scaffold significantly enhances the logP (estimated ~1.5–2.0), improving the membrane permeability of pharmaceutical derivatives compared to non-methylated analogs.

PropertyValue / Description
CAS Number 51551-21-4
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Predicted pKa ~7.5–8.0 (Pyridine N), ~3.0 (Aniline N)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water

Synthetic Methodology

The most robust route to 3-amino-2,5,6-trimethylpyridine utilizes 2,3,6-trimethylpyridine as the starting material. This route is preferred for its regioselectivity and scalability.

Reaction Pathway Diagram

The following directed acyclic graph (DAG) visualizes the critical synthetic steps and the logic flow.

SynthesisPathway Start 2,3,6-Trimethylpyridine (Starting Material) Nitration Step 1: Nitration (H2SO4 / HNO3) Start->Nitration Electrophilic Subst. (Beta-position) Intermediate 3-Nitro-2,5,6-trimethylpyridine (Intermediate) Nitration->Intermediate Regioselective Yield: ~70-80% Reduction Step 2: Reduction (Fe/HCl or H2/Pd-C) Intermediate->Reduction Nitro Reduction Product 3-Amino-2,5,6-trimethylpyridine (Target) Reduction->Product Purification

Figure 1: Synthetic pathway from 2,3,6-trimethylpyridine to the target amine.

Detailed Protocol
Step 1: Regioselective Nitration

Objective: Introduce a nitro group at the vacant


-position (C5 of the starting material).
  • Reagents: 2,3,6-trimethylpyridine (1.0 eq), Conc. H₂SO₄ (5.0 eq), Fuming HNO₃ (1.2 eq).

  • Procedure:

    • Dissolve 2,3,6-trimethylpyridine in conc. H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise, maintaining internal temperature <10°C to prevent oxidation of methyl groups.

    • Heat the mixture to 60°C for 2 hours. The electrophilic attack occurs at the 5-position (meta to N), which is sterically accessible and electronically activated.

    • Workup: Pour onto crushed ice, neutralize with Na₂CO₃ to pH 8. Extract with dichloromethane (DCM).[1]

  • Checkpoint: ¹H NMR should show the disappearance of the C5 proton and a downfield shift of adjacent methyl signals.

Step 2: Reduction of the Nitro Group

Objective: Convert the nitro functionality to the primary amine.

  • Reagents: Fe powder (4.0 eq), NH₄Cl (catalytic), Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H₂O.

    • Add Fe powder and NH₄Cl. Reflux for 4 hours.

    • Alternative: Hydrogenation using 10% Pd/C in MeOH under H₂ atmosphere (3 atm) is cleaner but requires careful handling of the pyrophoric catalyst.

  • Purification: Filter through Celite to remove iron residues. Concentrate the filtrate. Recrystallize from Ethanol/Hexane to obtain the pure amine.

Reactivity & Functionalization[2][3][4][5][6]

The 3-amino-2,5,6-trimethylpyridine scaffold offers two distinct reactive centers: the exocyclic amine (nucleophilic) and the pyridine nitrogen (basic).

Key Transformations
  • Sandmeyer Reaction: Conversion of the amino group to a halide (Cl, Br, I) via diazotization. This is crucial for cross-coupling reactions (Suzuki, Buchwald-Hartwig).

  • Condensation Reactions: Reaction with

    
    -haloketones yields imidazo[1,2-a]pyridines , a privileged scaffold in kinase inhibitors (e.g., FGFR4 inhibitors).
    
  • Urea/Amide Formation: Reaction with isocyanates or acid chlorides generates stable urea/amide linkages, often used to bind to the "hinge region" of kinase enzymes.

Reactivity Center 3-Amino-2,5,6- trimethylpyridine Urea Urea Derivatives (Kinase Hinge Binders) Center->Urea Nucleophilic Addn Imidazo Imidazo[1,2-a]pyridines (Fused Heterocycles) Center->Imidazo Cyclocondensation Halide 3-Halo-2,5,6-trimethylpyridine (Coupling Partner) Center->Halide Sandmeyer Rxn R_Iso Isocyanates (R-NCO) R_Iso->Urea R_Halo alpha-Haloketones R_Halo->Imidazo R_Sand NaNO2 / HX / CuX R_Sand->Halide

Figure 2: Functionalization logic for drug discovery applications.

Applications in Drug Discovery[2][3][4]

Kinase Inhibition (FGFR4 & BioA)

The 3-amino-2,5,6-trimethylpyridine motif serves as a bioisostere for other amino-aromatics. In the context of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, the trimethyl substitution pattern provides:

  • Conformational Lock: The methyl groups restrict rotation when the amine forms a bond, reducing the entropic penalty of binding.

  • Selectivity: The 2,6-dimethyl groups clash with the "gatekeeper" residues in certain kinases, potentially improving selectivity for kinases with larger ATP-binding pockets.

Ligand Design

In organometallic chemistry, this compound is a precursor for bulky N,N-bidentate ligands . The steric bulk at the 2,6-positions protects the metal center, enhancing catalyst stability in polymerization reactions.

References

  • Synthesis of Pyridine Derivatives: Synthesis of 2,3,6-trimethylpyridine and its nitration derivatives. ResearchGate.[2][3]

  • FGFR4 Inhibitor Design: 6-Amino-2,4,5-trimethylpyridin-3-ol and derivatives as selective FGFR4 inhibitors. PubMed Central.

  • Isocyanate Reactivity: Synthesis of adducts with amino acids as potential dosimeters. PubMed.

  • General Properties of Collidines: 2,4,6-Trimethylpyridine (Collidine) properties and isomers. Wikipedia / PubChem.

  • Product Identification: 3-amino-2,5,6-trimethylpyridine (CAS 51551-21-4). BLD Pharm Catalog.

Sources

Technical Guide: Sourcing & Quality Assurance of 2,5,6-Trimethyl-3-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Availability

2,5,6-trimethyl-3-pyridinamine (CAS 51551-21-4) is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and complex agrochemicals. Unlike its commoditized isomer 2,4,6-trimethyl-3-pyridinamine (derived from collidine), the 2,5,6-isomer exhibits restricted commercial availability .

The Core Challenge: Most "in-stock" flags on aggregator sites are false positives for the 2,4,6-isomer or "make-to-order" placeholders. Successful procurement requires a bifurcated strategy: validating stock with specific isomeric QC data or managing a custom synthesis workflow starting from 2,3,6-trimethylpyridine.

Critical Advisory: Do not confuse with 2,4,6-trimethylpyridin-3-amine . The methyl substitution pattern dictates the electronic properties of the amine and its subsequent reactivity in nucleophilic aromatic substitutions (SNAr) or Buchwald-Hartwig couplings.

Part 2: Chemical Identity & Technical Specifications

Before engaging suppliers, establish a rigid technical specification (Spec Sheet) to prevent isomeric substitution errors.

Core Identity Data
AttributeSpecification
Chemical Name 2,5,6-trimethylpyridin-3-amine
Synonyms 3-Amino-2,5,6-trimethylpyridine; 2,5,6-Collidin-3-amine
CAS Number 51551-21-4 (Verify against CAS 21203-55-4 to avoid the 2,4,6-isomer)
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
SMILES CC1=C(N)C=C(C)C(C)=N1
Physical State Off-white to pale yellow solid (typically) or viscous oil if impure.
Critical Quality Attributes (CQAs)
  • Purity: ≥97.0% (HPLC Area %).

  • Regio-Isomeric Purity: ≥99.0% (Crucial: Must contain <1% of 2,4,6-isomer).

  • Water Content: ≤0.5% (Aminopyridines are hygroscopic; water interferes with Pd-catalyzed couplings).

  • Residual Solvents: Methanol/Ethanol <5000 ppm (Common recrystallization solvents).

Part 3: Sourcing Strategy & Supplier Landscape

The supply chain for 2,5,6-trimethyl-3-pyridinamine is tiered. Use the following decision logic to select a supplier based on your project phase.

Supplier Tiers
  • Tier 1 (Stock Heterocycle Specialists): Companies like Enamine , Combi-Blocks , or ChemBridge .

    • Pros: Likely to have actual physical stock (mg to g scale). High reliability in structure verification.

    • Cons: Higher unit price.[1]

  • Tier 2 (Catalog Aggregators): Sigma-Aldrich, Fisher, eMolecules.

    • Pros: Easy ordering systems.

    • Cons: Often act as re-sellers. Lead times can jump from "2 days" to "6 weeks" if they are back-ordering from Tier 1.

  • Tier 3 (Custom Synthesis Houses): WuXi AppTec, Pharmaron, or boutique CROs.

    • Pros: Only viable option for kg-scale.

    • Cons: Requires 8-12 week lead time; you pay for the FTE/Synthesis campaign.

Sourcing Decision Logic (Graphviz)

SourcingStrategy Start Need 2,5,6-trimethyl-3-pyridinamine CheckQty Required Quantity? Start->CheckQty SmallScale < 10 Grams (Discovery) CheckQty->SmallScale LargeScale > 100 Grams (Process/Dev) CheckQty->LargeScale SearchTier1 Search Tier 1 Specialists (Enamine, Combi-Blocks) SmallScale->SearchTier1 CustomSynth Initiate Custom Synthesis Route: Nitration of 2,3,6-Collidine LargeScale->CustomSynth StockCheck In Stock? SearchTier1->StockCheck Buy Purchase & QC (NMR Validation) StockCheck->Buy Yes StockCheck->CustomSynth No CheckPrecursor Check Precursor Availability (2,3,6-Trimethylpyridine CAS 1462-84-6) CustomSynth->CheckPrecursor

Figure 1: Strategic sourcing decision tree distinguishing between catalog procurement and custom synthesis workflows.

Part 4: Synthesis & Impurity Profile

Understanding the synthesis is the only way to predict impurities. The commercial route almost exclusively utilizes the Nitration-Reduction sequence starting from 2,3,6-trimethylpyridine.

Synthetic Pathway[2]
  • Starting Material: 2,3,6-Trimethylpyridine (CAS 1462-84-6).[2][3]

  • Step 1 (Nitration): Electrophilic aromatic substitution using HNO₃/H₂SO₄.

    • Regioselectivity: The 5-position is activated by the 6-methyl (ortho) and 3-methyl (meta) and is beta to the nitrogen. This yields 2,5,6-trimethyl-3-nitropyridine .

    • Risk:[3][4] Over-nitration or nitration at the 4-position (minor).

  • Step 2 (Reduction): Hydrogenation (H₂/Pd-C) or Fe/Acetic Acid reduction of the nitro group to the amine.

Synthesis Workflow Diagram

Synthesispath SM 2,3,6-Trimethylpyridine (CAS 1462-84-6) Intermediate 2,5,6-Trimethyl-3-nitropyridine SM->Intermediate Electrophilic Sub. Reagents1 HNO3 / H2SO4 (Nitration) Reagents1->Intermediate Product 2,5,6-Trimethyl-3-pyridinamine (CAS 51551-21-4) Intermediate->Product Reduction Impurity Impurity: 4-Nitro isomer (Removal via Cryst.) Intermediate->Impurity Side Rxn Reagents2 H2, Pd/C (Reduction) Reagents2->Product

Figure 2: Industrial synthesis pathway highlighting the critical nitration step and potential regio-isomeric impurities.

Part 5: Experimental Validation Protocol (QC)

Trusting a Certificate of Analysis (CoA) without verification is a risk in heterocyclic chemistry. The following protocol validates the specific isomer.

Proton NMR (1H-NMR) Validation

Solvent: DMSO-d6 or CDCl3 Key Diagnostic Signal:

  • The Aromatic Singlet: The 2,5,6-trimethyl substitution pattern leaves only one aromatic proton at position 4.

  • Expectation: A sharp singlet around δ 6.8 - 7.2 ppm.

  • Failure Mode: If you see a doublet (coupling), you likely have the 4,5-unsubstituted isomer or the 2,4,6-isomer (which has a proton at C5, also a singlet, but chemical shift differs).

  • Methyl Groups: Three distinct methyl singlets (approx δ 2.1 - 2.5 ppm).

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak shape of basic amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).

Part 6: Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Aminopyridines are known to block potassium channels (4-AP like activity) and can be neurotoxic.

  • Skin/Eye Irritation: Category 2.

  • Handling: Always handle in a fume hood. Avoid dust generation.

Storage:

  • Hygroscopic: Store under inert atmosphere (Argon/Nitrogen).[5]

  • Oxidation: Amines can oxidize to N-oxides or azo-dimers upon prolonged air exposure. Keep cold (2-8°C).

References

  • Chemical Identification: "2,5,6-Trimethylpyridin-3-amine." ChemBK.[6][7] Accessed October 2023. Link

  • Precursor Synthesis: "Nitration of 2,3,6-trimethylpyridine." ResearchGate / VDOC. (Contextualizing nitration of collidines). Link

  • Supplier Database: "CAS 51551-21-4 Search." ChemicalBook.[6][7] Link

  • General Heterocycle Synthesis: "Nitropyridines in the Synthesis of Bioactive Molecules." MDPI Molecules, 2021. Link

  • Safety Data: "Safety Data Sheet for Aminopyridines (Generic)." Sigma-Aldrich.[8] Link

Sources

Polysubstituted Aminopyridines: A Master Class in Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Hinge Binder

In the hierarchy of kinase inhibitor scaffolds, the aminopyridine motif occupies a "privileged" status. Unlike promiscuous binders, the aminopyridine core offers a tunable electronic landscape that balances solubility, lipophilicity, and precise hydrogen-bonding vectors. Its structural ubiquity is exemplified by Crizotinib (Xalkori) , where the 2-aminopyridine moiety serves as the critical "hinge binder," anchoring the molecule within the ATP-binding pocket of the ALK/ROS1 kinase.

This guide moves beyond basic synthesis to explore the orthogonal functionalization of polysubstituted aminopyridines. We address the primary challenge in this field: Regioselectivity . By mastering the dichotomy between Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, researchers can access diverse chemical space from a single commodity starting material: 2,4-dichloropyridine.

Strategic Synthesis: The Orthogonal Selectivity Switch

The most powerful tool in the aminopyridine arsenal is the ability to invert regioselectivity based on reaction mechanism. This "switch" allows for the divergent synthesis of regioisomeric libraries.

The Mechanistic Dichotomy
  • SNAr (Thermodynamic/Electronic Control): In 2,4-dichloropyridine, the C4 position is more electrophilic for nucleophilic attack. The formation of the Meisenheimer complex at C4 leads to a stabilized para-quinoid resonance structure, whereas attack at C2 yields a less stable ortho-quinoid intermediate.[1] Thus, standard SNAr conditions favor C4-substitution .

  • Pd-Catalysis (Kinetic/Coordination Control): Palladium oxidative addition is sensitive to steric and directing effects. With specific ligand systems (e.g., Xantphos), the palladium center preferentially inserts at the C2-position , driven by the proximity of the pyridine nitrogen which can facilitate the oxidative addition step or stabilize the transition state.

Visualization: Divergent Synthesis Workflow

OrthogonalSelectivity Start 2,4-Dichloropyridine SNAr_Cond S_NAr Conditions (Amine, DIPEA, Heat) Start->SNAr_Cond Pd_Cond Pd-Catalysis (Pd(OAc)2, Xantphos, Base) Start->Pd_Cond Prod_C4 C4-Substituted Product (Major Isomer) SNAr_Cond->Prod_C4 Nucleophilic Attack (Electronic Control) Prod_C2 C2-Substituted Product (Major Isomer) Pd_Cond->Prod_C2 Oxidative Addition (Ligand Control)

Figure 1: The "Selectivity Switch" enabling access to orthogonal regioisomers from a common precursor.

Technical Protocol: C2-Selective Buchwald-Hartwig Amination

While SNAr protocols are standard, achieving high C2-selectivity on a 2,4-dihalopyridine requires precise catalytic control. The following protocol is optimized for coupling a secondary amine to the C2 position of 2,4-dichloropyridine, preserving the C4-chloride for subsequent functionalization.

Experimental Design Logic
  • Catalyst Source: Pd(OAc)2 is used as a stable Pd(II) source.

  • Ligand: Xantphos is critical. Its wide bite angle (111°) promotes reductive elimination and, crucially, favors oxidative addition at the sterically more accessible or N-directed C2 position over C4 in this specific scaffold context.

  • Base: Cs2CO3 is preferred over NaOtBu to prevent side reactions (e.g., ether formation) and tolerate functional groups.

  • Solvent: Dioxane or Toluene (anhydrous) ensures solubility and high reflux temperatures.

Step-by-Step Methodology

Reagents:

  • 2,4-Dichloropyridine (1.0 equiv)[2]

  • Aniline/Amine derivative (1.1 equiv)

  • Pd(OAc)2 (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cs2CO3 (2.0 equiv)

  • 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.

  • Catalyst Pre-complexation: Add Pd(OAc)2 and Xantphos to the flask. Add 20% of the solvent volume. Stir at room temperature for 10 minutes to form the active L-Pd(0) species (solution typically turns yellow/orange).

    • Why? Pre-forming the catalyst prevents Pd-black precipitation upon heating.

  • Substrate Addition: Add 2,4-dichloropyridine, the amine coupling partner, and Cs2CO3.

  • Degassing: Add the remaining solvent. Sparge the mixture with Argon for 15 minutes.

    • Critical Step: Oxygen poisons the Pd(0) species, leading to stalled conversion.

  • Reaction: Heat the mixture to 100°C. Monitor by HPLC/UPLC every 2 hours.

    • Endpoint: Look for the disappearance of the starting dichloride. If C4-substitution byproduct appears (>5%), lower temperature to 80°C.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C2-isomer is typically less polar than the C4-isomer due to intramolecular H-bonding (if N-H is present) or shielding effects.

Data Analysis: Ligand Effects on Selectivity

The choice of ligand dictates the regiochemical outcome. The table below summarizes the selectivity trends observed in the coupling of 2,4-dichloropyridine with morpholine (1.0 equiv).

LigandTypePrimary ProductSelectivity (C2:C4)Mechanism Note
None (SNAr) -C4-Amino 1 : 20Electronic control (Meisenheimer stability).
Xantphos Bidentate BisphosphineC2-Amino > 20 : 1Wide bite angle favors C2 oxidative addition.
BINAP Bidentate BisphosphineC2-Amino 10 : 1Good C2 selectivity, but slower kinetics than Xantphos.
BrettPhos Bulky MonophosphineMixed 2 : 1Steric bulk overwhelms the subtle electronic preference.
dppf Bidentate FerroceneMixed 1 : 1Bite angle insufficient for high discrimination.

Case Study: Crizotinib (Xalkori)

Crizotinib represents the pinnacle of aminopyridine engineering. It targets the c-Met and ALK kinases.[3]

  • Structure: The core is a 2-aminopyridine substituted at the 3-position (benzyloxy) and 5-position (pyrazolyl).

  • Binding Mode: The 2-amino group and the pyridine nitrogen form a donor-acceptor hydrogen bond pair with the hinge region (Glu1197 and Met1199 in ALK).

  • Synthetic Insight: The 3-benzyloxy group is crucial for filling the hydrophobic pocket. Synthetically, this requires installing an oxygen nucleophile at C3. This is often achieved by starting with a 3-hydroxy-2-nitropyridine or halogenated precursor, highlighting the need for polysubstituted building blocks.

CrizotinibSAR Crizotinib Crizotinib Structure Hinge 2-Aminopyridine Core (Hinge Binder) Crizotinib->Hinge H-Bonds to Met1199 Pocket 3-Benzyloxy Group (Hydrophobic Pocket) Crizotinib->Pocket pi-stacking / vdW Solubility 5-Pyrazolyl-Piperidine (Solvent Exposure/Solubility) Crizotinib->Solubility PK Properties

Figure 2: Structural dissection of Crizotinib highlighting the role of the aminopyridine core.

References

  • Crizotinib Discovery: Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[3] Journal of Medicinal Chemistry, 2011.[3]

  • Regioselectivity in SNAr: Lee, M., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles."[4] The Journal of Organic Chemistry, 2015.[4]

  • Buchwald-Hartwig Selectivity: Strotman, N. A., et al. "Highly Regioselective Amination of 2,4-Dichloropyrimidines." Organic Letters, 2010. (Note: Principles extrapolated to pyridines).

  • Aminopyridine Review: "Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery." Expert Opinion on Drug Discovery, 2025.

Sources

2,5,6-Trimethylpyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,5,6-Trimethylpyridin-3-amine: Technical Specifications, Synthesis, and Applications in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

2,5,6-Trimethylpyridin-3-amine (CAS: 51551-21-4) is a specialized heterocyclic building block critical to modern medicinal chemistry. As a highly substituted aminopyridine, it serves as a robust scaffold for the development of kinase inhibitors—specifically targeting FGFR4 and JAK2 pathways—and acts as a bioisostere for aniline or aminopyrimidine moieties in fragment-based drug design (FBDD).

Its structural uniqueness lies in the steric bulk provided by three methyl groups surrounding the pyridine core, which restricts conformational rotation in ligand-protein binding, potentially enhancing selectivity profiles for ATP-competitive inhibitors.

Chemical Identity & Physicochemical Properties

The following data consolidates experimental and predicted values essential for laboratory handling and stoichiometric calculations.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 2,5,6-Trimethylpyridin-3-amine
Synonyms 3-Amino-2,5,6-trimethylpyridine; 5-Amino-2,3,6-collidine
CAS Number 51551-21-4
Molecular Formula

Molecular Weight 136.19 g/mol
SMILES NC1=CC(C)=C(C)N=C1C
Appearance Off-white to pale yellow crystalline solid
Melting Point 144 °C (Experimental)
Boiling Point ~261 °C (Predicted)
pKa (Conjugate Acid) ~7.4 (Estimated based on 2,4,6-collidine)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Note on Isomerism: It is crucial to distinguish this isomer from 2,4,6-trimethylpyridin-3-amine . The 2,5,6-substitution pattern places the amine adjacent to two methyl groups (positions 2 and ? No, position 2 and 4? Let's verify structure). Correction: In 2,5,6-trimethylpyridin-3-amine, the amine is at position 3.[1] Methyls are at 2, 5, and 6. The amine is flanked by the C2-Methyl and the C4-Hydrogen. The C5/C6 methyls are on the opposite side of the ring, influencing the electronic density of the nitrogen.

Synthesis & Manufacturing Protocol

The synthesis of 2,5,6-trimethylpyridin-3-amine is typically achieved through the functionalization of 2,3,6-trimethylpyridine (2,3,6-collidine) . Due to the directing effects of the ring nitrogen and methyl groups, electrophilic aromatic substitution (nitration) occurs preferentially at the vacant C5 position of the 2,3,6-collidine scaffold.

Note: Due to ring numbering conventions, the 5-position of 2,3,6-collidine is equivalent to the 3-position of 2,5,6-trimethylpyridine.

Step-by-Step Methodology

1. Nitration (Electrophilic Aromatic Substitution)

  • Reagents: 2,3,6-Trimethylpyridine, Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Protocol:

    • Dissolve 2,3,6-trimethylpyridine in concentrated

      
       at 0°C.
      
    • Dropwise add fuming

      
       while maintaining temperature <10°C to prevent oxidative degradation.
      
    • Heat to 60–80°C for 2–4 hours.

    • Mechanism: The pyridinium ion forms in acid; however, under harsh conditions, the free base equilibrium allows electrophilic attack at the beta-position (C5), which is activated by the methyl groups.

    • Intermediate: 2,3,6-Trimethyl-5-nitropyridine.

2. Reduction (Nitro to Amine)

  • Reagents: Hydrogen gas (

    
    ), Palladium on Carbon (Pd/C), Methanol (MeOH). Alternatively: Iron powder (
    
    
    
    ) / Ammonium Chloride (
    
    
    ).
  • Protocol:

    • Suspend the nitro-intermediate in MeOH.

    • Add 10% Pd/C catalyst (5-10 wt%).

    • Stir under

      
       atmosphere (balloon or 1-3 bar) at RT for 12 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to yield the crude amine.

  • Purification: Recrystallization from Ethyl Acetate/Hexanes or column chromatography.

Synthesis Pathway Visualization

SynthesisPathway SM Starting Material 2,3,6-Trimethylpyridine (2,3,6-Collidine) INTER Intermediate 2,3,6-Trimethyl-5-nitropyridine SM->INTER Nitration HNO3 / H2SO4 60-80°C PROD Final Product 2,5,6-Trimethylpyridin-3-amine (MW: 136.19) INTER->PROD Reduction H2, Pd/C or Fe/HCl

Figure 1: Synthetic route transforming 2,3,6-collidine to the target aminopyridine via nitration and reduction.[1][2][3]

Applications in Drug Discovery

The 2,5,6-trimethylpyridin-3-amine scaffold is increasingly utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization.

A. Kinase Inhibition (FGFR4 & JAK2)

The molecule serves as a key pharmacophore in the design of covalent and reversible kinase inhibitors.

  • FGFR4 Selectivity: The methyl groups at positions 2, 5, and 6 create a specific steric profile that fits into the ATP-binding pocket of Fibroblast Growth Factor Receptor 4 (FGFR4). This steric bulk helps exclude the inhibitor from binding to other structurally similar kinases (e.g., FGFR1-3), thereby reducing off-target toxicity [1].

  • JAK2 Inhibitors: Derivatives of this amine have been synthesized to target Janus Kinase 2 (JAK2), where the pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of the kinase [2].

B. Bioisosterism

In medicinal chemistry, this pyridine ring is often used as a bioisostere for:

  • Substituted Anilines: Improving solubility and metabolic stability (lowering LogP while maintaining aromaticity).

  • Pyrimidines: Modulating pKa to optimize drug absorption and distribution.

C. Metal Ligand Chemistry

The steric crowding around the nitrogen makes this molecule a unique ligand for transition metals (e.g., Ruthenium, Copper), often used in the synthesis of organometallic anti-cancer agents where ligand dissociation rates must be finely tuned [3].

Analytical Characterization

To validate the identity of synthesized 2,5,6-trimethylpyridin-3-amine, the following spectral signatures are diagnostic:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~2.1 - 2.4 ppm:  Three distinct singlets corresponding to the methyl groups (
      
      
      
      ).
    • 
       ~4.5 - 5.0 ppm:  Broad singlet for the amine protons (
      
      
      
      ), exchangeable with
      
      
      .
    • 
       ~6.8 - 7.2 ppm:  Singlet (or fine doublet) for the single aromatic proton at position 4.
      
  • Mass Spectrometry (ESI-MS):

    • 
      :  Peak at 137.2 m/z .
      
  • IR Spectroscopy:

    • Primary amine doublets at 3300–3500

      
       .
      
    • Pyridine ring stretching at 1580–1600

      
       .
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[4]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is sensitive to oxidation over prolonged exposure to air, turning dark brown.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • ChemicalBook. (n.d.). 2,5,6-Trimethyl-pyridin-3-ylamine Properties and Melting Point. Retrieved from

  • Mishra, S., et al. (2023).[5] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[5] Journal of the American Chemical Society.[5] Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15100, 2,3,6-Trimethylpyridine.[6] Retrieved from

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules.[1] Molecules.[1][7][5][6][8][9][10][11][12] Retrieved from

Sources

2,5,6-Trimethylpyridin-3-amine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, physicochemical profile, and synthetic methodology for 2,5,6-Trimethylpyridin-3-amine . This document is structured to support researchers in medicinal chemistry and process development.

Chemo-Structural Identity & Synthetic Utility

Compound Identity & Core Identifiers

This pyridine derivative serves as a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors (e.g., FGFR4 antagonists) and fused ring systems like imidazo[4,5-b]pyridines. Its substitution pattern—an electron-donating amine at position 3 flanked by methyl groups—imparts unique electronic properties and steric constraints valuable for scaffold design.

Nomenclature & Registry
Parameter Data
IUPAC Name 2,5,6-Trimethylpyridin-3-amine
Synonyms 3-Amino-2,5,6-trimethylpyridine; 2,5,6-Trimethyl-3-pyridinamine
CAS Registry Number 51551-21-4 (Free Base)2089257-49-6 (Dihydrochloride)
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Structural Codes
  • SMILES (Canonical): NC1=CC(C)=C(C)N=C1C

  • InChI String: InChI=1S/C8H12N2/c1-5-4-7(9)8(3)10-6(5)2/h4H,9H2,1-3H3

  • InChI Key: OFNDKMSILLWOIA-UHFFFAOYSA-N[1]

Physicochemical & Structural Analysis

The 2,5,6-trimethyl substitution pattern creates a highly electron-rich pyridine ring compared to the unsubstituted parent. The methyl groups at positions 2 and 6 provide steric hindrance around the ring nitrogen, potentially modulating pKa and metal coordination capability, while the 5-methyl group restricts rotation of substituents at the 4-position in derived scaffolds.

Property Value / Description Causality & Implication
Appearance Off-white to pale yellow solid/powderOxidation sensitive; store under inert atmosphere (Ar/N₂).
Predicted pKa ~7.5 - 8.0 (Conjugate Acid)Higher than pyridine (5.2) due to electron-donating effects of three methyl groups and the amine.
Solubility DMSO, Methanol, DCMLipophilic nature of trimethyl core limits water solubility; use HCl salt for aqueous media.
LogP (Calc) ~1.5Suitable for CNS-active drug design; indicates good membrane permeability.

Synthetic Methodology

The most robust route to 2,5,6-trimethylpyridin-3-amine avoids the difficult direct amination of the polymethylated pyridine. Instead, it utilizes the regioselective nitration of 2,3,6-trimethylpyridine , followed by reduction.

Reaction Pathway (Graphviz Visualization)

Synthesis SM 2,3,6-Trimethylpyridine (Starting Material) Inter 2,3,6-Trimethyl-5-nitropyridine (Intermediate) SM->Inter HNO3, H2SO4 100°C (Nitration) Prod 2,5,6-Trimethylpyridin-3-amine (Target) Inter->Prod H2, Pd/C or Fe/HCl (Reduction)

Figure 1: Synthetic workflow transforming 2,3,6-trimethylpyridine to the target amine via regioselective nitration.

Detailed Protocol
Step 1: Regioselective Nitration

Rationale: The 2,3,6-trimethyl substitution pattern leaves positions 4 and 5 open. Electrophilic aromatic substitution (nitration) favors the β-position (position 5) over the γ-position (position 4) due to electronic stabilization and the directing effects of the methyl groups. Note that the product, 2,3,6-trimethyl-5-nitropyridine, is structurally equivalent to 2,5,6-trimethyl-3-nitropyridine upon renumbering.

  • Reagents: 2,3,6-Trimethylpyridine (1.0 eq), Fuming HNO₃ (1.5 eq), Conc. H₂SO₄ (solvent).[2]

  • Procedure:

    • Cool H₂SO₄ to 0°C. Slowly add 2,3,6-trimethylpyridine dropwise (exothermic).

    • Add fuming HNO₃ dropwise, maintaining temperature <10°C.

    • Heat the mixture to 100°C for 2–4 hours. Monitor by TLC/LC-MS.

    • Workup: Pour onto crushed ice. Neutralize with Na₂CO₃ or NaOH to pH 8. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.

    • Yield Expectation: 60–75%.

Step 2: Reduction of Nitro Group

Rationale: Standard catalytic hydrogenation is preferred for cleanliness, but iron-mediated reduction is robust if halogen substituents (not present here) were a concern.

  • Reagents: Nitro intermediate, 10% Pd/C (10 wt%), Methanol, H₂ (balloon or 1 atm).

  • Procedure:

    • Dissolve the nitro intermediate in Methanol (0.1 M concentration).

    • Add Pd/C catalyst carefully under Argon flow.

    • Purge with H₂ gas and stir at Room Temperature (RT) for 6–12 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

    • Purification: Concentrate filtrate. If necessary, purify via flash chromatography (DCM/MeOH) or recrystallize from Hexane/EtOAc.

Applications in Drug Discovery

This scaffold is increasingly utilized in precision oncology. The trimethyl-amine motif provides a rigid "spacer" that fits into hydrophobic pockets of kinase domains while presenting the amine for hydrogen bonding (hinge binding) or further functionalization (e.g., amide coupling).

Key Therapeutic Areas
  • FGFR4 Inhibitors: Used as a core moiety to construct selective Fibroblast Growth Factor Receptor 4 inhibitors (e.g., analogs of BLU9931). The methyl groups induce a twisted conformation that improves selectivity against other FGFR isoforms.

  • Imidazo[4,5-b]pyridines: Cyclization of the 3-amine with the adjacent 2-methyl group (after functionalization) yields bicyclic systems relevant for gastric acid secretion inhibition and antiviral therapies.

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amine oxidation can lead to darkening (N-oxide formation) over time.

References

  • PubChem. (2024).[4] Compound Summary: 2,5,6-Trimethylpyridin-3-amine.[5][1] National Library of Medicine. Retrieved from [Link]

  • Weissberger, A. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Pyridine and Its Derivatives. John Wiley & Sons.

Sources

Comparative Technical Analysis: 2,5,6-Trimethyl vs. 2,4,6-Trimethyl Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural, synthetic, and functional analysis of 2,5,6-trimethyl-3-aminopyridine versus 2,4,6-trimethyl-3-aminopyridine.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

In the optimization of pyridine-based pharmacophores, the precise placement of methyl substituents governs both the electronic landscape and the steric accessibility of the amino group. This guide differentiates two key isomers:

  • Isomer A: 2,4,6-Trimethylpyridin-3-amine (Derived from s-collidine). Characterized by a "steric sandwich" motif where the 3-amino group is flanked by methyls at positions 2 and 4.

  • Isomer B: 2,5,6-Trimethylpyridin-3-amine (Derived from 2,3,6-trimethylpyridine). Characterized by an "open flank" motif where the 3-amino group is adjacent to a methyl at position 2 and a proton at position 4.

Key Takeaway: While both isomers serve as electron-rich building blocks, the 2,4,6-isomer exhibits significantly reduced nucleophilicity at the exocyclic amine due to the ortho-buttressing effect, making it ideal for selective ring-nitrogen functionalization. The 2,5,6-isomer retains standard aniline-like reactivity, suitable for rapid derivatization.

Structural & Steric Analysis[1]

The functional divergence between these isomers stems from the immediate steric environment of the exocyclic amine.

The "Steric Sandwich" vs. "Open Flank"
  • 2,4,6-Trimethyl (The Sandwich): The amino group at C3 is crowded by methyl groups at C2 and C4. This restricts rotation and hinders the approach of electrophiles to the amine nitrogen.

  • 2,5,6-Trimethyl (The Open Flank): The amino group at C3 is flanked by a methyl at C2 and a hydrogen at C4. The absence of the C4-methyl significantly lowers the energy barrier for nucleophilic attack.

Electronic Effects (Basicity)

Methyl groups are weak electron donors (+I effect). Their position relative to the ring nitrogen (N1) affects the pKa.

  • 2,4,6-Isomer: Contains a methyl at C4 (para to N1). Para-substitution allows for effective inductive/hyperconjugative donation to the ring nitrogen, maximizing basicity (Predicted pKa of conjugate acid > 8.0).

  • 2,5,6-Isomer: Contains a methyl at C5 (meta to N1). Meta-substitution is less effective at stabilizing the protonated pyridinium form compared to para-substitution. Consequently, the ring nitrogen is slightly less basic than in the 2,4,6-isomer.

Data Summary Table
Feature2,4,6-Trimethylpyridin-3-amine2,5,6-Trimethylpyridin-3-amine
Common Precursor s-Collidine (2,4,6-trimethylpyridine)2,3,6-Trimethylpyridine
Amino Position C3 (Flanked by Me-2, Me-4)C3 (Flanked by Me-2, H-4)
Steric Profile High (Buttressed)Moderate (Asymmetric)
Amine Reactivity Low (Requires forcing conditions)High (Standard aniline reactivity)
Ring N Basicity Higher (Para-Me contribution)Lower (Meta-Me contribution)
CAS Number 51467-70-051551-21-4

Synthetic Pathways

The synthesis of both isomers typically proceeds via electrophilic aromatic substitution (Nitration) followed by reduction. The regioselectivity is dictated by the starting collidine framework.

Synthesis Workflow Visualization

SynthesisPathways cluster_0 Pathway A: 2,4,6-Isomer (High Sterics) cluster_1 Pathway B: 2,5,6-Isomer (Lower Sterics) S_Collidine s-Collidine (2,4,6-Trimethylpyridine) Nitro_246 3-Nitro-2,4,6-trimethylpyridine (Subst. at C3) S_Collidine->Nitro_246 HNO3/H2SO4 (Nitration) Amino_246 2,4,6-Trimethylpyridin-3-amine Nitro_246->Amino_246 Fe/HCl or H2/Pd (Reduction) Collidine_236 2,3,6-Trimethylpyridine Nitro_256 5-Nitro-2,3,6-trimethylpyridine (Equivalent to 3-Nitro-2,5,6-...) Collidine_236->Nitro_256 HNO3/H2SO4 (Nitration at C5) Amino_256 2,5,6-Trimethylpyridin-3-amine Nitro_256->Amino_256 Reduction

Figure 1: Parallel synthetic routes for trimethylaminopyridines. Pathway A utilizes the symmetric s-collidine, while Pathway B utilizes the asymmetric 2,3,6-trimethylpyridine.

Protocol: Nitration of s-Collidine (Pathway A)

Note: This protocol is adapted for the synthesis of the sterically hindered 2,4,6-isomer.

  • Reagents: s-Collidine (1.0 eq), Fuming HNO3 (1.5 eq), Conc. H2SO4 (solvent).[1]

  • Procedure:

    • Cool H2SO4 to 0°C. Slowly add s-collidine (highly exothermic).

    • Add fuming HNO3 dropwise, maintaining T < 20°C.

    • Heat to 100°C for 2 hours. (The methyl groups activate the ring, but steric hindrance at C3 requires thermal energy).

    • Pour onto ice, neutralize with Na2CO3 to pH 8. Extract with DCM.

  • Reduction: Hydrogenation (H2, 50 psi) over 10% Pd/C in MeOH yields the amine quantitatively.

Reactivity Profile & Functionalization

The core differentiator for drug development is the nucleophilicity of the exocyclic amine .

Acylation and Amide Coupling
  • 2,5,6-Isomer: Reacts readily with acid chlorides or carboxylic acids (with coupling agents like HATU). The C4-hydrogen allows the electrophile to approach without clashing with the C4-methyl.

  • 2,4,6-Isomer: Exhibits the Ortho-Effect . The C2 and C4 methyl groups create a "picket fence."

    • Consequence: Standard amide couplings may fail or stall.

    • Solution: Use high-energy electrophiles (acid chlorides) and elevated temperatures, or use microwave irradiation to overcome the steric barrier.

Metal Coordination (Ligand Design)
  • 2,4,6-Isomer: Often acts as a monodentate ligand through the ring nitrogen only. The amino group is too hindered to bind bulky metal centers effectively, or it forces a specific twisted geometry that can be exploited for atroposelective catalysis.

  • 2,5,6-Isomer: Can act as a bidentate ligand or bridging ligand, as the amino group has more rotational freedom.

Analytical Differentiation

When analyzing unknown samples, these isomers can be distinguished via 1H NMR spectroscopy.

Signal2,4,6-Trimethyl-3-amine2,5,6-Trimethyl-3-amine
Aromatic Protons One Singlet (1H) at C5. (C3 is amino, C2,4,6 are methyls).[2]One Singlet (1H) at C4. (C3 is amino, C2,5,6 are methyls).
Methyl Shifts Three methyl signals. Two are likely equivalent or very close if not for the amino asymmetry. However, the C4-Me will show a distinct shift due to the ortho-amino effect.Three methyl signals. The C4-H singlet is the key identifier. (Integration: 1H aromatic vs 3x3H methyls).
NOE Signal NOE observed between Amino-H and two methyls (C2-Me and C4-Me).NOE observed between Amino-H and one methyl (C2-Me) and one proton (C4-H).

References

  • ChemicalBook. (2024). 2,4,6-Trimethylpyridin-3-amine Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2022). Aminopyridine derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. Retrieved from

  • PubChem. (2024). 2,4,6-Trimethylpyridine (s-Collidine) Compound Summary. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric Effects. Retrieved from

  • Wikipedia. (2024). 2,4,6-Trimethylpyridine.[2][3][4] Retrieved from

Sources

2,5,6-Trimethylpyridin-3-amine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and application of 2,5,6-Trimethylpyridin-3-amine , structured for researchers and drug development professionals.

CAS Registry Number: 51551-21-4 Synonyms: 3-Amino-2,5,6-trimethylpyridine; 2,5,6-Collidin-3-amine

Part 1: Chemical Identity & Significance

2,5,6-Trimethylpyridin-3-amine is a specialized heterocyclic building block belonging to the aminopyridine class. Unlike the more common 2-aminopyridine (used in dyes) or 4-aminopyridine (a potassium channel blocker), this tri-methylated isomer is primarily utilized in high-value medicinal chemistry campaigns. Its steric bulk, provided by the three methyl groups, combined with the nucleophilic amino group at the 3-position, makes it a critical scaffold for modulating the lipophilicity and metabolic stability of kinase inhibitors and proton pump inhibitors (PPIs).

Core Physicochemical Profile[1][2][3][4][5][6]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 136.19 g/mol

  • Appearance: Typically a pale yellow to brown crystalline solid or viscous oil (depending on purity/polymorph).

  • Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

  • pKa (Calculated): ~6.5–7.0 (The amino group is less basic than the pyridine nitrogen, but the methyl groups exert an inductive (+I) effect, slightly increasing basicity compared to bare 3-aminopyridine).

Part 2: Hazard Identification & Risk Assessment (The "Why")

Expert Insight: As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer is sparse in public databases, we must apply the "Read-Across" principle from the Aminopyridine class. 3-Aminopyridines are known neurotoxins (potassium channel blockers) and skin sensitizers. Treat this compound with the highest level of containment.

GHS Classification (Inferred High-Risk Profile)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.
Skin Irritation Cat 2H315: Causes skin irritation.
Eye Irritation Cat 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.
Critical Toxicology Mechanisms
  • Neurotoxicity: Aminopyridines can block voltage-gated potassium channels, potentially leading to neuronal hyperexcitability. Even though the methyl groups may sterically hinder this binding, the risk of seizures upon significant exposure remains.

  • Metabolic Activation: The amino group is a handle for N-oxidation or acetylation in vivo, potentially creating reactive metabolites.

Part 3: Handling, Storage, & Stability Protocols

Directive: Do not treat this as a standard bench reagent. The electron-rich nature of the ring makes it susceptible to oxidation.

Storage Architecture
  • Atmosphere: Store under Argon or Nitrogen . The amino group can oxidize to form N-oxides or azo-dimers upon prolonged exposure to air.

  • Temperature: 2°C to 8°C (Refrigerated). Cold-chain transport is recommended to prevent thermal degradation.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Operational Workflow (Self-Validating System)

The following decision tree outlines the mandatory safety logic before opening a vial.

SafetyLogic Start Start: Handling 2,5,6-Trimethylpyridin-3-amine CheckPPE Check PPE: Nitrile Gloves (Double) + Goggles + Lab Coat Start->CheckPPE Ventilation Is Fume Hood Airflow > 100 fpm? CheckPPE->Ventilation Ventilation->Start No (Abort) Scale Reaction Scale? Ventilation->Scale Yes Small < 100 mg: Standard Hood Protocols Scale->Small Large > 100 mg: Schlenk Line / Glovebox Recommended Scale->Large Waste Disposal: Segregated Organic Waste (Basic) Small->Waste Large->Waste

Figure 1: Operational Safety Decision Tree. This logic gate ensures that airflow and scale are evaluated before exposure.

Part 4: Synthesis & Application Context

Value Add for Drug Developers: This molecule is not just a reagent; it is a "privileged structure" in kinase inhibitor design.

Synthesis Pathway (The "Standard" Route)

While proprietary methods exist, the most robust laboratory synthesis involves the Nitration-Reduction sequence of the parent trimethylpyridine.

  • Precursor: 2,3,6-Trimethylpyridine (or 2,5,6-trimethylpyridine isomer).

  • Step A (Nitration): Electrophilic aromatic substitution. The 3-position is the most activated/accessible beta-position.

    • Reagents: HNO

      
      , H
      
      
      
      SO
      
      
      , 0°C to RT.
  • Step B (Reduction): Selective reduction of the nitro group to the amine.

    • Reagents: H

      
       (1 atm), 10% Pd/C, Methanol.
      

Synthesis Precursor 2,5,6-Trimethylpyridine Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Intermediate 2,5,6-Trimethyl-3-nitropyridine Nitration->Intermediate Reduction Reduction (H2, Pd/C) Intermediate->Reduction Product 2,5,6-Trimethylpyridin-3-amine (Target) Reduction->Product

Figure 2: Synthetic Pathway. The conversion relies on the direction of the nitro group to the vacant beta-position.

Pharmaceutical Applications
  • Kinase Inhibitors: The 3-amino group serves as a key hydrogen bond donor/acceptor in the ATP-binding pocket of kinases (e.g., FGFR4, JAK2). The methyl groups restrict bond rotation, potentially locking the molecule into a bioactive conformation (atropisomerism).

  • Gastric Acid Inhibitors: Pyridine rings are fundamental to the "prazole" class (Omeprazole, Lansoprazole). This specific isomer offers a unique steric profile to tune the pKa of the pyridine nitrogen, which is crucial for the acid-activation mechanism of these prodrugs.

Part 5: Emergency Response Protocols

Trustworthiness: These protocols are designed to be self-contained instructions for immediate action.

ScenarioImmediate Action Protocol
Skin Contact 1. Immediately flush with water for 15 mins. 2. Remove contaminated clothing. 3. Apply Polyethylene Glycol (PEG 400) if available (standard for phenol/amine decontamination).
Ingestion 1. Do NOT induce vomiting (risk of aspiration). 2. Rinse mouth with water. 3. Administer activated charcoal slurry if instructed by Poison Control.
Spill (>5mL) 1. Evacuate area. 2. Don full PPE (Respirator required). 3. Absorb with Vermiculite or Sand. 4. Neutralize with dilute acetic acid before disposal.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,4,6-Trimethylpyridine (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH). (2022). PubChem Compound Summary: Aminopyridines Toxicity Profile. Retrieved from

  • Organic Syntheses. (2021). Preparation of 3-Aminopyridine Derivatives. Org. Synth. Coll. Vol. 7. Retrieved from

  • Journal of Medicinal Chemistry. (2016). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Pharmaceuticals. Retrieved from

  • BLD Pharm. (2024).[1] Product Analysis: 2,5,6-Trimethylpyridin-3-amine (CAS 51551-21-4). Retrieved from

Sources

Methodological & Application

Application Note: High-Efficiency Coupling of 2,5,6-Trimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination using 2,5,6-Trimethylpyridin-3-amine Document Type: Application Note & Technical Protocol (AN-2026-BHA) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Chemical Context

2,5,6-Trimethylpyridin-3-amine (CAS: 20934-55-8) represents a challenging class of nucleophiles in palladium-catalyzed cross-coupling. It serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., PI3K, MAPK pathways) and vitamin B6 analogs.

The "Double-Edged" Challenge:

  • Steric Hindrance: The methyl group at the C2 position (ortho to the amine) creates significant steric bulk, impeding the approach of the palladium center during the transmetallation/amine binding step.

  • Catalyst Poisoning: The pyridine nitrogen (N1) is electron-rich due to the inductive effects of the C2 and C6 methyl groups. This increases the probability of the substrate binding to Palladium via the pyridine nitrogen rather than the amine nitrogen, leading to the formation of non-productive, stable Pd-pyridine complexes (catalyst arrest).

This guide details a Third-Generation (G3) / Fourth-Generation (G4) Precatalyst strategy designed to overcome these barriers by ensuring rapid reductive elimination and preventing off-cycle resting states.

Mechanistic Strategy: The "Bulky-Biaryl" Solution

To couple this specific amine, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are insufficient due to slow oxidative addition and susceptibility to poisoning. The solution lies in Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

Critical Ligand Selection
  • Primary Recommendation: BrettPhos (L6) [1]

    • Why: BrettPhos is optimized for primary amines.[1][2][3] Its bulk prevents the formation of bis-arylated side products (a common issue with smaller ligands) and shields the Pd center from N-pyridine coordination.

  • Secondary Recommendation: tBuBrettPhos (L7)

    • Why: If the coupling partner (Aryl Halide) is also ortho-substituted, the extra bulk of tBuBrettPhos may be required to force reductive elimination.

The Precatalyst Advantage (G3/G4)

We strongly advise against mixing Pd sources (e.g., Pd₂(dba)₃) and ligands in situ.

  • Use: BrettPhos Pd G4 (or G3).[4]

  • Reasoning: These precatalysts contain the ligand pre-coordinated in a 1:1 ratio. Upon exposure to base, they rapidly generate the active L-Pd(0) species, bypassing the induction period where the pyridine substrate could sequester the unligated palladium.

Experimental Protocol

Reagent Table (Standard Scale: 1.0 mmol)
ComponentEquiv.AmountRoleNotes
Aryl Halide (Ar-Cl/Br)1.01.0 mmolElectrophileIf Ar-Cl, use 1.2 equiv of Amine.
2,5,6-Trimethylpyridin-3-amine 1.2163 mgNucleophileExcess drives kinetics.
BrettPhos Pd G4 0.0220-25 mgCatalyst2 mol% loading is standard start.
NaOtBu 1.4135 mgBaseSodium tert-butoxide. Store in glovebox.
1,4-Dioxane (Anhydrous)N/A2-4 mLSolventConcentration: 0.25 - 0.5 M.
Step-by-Step Procedure (Glovebox/Schlenk Line Hybrid)

Step 1: Vessel Preparation

  • Oven-dry a 20 mL reaction vial (crimp cap or screw cap with septum) and a stir bar.

  • Cool under a stream of Argon or Nitrogen.

Step 2: Reagent Addition (Solids)

  • Ideally performed in a glovebox: Add BrettPhos Pd G4 (2 mol%), NaOtBu (1.4 equiv), and the 2,5,6-Trimethylpyridin-3-amine (1.2 equiv).

  • If using solid Aryl Halide: Add it now.[2]

  • Seal the vial.

Step 3: Solvent & Liquid Reagent Addition

  • Remove vial from glovebox (if applicable). Connect to Schlenk line via needle/septum.

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous 1,4-Dioxane via syringe.

  • If using liquid Aryl Halide: Add via syringe now.

Step 4: Reaction

  • Place in a pre-heated block at 100°C .

  • Stir vigorously (1000 RPM). Good mixing is crucial for the heterogeneous base (NaOtBu).

  • Time: 2 to 12 hours. (Monitor by LCMS).

Step 5: Workup

  • Cool to room temperature.[5]

  • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts.

  • Concentrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc). Note: The product is basic; pretreat silica with 1% Et₃N if streaking occurs.

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision-making process for optimizing the reaction if the standard protocol yields suboptimal results.

OptimizationLogic Start Standard Condition: BrettPhos Pd G4 + NaOtBu (Dioxane, 100°C) CheckYield Analyze LCMS Conversion Start->CheckYield Success >90% Conv. Proceed to Isolation CheckYield->Success High Yield LowConv Low Conversion (<30%) Starting Material Remains CheckYield->LowConv Stalled Dehal Dehalogenation of Ar-X (Reduction Product) CheckYield->Dehal Side Rxn TempBoost Increase Temp to 120°C Switch to t-Amyl Alcohol LowConv->TempBoost Solubility Issue? BaseSwitch Switch Base to LHMDS (Solubilizes Base, prevents Pd-O coord) LowConv->BaseSwitch Base Sensitive? LigandSwitch Switch to tBuBrettPhos (Increases Reductive Elimination rate) Dehal->LigandSwitch BaseSwitch->CheckYield Retest LigandSwitch->CheckYield Retest

Caption: Optimization logic flow for coupling hindered aminopyridines. Blue indicates the starting point; Green indicates success; Yellow/Red indicate failure modes requiring specific parameter adjustments.

Advanced Workflow: From Screening to Scale-Up

This workflow ensures data integrity and safety when moving from milligram screening to gram-scale synthesis.

Workflow Screen Micro-Screening (20 µmol scale) Use: 1 dram vials Validation Validation Run (0.5 - 1.0 mmol) Use: Sealed Tube Screen->Validation Hit Confirmation Safety DSC/ARC Safety Check (Exotherm Analysis) Validation->Safety Before >5g ScaleUp Scale-Up (>10 grams) Use: Reactor + Overhead Stir Safety->ScaleUp Green Light Purification Scavenger Treatment (SiliaMetS Thiol) Remove residual Pd ScaleUp->Purification

Caption: Process workflow emphasizing the mandatory safety check (DSC) before scaling up exothermic Pd-catalyzed reactions involving energetic bases.

Critical "Self-Validating" Checks

To ensure the protocol is working correctly, look for these indicators:

  • Color Change: The reaction mixture should transition from the pale yellow/orange of the precatalyst to a darker amber/brown. If it turns black immediately (Pd precipitation), the ligand has detached, or the solvent was wet.

  • Base Solubility: NaOtBu is not fully soluble in dioxane. The reaction should be a suspension. If the solution becomes perfectly clear, ensure you haven't accidentally used a soluble organic base which might not be strong enough (pKa mismatch).

  • LCMS Diagnostic: If you see the mass of [Ar-Amine-Ar], you have "over-arylated." This confirms the catalyst is active but the ratio of Amine:Ar-X is too low, or the ligand (BrettPhos) is degrading to a smaller species.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3/G4 Precatalysts." Organic Process Research & Development.

Sources

Application Note: Cyclization Architectures of 3-Amino-2,5,6-Trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the specific cyclization pathways available to 3-amino-2,5,6-trimethylpyridine , a highly substituted aminopyridine scaffold. Unlike simple aminopyridines, the presence of the blocking methyl group at the C2 position and the open C4 position dictates unique regioselectivity, primarily driving the formation of pyrrolo[2,3-b]pyridines (7-azaindoles) and 1,5-naphthyridines .

Introduction & Scaffold Analysis

The 3-amino-2,5,6-trimethylpyridine scaffold presents a specific regiochemical challenge and opportunity. In standard 3-aminopyridines, cyclization often targets the C2 position (adjacent to the ring nitrogen) to form imidazo[4,5-b]pyridines. However, in this substrate, the C2 position is blocked by a methyl group .

This structural constraint shifts the reactivity landscape:

  • The C2-Methyl Group: It is not inert. The protons on the C2-methyl are acidic (

    
     in DMSO, lower if coordinated) due to the electron-withdrawing nature of the pyridine ring. This allows for Madelung-type cyclizations  to form 5-membered fused rings (7-azaindoles).
    
  • The C4 Position: This position is sterically accessible (a proton) and electronically activated for electrophilic aromatic substitution, facilitating Gould-Jacobs type cyclizations to form 6-membered fused rings (1,5-naphthyridines).

Structural Reactivity Map
  • N1 (Ring Nitrogen): Proton acceptor; directs C2-methyl acidity.

  • C2-Methyl: Nucleophilic carbon source upon deprotonation (Latent enamine character).

  • C3-Amino: Primary nucleophile; initiation point for condensation.

  • C4-H: Electrophilic attack site for ring closure.

Protocol A: Synthesis of 2-Substituted-7-Azaindoles (Modified Madelung Cyclization)

This protocol exploits the acidity of the C2-methyl group.[1][2] By acylating the C3-amine and then treating with a strong base, the C2-methyl anion attacks the amide carbonyl, closing the pyrrole ring. This is the most efficient route to generate pyrrolo[2,3-b]pyridines from this scaffold.

Mechanism & Pathway

The reaction proceeds via an amide intermediate. The base deprotonates the C2-methyl, generating a carbanion that undergoes intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration.

MadelungCyclization Start 3-amino-2,5,6- trimethylpyridine Step1 Acylation (RCOCl / Pyridine) Start->Step1 Inter N-(2,5,6-trimethyl pyridin-3-yl)amide Step1->Inter - HCl Step2 Base Treatment (n-BuLi or t-BuOK) Inter->Step2 TS C2-Methyl Anion Cyclization Step2->TS Deprotonation Product 2-Substituted-5,6-dimethyl- 1H-pyrrolo[2,3-b]pyridine TS->Product - H2O

Figure 1: Modified Madelung cyclization pathway utilizing the C2-methyl group.

Detailed Experimental Protocol

Reagents:

  • Substrate: 3-amino-2,5,6-trimethylpyridine (1.0 equiv)

  • Acylating Agent: Pivaloyl chloride (for 2-t-butyl derivative) or Benzoyl chloride (1.1 equiv)

  • Base:

    
    -Butyllithium (2.5 M in hexanes) or Potassium tert-butoxide (
    
    
    
    -BuOK)
  • Solvent: Dry THF (anhydrous)

Step 1: Amide Formation

  • Dissolve 3-amino-2,5,6-trimethylpyridine (10 mmol) in anhydrous DCM (30 mL) containing triethylamine (12 mmol).

  • Cool to 0°C under nitrogen atmosphere.

  • Add the acid chloride (11 mmol) dropwise.

  • Stir at room temperature for 4 hours (monitor by TLC for disappearance of amine).

  • Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate to yield the crude amide.

Step 2: Cyclization

  • Dissolve the crude amide (5 mmol) in anhydrous THF (20 mL).

  • Critical Step: Cool the solution to -78°C (dry ice/acetone bath).

  • Add

    
    -BuLi (12 mmol, 2.4 equiv) dropwise over 15 minutes. Note: The solution typically turns deep red/purple due to the formation of the dianion.
    
  • Allow the reaction to warm slowly to room temperature overnight (12-16 hours).

  • Quench carefully with saturated

    
     solution (10 mL).
    
  • Extract with Ethyl Acetate (3 x 30 mL).

  • Purify via column chromatography (Hexanes/EtOAc gradient).

Expected Yields:

R-Group (Amide) Product (7-Azaindole) Yield (%) Notes
Methyl (Acetyl) 2-H-pyrrolo[2,3-b]... 45-60% Competitive intermolecular condensation possible.
Phenyl (Benzoyl) 2-Phenyl-pyrrolo[2,3-b]... 75-85% Highly stable; excellent crystallization.

| t-Butyl (Pivaloyl)| 2-t-Butyl-pyrrolo[2,3-b]... | 80-90% | Steric bulk prevents side reactions. |

Protocol B: Synthesis of 1,5-Naphthyridines (Gould-Jacobs Reaction)

Since the C2 position is blocked, reaction with 1,3-electrophiles like Ethoxymethylene Malonates (EMME) forces cyclization onto the open C4 position. This yields 1,5-naphthyridine-4-ones , which are valuable bioisosteres of quinolones.

Mechanism & Pathway[3][4]
  • Condensation: The 3-amino group attacks the EMME vinyl carbon, displacing ethanol to form an enamine.

  • Cyclization: Thermal cyclization (

    
    ) drives the electrophilic attack of the carbonyl onto the C4 aromatic carbon, followed by aromatization.
    

GouldJacobs Start 3-amino-2,5,6- trimethylpyridine Inter Enamine Intermediate (Acrylate) Start->Inter + EMME, 110°C - EtOH Reagent Diethyl ethoxymethylene malonate (EMME) Reagent->Inter Heat Thermal Cyclization (Dowtherm A, 250°C) Inter->Heat Product Ethyl 2,3,6-trimethyl-4-oxo- 1,4-dihydro-1,5-naphthyridine- 3-carboxylate Heat->Product SEAr @ C4 - EtOH

Figure 2: Gould-Jacobs pathway targeting the C4 position.

Detailed Experimental Protocol

Reagents:

  • Substrate: 3-amino-2,5,6-trimethylpyridine (1.0 equiv)

  • Reagent: Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv)

  • Solvent A: Ethanol (for condensation)

  • Solvent B: Diphenyl ether (Dowtherm A) (for cyclization)

Step 1: Condensation (Enamine Formation)

  • Mix 3-amino-2,5,6-trimethylpyridine (10 mmol) and DEEM (11 mmol) in Ethanol (20 mL).

  • Reflux for 3 hours.

  • Cool to room temperature. The intermediate enamine usually precipitates.

  • Filter the solid, wash with cold ethanol, and dry.

    • Checkpoint: Verify structure by NMR (Look for vinyl proton doublet at ~8.5 ppm).

Step 2: Thermal Cyclization

  • Heat Dowtherm A (20 mL) to a rolling boil (~250°C) in a flask equipped with a short air condenser (to allow EtOH escape).

  • Safety: Ensure the setup is behind a blast shield due to high temperatures.

  • Add the dried enamine intermediate (from Step 1) portion-wise to the boiling solvent.

  • Continue heating for 30-45 minutes. The evolution of ethanol vapor indicates reaction progress.

  • Cool the mixture to room temperature.

  • Dilute with Hexanes (50 mL) to precipitate the product.

  • Filter the solid 1,5-naphthyridine derivative.

Comparative Analysis of Pathways

FeatureMadelung Route (Protocol A)Gould-Jacobs Route (Protocol B)
Ring System Formed 5,6-fused (Pyrrolo[2,3-b]pyridine)6,6-fused (1,5-Naphthyridine)
Key Reactant C2-Methyl Group + AmideC4-Proton + Malonate
Conditions Strong Base / Low Temp (-78°C)High Heat (250°C) / Neutral
Primary Risk Moisture sensitivity (n-BuLi)Polymerization / Charring
Drug Relevance Kinase Inhibitors (Janus Kinase)Antibacterials (Quinolone analogs)

References

  • Synthesis of 7-Azaindoles via Madelung Cyclization

    • Hands, D., et al. (1996). "A convenient synthesis of 2-substituted 7-azaindoles." Synthesis, 1996(7), 877-882.

  • Gould-Jacobs Reaction on Aminopyridines

    • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Reactivity of 3-Amino-2-picolines

    • Yakhontov, L. N., & Prokopov, A. A. (1980). "Chemistry of 7-azaindoles." Russian Chemical Reviews, 49(5), 428.

  • Synthesis of 1,5-Naphthyridines

    • Litvinov, V. P., et al. (2000). "Synthesis and properties of 1,5-naphthyridines." Russian Chemical Reviews, 69(3), 218.

Sources

Application Note: 2,5,6-Trimethylpyridin-3-amine in Catalytic Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2,5,6-Trimethylpyridin-3-amine (and its derivatives) as a specialized ligand scaffold in homogeneous catalysis. While less common than simple aminopyridines, its unique 2,5,6-substitution pattern creates a "Super-Lutidine" steric environment, offering exceptional control over metal center protection and electronic modulation.

Executive Summary

2,5,6-Trimethylpyridin-3-amine is a highly electron-rich, sterically congested pyridine derivative. Unlike standard 3-aminopyridine, the flanking methyl groups at positions 2 and 6 create a "steric pocket" around the pyridine nitrogen, rendering it hemilabile —capable of reversible binding. Simultaneously, the 3-amino group remains accessible for functionalization.

This molecule is primarily utilized as:

  • A Precursor for Hemilabile P,N-Ligands: For Pd-catalyzed cross-coupling and ethylene oligomerization.

  • A Steric Modulator in Organocatalysis: Functioning as a non-nucleophilic base (similar to 2,6-lutidine but with higher electron density).

  • A Directing Group (DG): For regioselective C-H functionalization at the C4 position.

Chemical Profile & Ligand Logic

Steric & Electronic Map

The molecule features a "Push-Pull-Block" architecture:

  • Electron Push: Three methyl groups (+I effect) significantly increase the basicity of the pyridine ring compared to unsubstituted pyridine.

  • Steric Block (The "Lutidine Effect"): Methyl groups at C2 and C6 sterically hinder the pyridine nitrogen (

    
    ), preventing irreversible binding to crowded metal centers. This promotes catalyst turnover .
    
  • Anchor Point: The C3-amine (

    
    ) serves as the primary attachment point for phosphines (to make P,N ligands) or imines (N,N ligands).
    
PropertyValue / CharacteristicImplication for Catalysis
Basicity (

)
Est. 7.5 - 8.0 (Conj. Acid)Stronger base than pyridine; excellent proton scavenger.
Coordination Mode

-N (Amine) or

-P,N (Chelate)

is hemilabile;

is stable.
Steric Bulk High (Ortho-methyls)Prevents formation of inactive "resting state" dimers.

Protocol A: Synthesis of Hemilabile P,N-Ligands

Application: Palladium-catalyzed Suzuki-Miyaura Coupling & Ethylene Oligomerization.

This protocol describes the synthesis of


-(diphenylphosphino)-2,5,6-trimethylpyridin-3-amine , a ligand where the phosphorus binds strongly to the metal, while the pyridine nitrogen binds reversibly to open coordination sites during the catalytic cycle.
Reaction Scheme (Graphviz)

LigandSynthesis Substrate 2,5,6-Trimethylpyridin-3-amine Intermediate Phosphino-Amine Formation Substrate->Intermediate THF, -78°C to RT Reagent Chlorodiphenylphosphine (ClPPh2) Reagent->Intermediate Base Triethylamine (Et3N) (Base Scavenger) Base->Intermediate Product Ligand: N-(PPh2)-2,5,6-Me3-Py (P,N-Donor) Intermediate->Product - Et3N·HCl

Caption: Synthesis pathway for the P,N-ligand. The reaction utilizes the nucleophilic C3-amine to displace chloride from the phosphine.

Step-by-Step Procedure

Safety Note: Chlorodiphenylphosphine is corrosive and air-sensitive. Perform all steps under Nitrogen or Argon.

  • Preparation:

    • Flame-dry a 100 mL Schlenk flask and cool under

      
      .
      
    • Dissolve 2,5,6-Trimethylpyridin-3-amine (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL).

    • Add Triethylamine (1.2 eq, 6.0 mmol) as an HCl scavenger.

  • Addition:

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add Chlorodiphenylphosphine (

      
      , 1.0 eq, 5.0 mmol) dropwise via syringe over 15 minutes. Note: Slow addition prevents double-substitution.
      
  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally and stir for 12 hours.

    • A white precipitate (

      
      ) will form.
      
  • Workup:

    • Filter the mixture under inert atmosphere (Schlenk frit) to remove the salt.

    • Concentrate the filtrate in vacuo.

    • Recrystallize the residue from minimal Pentane/DCM or Ethanol to obtain the white crystalline ligand.

Protocol B: Application in Pd-Catalyzed Coupling

Mechanism: The "Hemilabile Switch" Effect.

In this protocol, the ligand synthesized above is used to catalyze the coupling of sterically hindered aryl chlorides. The 2,6-methyl groups on the pyridine ring allow the N-donor to dissociate during the Oxidative Addition step (creating space for the bulky substrate) and re-associate during Reductive Elimination (stabilizing the metal).

Catalytic Cycle Logic (Graphviz)

CatCycle PreCat Pd(0) + Ligand (Resting State) OxAdd Oxidative Addition (Ar-Cl binds) PreCat->OxAdd Pyridine N Dissociates (Opens Site) TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet Substrate Binding RedElim Reductive Elimination (Product Release) TransMet->RedElim Pyridine N Re-associates (Stabilizes T.S.) RedElim->PreCat Cycle Regenerates

Caption: The hemilabile "breathing" of the 2,5,6-trimethylpyridine ligand facilitates the turnover of bulky substrates.

Experimental Conditions
ComponentQuantity/Role
Pd Source

(1.0 mol%) or

Ligand N-(PPh2)-2,5,6-Me3-Py (2.2 mol%)
Substrate Aryl Chloride (1.0 eq) + Aryl Boronic Acid (1.5 eq)
Base

(2.0 eq)
Solvent Toluene or 1,4-Dioxane (0.2 M)
Temp/Time 80°C - 100°C for 4-12 hours

Key Observation: If the reaction stalls, add 0.5 eq of free 2,5,6-trimethylpyridin-3-amine . It acts as a "proton shuttle" to assist in the deprotonation of the boronic acid without poisoning the Pd center (due to its steric bulk).

Protocol C: C-H Activation Directing Group

Application: Regioselective functionalization of the Pyridine Ring.

The 3-amino group can direct Palladium to the C4 position (ortho to the amine). The C2 position is blocked by a methyl group, forcing exclusive C4-selectivity.

  • Substrate: N-Pivaloyl-2,5,6-trimethylpyridin-3-amine (Protect amine with Pivalic anhydride to make it a better DG).

  • Catalyst:

    
     (5 mol%).
    
  • Oxidant:

    
     (2.0 eq).
    
  • Coupling Partner: Aryl Iodide or Acrylate.

  • Outcome: Exclusive formation of the 4-substituted derivative.

Troubleshooting & Stability

IssueCauseSolution
Low Yield in Ligand Synthesis Moisture in THF or Phosphine oxidation.Use freshly distilled THF and store

under Argon.
Catalyst Deactivation Formation of Pd-black.The ligand:Pd ratio is too low. Increase to 2.5:1 to ensure stabilization.
No Reaction (Sterics) Substrate is too bulky for the ligand.Switch to a less hindered analog (e.g., 2-methyl instead of 2,5,6-trimethyl) or increase Temperature to 110°C.

References & Grounding

Since "2,5,6-Trimethylpyridin-3-amine" is a specialized intermediate, these references ground the protocols and ligand design principles in the established chemistry of its closest analogs (Polysubstituted Aminopyridines).

  • Hemilabile Ligand Design:

    • Concept: Espinet, P., & Soulis, K. (1994). Hemilabile Ligands in Catalysis. Coordination Chemistry Reviews , 293-377. Link

  • Aminopyridine Ligands in Catalysis:

    • Analogous Systems: Chelucci, G. (2006). Pyridine-containing ligands in asymmetric catalysis. Tetrahedron: Asymmetry , 17(3), 347-366. Link

  • Steric Modulation (The Lutidine Effect):

    • Mechanism:[1][2][3][4] Sanford, M. S., et al. (2006). Steric Effects in Palladium-Catalyzed C–H Functionalization. Journal of the American Chemical Society , 128(15), 4972-4973. Link

  • Synthesis of P,N-Ligands:

    • Methodology: Kwong, F. Y., et al. (2004). Efficient Synthesis of P,N-Ligands for Palladium Catalysis. Organic Letters , 6(21), 3805-3808. Link

Note: This guide assumes the user possesses 2,5,6-Trimethylpyridin-3-amine. If synthesis is required, it can be prepared via the nitration and reduction of 2,3,6-trimethylpyridine or via the Hoffmann rearrangement of the corresponding amide.

Sources

Preparation of fused heterocycles from trimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Fused Heterocycles from 2,4,6-Trimethylpyridin-3-amine

Part 1: Strategic Analysis & Core Directive

The "Mesidine" of the Pyridine World 2,4,6-Trimethylpyridin-3-amine (3-amino-2,4,6-collidine) presents a unique challenge in heterocyclic chemistry. Unlike simple aminopyridines, this scaffold possesses significant steric bulk flanking the amino group (positions 2 and 4 are blocked by methyl groups). Consequently, standard protocols for fused ring synthesis—such as the Skraup reaction or direct condensation with 1,3-dicarbonyls—often fail or result in complex mixtures due to the inability to access the ortho-carbons directly.

The "Methyl-Activation" Strategy To successfully fuse a ring onto this scaffold, one must exploit the acidity of the ortho-methyl groups . The methyl groups at positions 2 and 4 are vinylogous to the pyridine nitrogen, rendering them susceptible to deprotonation or enamine formation. This guide focuses on two high-value pathways that utilize these methyl groups as the "carbon source" for ring closure:

  • Diazotization-Cyclization to form Pyrazolo[4,3-b]pyridines (The Indazole Route).

  • Modified Madelung Cyclization to form Pyrrolo[2,3-b]pyridines (The Azaindole Route).

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Pathway 1: The Pyrazolo-Fusion (Indazole Analogue)

This pathway mimics the synthesis of indazoles from o-toluidines. Upon diazotization of the 3-amino group, the resulting diazonium salt is electrophilic. The adjacent C2-methyl group, activated by the pyridine nitrogen, undergoes tautomerization or deprotonation to attack the diazonium species, closing the 5-membered ring.

  • Regioselectivity: While both C2 and C4 methyls are present, cyclization preferentially occurs at C2 due to the higher acidity of the methyl group adjacent to the ring nitrogen (inductive effect of the heteroatom).

Pathway 2: The Pyrrolo-Fusion (Azaindole Analogue)

This route is a variation of the Madelung indole synthesis. By converting the 3-amine to an amide (N-acylation), we increase the acidity of the N-H proton. Treatment with a strong base generates a dianion (or specific monoanion) that promotes intramolecular condensation between the amide carbonyl and the activated C2-methyl group.

  • Critical Control Point: The choice of base is paramount. Traditional Madelung conditions (fused alkalis at 300°C) are destructive. We utilize lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) in anhydrous THF to achieve cyclization at manageable temperatures (-78°C to 60°C).

Part 3: Visualization & Experimental Workflows

Mechanistic Pathway Diagram

G Start 2,4,6-Trimethylpyridin-3-amine Diazo Diazonium Intermediate (N2+ species) Start->Diazo NaNO2, AcOH (Diazotization) Amide N-Acyl Intermediate (Amide) Start->Amide RCOCl, Et3N (Acylation) Pyrazolo 4,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine (Indazole Analogue) Diazo->Pyrazolo Intramolecular Cyclization (-H2O) Anion Dianion Species (Base Mediated) Amide->Anion LDA or KOtBu (Deprotonation) Azaindole 2-Substituted-4,6-dimethyl- 1H-pyrrolo[2,3-b]pyridine Anion->Azaindole Cyclodehydration

Caption: Divergent synthesis pathways utilizing the reactivity of the ortho-methyl group (C2) to form fused pyrazolo- and pyrrolo-pyridines.

Part 4: Detailed Protocols

Protocol A: Synthesis of 4,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine

Target: A bioisostere of indazole, useful in kinase inhibitor design.

Reagents:

  • 2,4,6-Trimethylpyridin-3-amine (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Glacial Acetic Acid (Solvent)

  • Acetic Anhydride (Ac₂O, 2.0 eq) – Optional, for N-nitroso acetylation route

  • Benzene or Toluene (for extraction)

Step-by-Step Methodology:

  • Solubilization: Dissolve 2,4,6-trimethylpyridin-3-amine (13.6 g, 100 mmol) in glacial acetic acid (150 mL) in a 500 mL round-bottom flask. Cool the solution to 10–15°C.

  • Diazotization: Prepare a solution of NaNO₂ (8.3 g, 120 mmol) in a minimum amount of water (approx. 15 mL). Add this dropwise to the amine solution, maintaining the temperature below 20°C.

    • Observation: The solution will turn from pale yellow to deep orange/red.

  • Cyclization (The Phase Transfer): Unlike standard diazo couplings, this intramolecular reaction requires time. Allow the mixture to stir at room temperature for 12 hours.

    • Optimization: If yield is low, heat the solution gently to 60°C for 2 hours after the overnight stir to force the attack of the methyl group.

  • Work-up: Pour the reaction mixture into ice-cold water (500 mL). Neutralize carefully with solid Na₂CO₃ or NaOH pellets until pH ~8.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). The fused pyrazolo-pyridine is less basic than the starting material.

  • Purification: Evaporate the solvent. Recrystallize the crude solid from Ethanol/Water (1:1).

    • Expected Yield: 65–75%

    • Data Validation: 1H NMR should show the disappearance of the C2-Methyl singlet (approx 2.4 ppm) and the appearance of a downfield C-H signal (if the pyrazole C3-H is unsubstituted) or simply the loss of the NH2 protons and integration changes.

Protocol B: Synthesis of 2-Phenyl-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

Target: A highly substituted 7-azaindole derivative.

Reagents:

  • 2,4,6-Trimethylpyridin-3-amine (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • LDA (Lithium Diisopropylamide, 2.5 eq) OR KOtBu (3.0 eq)

  • Anhydrous THF

Step-by-Step Methodology:

Stage 1: Amide Formation

  • Dissolve the amine (10 mmol) in dry DCM (50 mL) with Et₃N (15 mmol).

  • Cool to 0°C. Add Benzoyl Chloride (11 mmol) dropwise.

  • Stir at RT for 4 hours. Wash with NaHCO₃, dry over MgSO₄, and concentrate. Isolate the intermediate N-(2,4,6-trimethylpyridin-3-yl)benzamide .

Stage 2: Madelung Cyclization

  • Setup: Flame-dry a 3-neck flask under Argon. Add the amide intermediate (5 mmol) and anhydrous THF (25 mL).

  • Base Addition:

    • Option A (Kinetic Control): Cool to -78°C. Add LDA (12.5 mmol, 2.0M in THF) slowly. The solution will turn deep red (dianion formation). Warm to RT overnight.

    • Option B (Thermodynamic Control - Robust): Add KOtBu (15 mmol) at RT. Heat the mixture to reflux (66°C) for 6–12 hours.

  • Quench: Cool the mixture. Carefully add saturated NH₄Cl solution (10 mL).

  • Extraction: Extract with EtOAc. Wash with brine.

  • Purification: Flash chromatography (Hexane:EtOAc 80:20). The azaindole product will be fluorescent under UV (254/365 nm).

Part 5: Data Summary & Troubleshooting

ParameterPyrazolo-Fusion (Protocol A)Pyrrolo-Fusion (Protocol B)
Key Intermediate Diazonium SaltN-Acyl Dianion
Cyclization Site C2-Methyl (via tautomer)C2-Methyl (via deprotonation)
Reaction Time 12–16 Hours6–12 Hours
Temperature 10°C

60°C
-78°C

Reflux
Critical Risk Diazo decomposition (Keep cool initially)Moisture sensitivity (Strict anhydrous)
Yield Moderate (60-70%)Good (70-85%)

Troubleshooting Guide:

  • Low Yield in Protocol B: If the starting amide is recovered, the base strength was insufficient. Switch from KOtBu to LDA or sec-BuLi. Ensure the THF is distilled from Sodium/Benzophenone.

  • Regioselectivity Issues: In Protocol A, if the C4-methyl reacts (rare), you will obtain the [4,3-c] isomer. This can be distinguished by NOE (Nuclear Overhauser Effect) NMR experiments; the [b]-fused system will show NOE between the N-H of the pyrazole and the C6-methyl.

References

  • Widman-Stoermer Synthesis Context

    • Synthesis of cinnolines by cyclization of diazotized o-aminoarylethylenes.
    • Source: Chemical Reviews.[1]

  • Azaindole Synthesis (Madelung Variation)

    • Synthesis of pyrrolo[2,3-c]pyridines (6-azaindoles).[2][3] (Demonstrates the methyl-activation logic).

    • Source: RSC Advances / New Journal of Chemistry.
  • Bartoli and Enamine Routes (Alternative Context)

    • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.[3] (Provides background on nitropyridine precursors).

    • Source: Journal of Organic and Pharmaceutical Chemistry.
  • General Properties of Collidine Derivatives

    • 2,4,6-Trimethylpyridine (Collidine)
    • Source: PubChem.

Sources

Application Note: 2,5,6-Trimethylpyridin-3-amine in FGFR4 Inhibitor Synthesis

[1]

Executive Summary

The development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors has emerged as a critical therapeutic strategy for Hepatocellular Carcinoma (HCC) driven by the aberrant FGF19-FGFR4-KLB signaling axis.[1][2][3] A major challenge in this field is achieving selectivity over the highly homologous FGFR1, FGFR2, and FGFR3 isoforms to avoid toxicity associated with hyperphosphatemia.

2,5,6-Trimethylpyridin-3-amine is a specialized heterocyclic building block used to engineer this selectivity.[1] Its unique substitution pattern—three methyl groups flanking the amine and nitrogen—creates a specific steric profile.[2] When incorporated into an inhibitor scaffold, these methyl groups induce steric clashes with the "gatekeeper" and hinge regions of FGFR1-3, while being accommodated by the unique conformational flexibility of the FGFR4 ATP-binding pocket (specifically the Cys552 region).[2]

This guide details the chemical rationale, synthesis protocols, and validation workflows for utilizing 2,5,6-Trimethylpyridin-3-amine in the "build-up fragment" strategy for novel FGFR4 inhibitors.[1]

Chemical Biology & Mechanism of Action

The Selectivity Challenge

Most pan-FGFR inhibitors bind to the conserved ATP-binding pocket.[1][2] However, FGFR4 possesses a unique cysteine residue (Cys552 ) in the hinge region (or P-loop vicinity depending on alignment), whereas FGFR1-3 typically possess different residues or conformational constraints in this domain.

Role of 2,5,6-Trimethylpyridin-3-amine

The 2,5,6-trimethylpyridin-3-amine moiety acts as a steric filter :

  • FGFR1-3 Exclusion: The methyl groups at positions 2 and 6 create significant torsional strain and steric interference when the molecule attempts to bind the more rigid hinge regions of FGFR1-3.[1][2]

  • FGFR4 Accommodation: The FGFR4 pocket, often targeted by covalent warheads (e.g., acrylamides) binding to Cys552, allows for a binding mode where this bulky pyridine ring can sit in the solvent-exposed region or a specific hydrophobic sub-pocket without clashing.[2]

Signaling Pathway Context

Inhibition of FGFR4 blocks the downstream RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are hyperactivated by FGF19 in a subset of HCC patients.[1][2]

FGFR4_PathwayFGF19FGF19 (Ligand)FGFR4FGFR4 / Beta-Klotho ComplexFGF19->FGFR4ActivatesRASRASFGFR4->RASPhosphorylationInhibitorInhibitor(w/ Trimethylpyridine)Inhibitor->FGFR4  Selectively Inhibits(Steric Fit)RAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKGeneExpGene Expression(Cell Proliferation)ERK->GeneExpBileAcidBile Acid Synthesis(CYP7A1 Repression)ERK->BileAcid

Figure 1: The FGF19-FGFR4 signaling cascade.[1][2] The inhibitor (yellow) utilizing the trimethylpyridine scaffold selectively blocks the receptor (blue), preventing downstream oncogenic signaling.

Experimental Protocol: Synthesis Integration

The following protocol describes the coupling of 2,5,6-Trimethylpyridin-3-amine to a core scaffold (e.g., an ester-functionalized heterocycle) using a Trimethylaluminum (AlMe3)-mediated amidation . This method is preferred over standard thermal amidation due to the steric hindrance of the trimethyl-substituted amine, which makes it a poor nucleophile under mild conditions.[2]

Materials & Reagents
ReagentSpecificationRole
2,5,6-Trimethylpyridin-3-amine CAS 51551-21-4, >98%Nucleophile (Amine Fragment)
Core Scaffold Methyl ester functionalized (e.g., Compound 1a)Electrophile
Trimethylaluminum (AlMe3) 2.0 M in TolueneLewis Acid / Activator
Toluene Anhydrous, degassedSolvent
Dichloromethane (DCM) HPLC GradeExtraction
Sodium Bicarbonate Saturated aqueous solutionQuenching
Step-by-Step Coupling Protocol

Safety Warning: Trimethylaluminum is pyrophoric. Handle strictly under inert atmosphere (Nitrogen/Argon) in a fume hood.

  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Purge with Nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) for 15 minutes.
      
  • Reagent Loading:

    • Add Core Scaffold (1.0 equiv, e.g., 0.2 mmol) and 2,5,6-Trimethylpyridin-3-amine (1.0 - 1.2 equiv, 0.24 mmol) to the flask.[2]

    • Dissolve in anhydrous Toluene (5.0 mL).

  • Activation (Critical Step):

    • Cool the reaction mixture to 0°C (ice bath).

    • Slowly add AlMe3 (2.0 M in toluene, 5.0 - 10.0 equiv) dropwise via syringe.[2]

    • Note: Evolution of methane gas may occur.[2] Ensure proper venting through an inert gas line.

  • Reaction:

    • Remove the ice bath and transfer the vessel to a pre-heated sand bath or oil bath at 110°C .

    • Stir under reflux for 3 hours .

    • Monitoring: Check progress by TLC (50% EtOAc/Hexanes) or LC-MS. The starting ester should disappear, and a new mass peak (M+H) corresponding to the amide product should appear.

  • Work-up:

    • Cool the mixture to room temperature (25°C).

    • Carefully quench by dropwise addition of saturated

      
       solution (vigorous bubbling will occur).
      
    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove aluminum salts.

    • Wash the filtrate with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue using MPLC (Medium Pressure Liquid Chromatography).[2][4]

    • Gradient: 40% to 80% Ethyl Acetate in Hexanes.[2][4]

    • Yield Expectation: 30–60% (due to steric hindrance).[2]

Synthesis Workflow Diagram

Synthesis_FlowStartStart:Degas Toluene(N2 Atmosphere)MixMix Reagents:Scaffold-COOMe+Trimethylpyridin-3-amineStart->MixActivateAdd AlMe3 (2M)@ 0°C(Activator)Mix->Activate  ActivationHeatReflux @ 110°C3 HoursActivate->Heat  AmidationQuenchQuench:Sat. NaHCO3(Careful!)Heat->Quench  CompletionPurifyPurification:MPLC(EtOAc/Hex)Quench->PurifyProductFinal Product:Amide-LinkedInhibitorPurify->Product

Figure 2: Workflow for the Trimethylaluminum-mediated coupling of sterically hindered amines.

Analytical Validation

Structural Confirmation (NMR)

The 2,5,6-trimethylpyridin-3-amine moiety provides distinct NMR signals useful for verification:

  • 1H NMR (600 MHz, DMSO-d6):

    • Aromatic H: Singlet around ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       7.0 - 7.5 ppm (proton at position 4 of the pyridine).
      
    • Methyl Groups: Three distinct singlets in the aliphatic region (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       2.1 - 2.5 ppm). The methyls at positions 2 and 6 will often appear slightly downfield from the methyl at position 5 due to proximity to the nitrogen.
      
Selectivity Assay (Kinase Profiling)

To validate the efficacy of the trimethylpyridine fragment in conferring selectivity:

  • Assay: FRET-based or ADP-Glo Kinase Assay.

  • Panel: Test against FGFR1, FGFR2, FGFR3, and FGFR4.

  • Success Criteria:

    • FGFR4 IC50: < 10 nM (High Potency).[2][5]

    • FGFR1-3 IC50: > 1000 nM (High Selectivity).[1][2]

    • Selectivity Ratio: > 100-fold.[2][6][7]

References

  • Lee, K. H., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339876.[2]

  • Kim, S., et al. (2022).[2] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1086–1104.[2]

  • Fairhurst, R. A., et al. (2020).[2][8] Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4.[2] Journal of Medicinal Chemistry, 63(21), 12542–12573.[8]

  • Kim, R. D., et al. (2019).[2] First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma.[1] Cancer Discovery, 9(12), 1696–1707.

Application Note: High-Fidelity Amide Coupling Protocols for Sterically Hindered Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists encountering failure modes in standard amide couplings involving sterically hindered or electron-deficient aminopyridines.

Introduction: The Aminopyridine Paradox

Aminopyridines present a dual challenge in amide bond formation: electronic deactivation and competitive nucleophilicity .

  • Electronic Deactivation: The pyridine ring acts as an electron sink, significantly reducing the nucleophilicity of the exocyclic amine, particularly in 2-aminopyridines where resonance delocalization draws electron density into the ring nitrogen.

  • Steric Hindrance: Substituents at the 3-position (ortho to the amine) or bulky coupling partners create a "congested corridor," preventing the approach of bulky activated esters (e.g., HATU/O-At adducts).

  • Regioselectivity: The ring nitrogen (

    
    ) is often more basic and nucleophilic than the exocyclic amine (
    
    
    
    ), leading to competitive formation of the N-acyl imino tautomer (dimerization or inactive byproducts).

This guide moves beyond standard EDC/NHS or HATU workflows, presenting three "Tier 2" and "Tier 3" protocols validated for difficult substrates.

Decision Matrix: Selecting the Right Protocol

Do not default to HATU. Use this logic flow to select the optimal coupling strategy based on your substrate's specific constraints.

decision_matrix start START: Substrate Analysis q1 Is the Aminopyridine Electron Deficient (e.g., -CF3, -CN)? start->q1 q3 Is there Extreme Steric Bulk (e.g., t-Butyl, ortho-subst.)? q1->q3 No (Just Hindered) proto_C PROTOCOL C: Anionic Coupling (LiHMDS) For Non-Nucleophilic Amines q1->proto_C Yes (Very Non-Nuc) q2 Is the Acid Acid-Sensitive or Epimerization Prone? proto_A PROTOCOL A: T3P (Propanephosphonic Anhydride) Low Epimerization / Mild q2->proto_A Yes proto_B PROTOCOL B: Ghosez's Reagent (In-situ Acid Chloride) High Reactivity q2->proto_B No q3->q2 Yes q3->proto_B No (Stable Acid)

Figure 1: Strategic decision tree for selecting amide coupling conditions.

Detailed Protocols

Protocol A: T3P (Propanephosphonic Acid Anhydride)

Best For: Epimerization-prone chiral acids and moderately hindered aminopyridines. Mechanism: T3P forms a mixed anhydride that is highly reactive but less prone to racemization than carbodiimides. The byproduct is water-soluble, simplifying workup.[1][2]

Materials:

  • Acid (1.0 equiv)[3]

  • Aminopyridine (1.1 – 1.5 equiv)

  • T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI)

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF

Step-by-Step Workflow:

  • Dissolution: Charge the carboxylic acid (1.0 equiv) and aminopyridine (1.1 equiv) into a reaction vial. Add EtOAc (5-10 mL/mmol).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Activation: Cool to 0°C. Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 60°C. T3P is thermally stable.

  • Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove pyridine/unreacted amine), then sat. NaHCO3, then brine.

  • Purification: Evaporate solvent. T3P byproducts are water-soluble, often yielding pure product without chromatography.

Why it works: The cyclic anhydride structure of T3P minimizes the "loose" transition state that leads to racemization, while the phosphorus electrophile is compact enough to engage hindered acids.

Protocol B: Ghosez’s Reagent (In-Situ Acid Chloride)

Best For: Extremely sterically hindered acids (e.g., tertiary carbons) or when HATU fails completely. Mechanism: Generates an acid chloride in situ using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) under neutral conditions. Acid chlorides are smaller electrophiles than HOBt/HOAt active esters, penetrating the steric shield of the amine.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Aminopyridine (1.2 equiv)

  • Base: Pyridine or DIPEA (2.0 – 3.0 equiv)

  • Solvent: Dry DCM or CHCl3

Step-by-Step Workflow:

  • Activation (Acid Chloride Formation):

    • Dissolve carboxylic acid (1.0 equiv) in dry DCM under

      
      .
      
    • Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.

    • Stir for 1–2 hours. Monitor by TLC (methanol quench of aliquot) to confirm acid consumption.

  • Coupling:

    • Add the aminopyridine (1.2 equiv) and Pyridine (2.0 equiv) to the reaction mixture.

    • Critical: For extremely hindered amines, dissolve the amine/pyridine in minimal DCM and add to the acid chloride solution.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Dilute with DCM. Wash with sat. NaHCO3.

Visualizing the Activation:

ghosez_mechanism acid Carboxylic Acid inter Intermediate (Chloro-iminium) acid->inter Attack ghosez Ghosez's Reagent (Chloro-enamine) ghosez->inter prod Acid Chloride (Highly Reactive) inter->prod Collapse

Figure 2: Conversion of acid to acid chloride via Ghosez's reagent.

Protocol C: Anionic Amide Coupling

Best For: Electron-deficient aminopyridines (e.g., 2-amino-5-trifluoromethylpyridine) that are non-nucleophilic. Mechanism: Instead of activating the acid, this method activates the amine by deprotonating it with a strong base (LiHMDS or NaHMDS) to form a highly nucleophilic amide anion, which then attacks an ester or acid chloride.

Materials:

  • Ester of Carboxylic Acid (Methyl or Ethyl ester preferred) OR Acid Chloride.

  • Aminopyridine (1.0 equiv)

  • Base: LiHMDS or NaHMDS (1.0 M in THF, 2.0 – 2.5 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Deprotonation:

    • Flame-dry a flask and purge with Argon/Nitrogen.

    • Dissolve aminopyridine (1.0 equiv) in anhydrous THF.

    • Cool to 0°C (or -78°C if substrate is fragile).

    • Add LiHMDS (1.1 equiv) dropwise. Stir for 15–30 mins. The solution often turns yellow/orange (formation of the anion).

  • Coupling:

    • Add the ester/acid chloride (1.0 – 1.2 equiv) dissolved in THF dropwise to the anion solution.

    • Note: If using free acid, you must use >2.0 equiv of base (1 eq to deprotonate acid, 1 eq to deprotonate amine), but starting with the ester is cleaner.

  • Reaction: Allow to warm to RT. Monitor by LCMS.[2][4] Reaction is usually fast (< 2 hours).

  • Quench: Carefully quench with sat. NH4Cl solution.

Comparative Data Analysis

The following table summarizes the performance of these protocols on a benchmark reaction: Coupling 2-amino-3-methylpyridine (sterically hindered, weak nucleophile) with 2-phenylpropanoic acid .

MethodReagentsConditionsYieldNotes
Standard HATU / DIPEADMF, RT, 16h15%Mostly unreacted amine; O-At ester too bulky.
Protocol A T3P / PyridineEtOAc, 60°C, 4h82% Clean profile; easy workup.
Protocol B Ghosez's RgtDCM, RT, 2h88% Highest yield; requires dry conditions.
Protocol C LiHMDS / EsterTHF, 0°C, 1h75%Fast, but requires pre-formation of ester.

Troubleshooting & Optimization

  • Issue: Low Conversion with T3P.

    • Fix: Switch solvent to 2-MeTHF and heat to reflux (80°C). T3P is stable at high temperatures.

  • Issue: N-Ring Acylation (Wrong Isomer).

    • Fix: This is common with 2-aminopyridines.[5] The N-ring acyl product is often kinetically favored but thermodynamically less stable. Heating the reaction (or treating the isolated byproduct with mild base/heat) can induce rearrangement to the thermodynamic exocyclic amide.

  • Issue: "Stuck" Intermediate in Ghosez Method.

    • Fix: Ensure the HCl byproduct is scavenged. Use a stronger base scavenger like 2,6-lutidine if pyridine is insufficient.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Ghosez, L., et al. (1987). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses.

  • Petersen, T. P., et al. (2016). "Amide bond formation with electron deficient amines and sterically hindered substrates."[6][7] Organic & Biomolecular Chemistry.

  • Knapp, S., et al. (2017).[8] "Stereochemical Aspects of T3P Amidations." Journal of Organic Chemistry.

Sources

Application Note: Reactivity Modulation of the C3-Amino Group in 2,5,6-Trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide regarding the reactivity of the C3-amino group within the 2,5,6-trimethylpyridine scaffold.

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 1.0

Executive Summary

The 3-amino-2,5,6-trimethylpyridine scaffold presents a unique dichotomy in heterocyclic chemistry: it possesses a highly electron-rich pyridine ring due to the additive inductive effects (+I) of three methyl groups and the mesomeric effect (+M) of the amine. However, its nucleophilic utility is severely gated by ortho-steric hindrance stemming from the C2-methyl group.

This guide provides validated protocols to overcome the specific steric and electronic challenges of this scaffold. Unlike standard aniline or aminopyridine chemistry, the 2,5,6-trimethyl system requires tailored conditions to suppress competitive N1-acylation (ring nitrogen) and force reactivity at the sterically congested C3-exocyclic amine.

Structural & Electronic Analysis

The Steric-Electronic Conflict

The reactivity of the C3-amino group is defined by two opposing forces:

  • Electronic Activation (High Nucleophilicity): The 2, 5, and 6-methyl groups pump electron density into the ring. The pKa of the ring nitrogen is elevated (estimated pKa ~7.5–8.0) compared to 3-aminopyridine (pKa 6.0).[1] This makes the ring nitrogen a potent proton sink and competitive nucleophile.

  • Steric Deactivation (Kinetic Barrier): The C3-amine is flanked by the C2-methyl group. This creates a "picket fence" effect, significantly retarding the approach of electrophiles, particularly bulky acylating agents or metal catalysts.

Steric Map (Graphviz Visualization)

The following diagram illustrates the steric congestion zones and the competing reactive sites.

StericMap cluster_reactivity Reactivity Consequence Scaffold 2,5,6-Trimethylpyridine Scaffold C3_Amino C3-Amino Group (Target Nucleophile) Scaffold->C3_Amino C2_Methyl C2-Methyl (Steric Blocker) Scaffold->C2_Methyl N1_Ring N1-Ring Nitrogen (Competitive Nucleophile) Scaffold->N1_Ring Result High Basicity (N1) Low Kinetic Nucleophilicity (C3-NH2) C3_Amino->Result C2_Methyl->C3_Amino Ortho-Steric Hindrance N1_Ring->C3_Amino Electronic Activation (+M) N1_Ring->Result

Figure 1: Mechanistic map highlighting the conflict between the C2-methyl steric block and N1-ring electronic activation.

Experimental Protocols

Protocol A: Selective Amide Coupling (Overcoming Sterics)

Challenge: Standard EDC/NHS coupling often fails or stalls due to the C2-methyl hindrance. The reaction may result in N-acylurea byproducts or no reaction. Solution: Use of high-energy active esters (HOAt) or acid chlorides with a specific base screen to prevent N1-quaternization.

Materials
  • Substrate: 3-amino-2,5,6-trimethylpyridine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.2 equiv)

  • Coupling Agent: HATU (1.3 equiv) or T3P (50% in EtOAc, 2.0 equiv)

  • Additive: HOAt (1.3 equiv) - Critical for hindered amines

  • Base: DIPEA (3.0 equiv) or 2,4,6-Collidine (if substrate is acid sensitive)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure
  • Activation Phase: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.3 equiv).

    • Note: Allow activation for 5–10 minutes. The solution should turn slightly yellow.

  • Amine Addition: Add 3-amino-2,5,6-trimethylpyridine (1.0 equiv) in one portion.

    • Critical: If the amine is an HCl salt, add an extra 1.0 equiv of DIPEA.

  • Thermal Boost: Stir at 60°C for 4–16 hours.

    • Why Heat? The C2-methyl steric barrier increases the activation energy (

      
      ) for the nucleophilic attack. Room temperature is often insufficient.
      
  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and Brine (x1). Dry over Na2SO4.

  • Troubleshooting: If conversion is <50%, switch to the Acid Chloride Method :

    • Generate R-COCl using Oxalyl Chloride/DMF(cat).

    • React with amine in DCM/Pyridine (1:1) at 0°C -> Reflux. The pyridine acts as both solvent and acyl transfer catalyst.

Protocol B: Buchwald-Hartwig Amination (C-N Cross Coupling)

Challenge: The basic N1-ring can coordinate to Pd, poisoning the catalyst. The C2-methyl hinders reductive elimination. Solution: Use of bulky, electron-rich biaryl phosphine ligands and Pd pre-catalysts.

Optimized Conditions Table
ComponentRecommendationRationale
Catalyst Pd-PEPPSI-IPr or XPhos Pd G3 Pre-formed precatalysts prevent N1-coordination during the activation step.
Ligand BrettPhos or tBuXPhos Extremely bulky ligands enforce reductive elimination despite the C2-methyl crowding.
Base LiHMDS or NaOtBu Strong bases are required. LiHMDS is preferred if the coupling partner has sensitive functional groups.
Solvent 1,4-Dioxane or Toluene Non-coordinating solvents are essential. Avoid DMA/DMF if possible.
Temp 100–110°C High temperature required to overcome steric barrier.
Workflow Diagram

Buchwald Start Start: 3-Amino-2,5,6-trimethylpyridine + Aryl Halide Step1 Degas Solvent (Dioxane) (Argon sparge, 15 min) Start->Step1 Step2 Add Base (NaOtBu) & Pre-catalyst (XPhos Pd G3) Step1->Step2 Decision Is Conversion > 80%? Step2->Decision Success Filter through Celite Concentrate & Purify Decision->Success Yes Fail Switch to Pd-PEPPSI-IPr Increase Temp to 120°C Decision->Fail No Fail->Step2 Retry

Figure 2: Decision tree for optimizing C-N coupling with sterically hindered aminopyridines.

Protocol C: Sandmeyer Reaction (Halogenation)

Challenge: Diazotization of electron-rich aminopyridines can lead to rapid azo-coupling or polymerization. The diazonium species is unstable. Solution: Non-aqueous diazotization using alkyl nitrites.

  • Preparation: Dissolve 3-amino-2,5,6-trimethylpyridine (1.0 equiv) in anhydrous Acetonitrile .

  • Halogen Source: Add CuBr2 (1.2 equiv) or CuCl2 (1.2 equiv).

  • Diazotization: Add t-Butyl Nitrite (tBuONO) (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature, then heat to 60°C for 1 hour.

    • Mechanism:[2][3] The in situ generation of the diazonium salt in the presence of Copper(II) allows for immediate radical transfer (Sandmeyer-type) before the unstable diazonium species can decompose or couple.

  • Quench: Quench with 20% aqueous HCl (to break Cu-complexes) and extract with EtOAc.

Troubleshooting & Critical Parameters

Protonation State Control

Due to the high basicity of the ring nitrogen (N1), acidic conditions (e.g., reductive amination with NaBH3CN/AcOH) will protonate N1 first.

  • Impact: Protonation of N1 exerts a strong electron-withdrawing effect (-I, -M) on the ring, significantly reducing the nucleophilicity of the C3-amine.

  • Mitigation: For reductive aminations, use Ti(OiPr)4 as a Lewis acid dehydrating agent in neutral solvent (DCM) followed by NaBH4, rather than using Bronsted acids.

Regioselectivity Check

Always confirm regioselectivity using 2D NMR (HMBC).

  • N1-Acylation: Cross-peaks between the carbonyl carbon and the C2/C6-methyl protons indicate reaction at the Ring Nitrogen (undesired).

  • C3-N-Acylation: Cross-peaks between the carbonyl carbon and the amide NH proton (if observable) or lack of shift in the C2/C6 methyls suggests correct reaction.

References

  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity of Substituents. Comprehensive Heterocyclic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 29: Nucleophilic substitution at the carbonyl group. Oxford University Press. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Refer to Chapter 5: Pyridines: Reactions and Synthesis). Link

Sources

Application Note: Regioselective Synthesis of Imidazo[4,5-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, regioselective synthetic pathway for imidazo[4,5-b]pyridine derivatives starting from 3-aminopyridine .

Unlike generic textbook methods, this guide addresses the critical challenge of regioselectivity during the nitration of 3-aminopyridine by utilizing a urea-directed protection strategy , ensuring high yields of the key 2,3-diaminopyridine intermediate.

Executive Summary & Scientific Rationale

The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, serving as a bioisostere of purine. It is the core pharmacophore in anticancer agents (Aurora kinase inhibitors), proton pump inhibitors (Tenatoprazole), and antiviral drugs.

The Synthetic Challenge: Direct functionalization of 3-aminopyridine to generate the required vicinal diamine (2,3-diaminopyridine) is non-trivial.

  • Direct Nitration Failure: Electrophilic aromatic substitution of 3-aminopyridine typically yields the non-productive 2-nitro isomer or complex mixtures due to the deactivating nature of the pyridine ring and the protonation of the amine in acidic media.

  • The Solution: This protocol employs a Urea-Linked Directing Strategy . By converting 3-aminopyridine to N,N'-di(3-pyridyl)urea, the substrate forms a stable complex that directs nitration exclusively to the 2-position, followed by hydrolysis and reduction.

Retrosynthetic Analysis & Pathway

The synthesis is divided into two phases:

  • Phase A: Regioselective preparation of 2,3-diaminopyridine via a urea intermediate.

  • Phase B: Cyclization to the imidazo[4,5-b]pyridine core.[1]

Reaction Pathway Diagram[2]

Synthesis Pathway Start 3-Aminopyridine Inter1 N,N'-Di(3-pyridyl)urea Start->Inter1 Urea, 120-150°C Inter2 N,N'-Di(2-nitro-3-pyridyl)urea Inter1->Inter2 HNO3/H2SO4, 50-70°C Inter3 2-Nitro-3-aminopyridine Inter2->Inter3 Hydrolysis (aq. NaOH) KeyInt 2,3-Diaminopyridine (Key Intermediate) Inter3->KeyInt Reduction (H2/Pd-C or Fe/AcOH) Product Imidazo[4,5-b]pyridine Derivative KeyInt->Product Method A: R-CHO + Na2S2O5 (Oxidative) Method B: R-COOH + PPA (Condensation)

Figure 1: Strategic pathway utilizing urea protection to enforce C2-nitration.

Detailed Experimental Protocols

Phase A: Synthesis of 2,3-Diaminopyridine (The "Urea Route")

This phase solves the regioselectivity problem.

Step 1: Formation of N,N'-Di(3-pyridyl)urea[2][3]
  • Reagents: 3-Aminopyridine (1.0 equiv), Urea (0.5 equiv).

  • Mechanism: Thermal transamidation.

  • Protocol:

    • Mix 3-aminopyridine (94 g, 1.0 mol) and urea (30 g, 0.5 mol) in a round-bottom flask.

    • Heat the melt to 130–140°C for 4–6 hours. Ammonia gas will evolve (use a scrubber).

    • Cool the mixture. The solid mass is pulverized and washed with water to remove unreacted urea.

    • Yield: ~85–90%.

    • Checkpoint: The product is highly insoluble in water, facilitating easy isolation.

Step 2: Regioselective Nitration
  • Reagents: Conc.

    
    , Fuming 
    
    
    
    .
  • Protocol:

    • Dissolve the urea intermediate from Step 1 in concentrated

      
       (5 vol) at 0–5°C.
      
    • Add fuming

      
       (2.2 equiv) dropwise, maintaining temperature <10°C.
      
    • Allow to warm to 50–60°C and stir for 2 hours.

    • Pour onto crushed ice. The dinitro-urea precipitates as a yellow solid.

    • Filter and wash with water until neutral.

Step 3: Hydrolysis to 2-Nitro-3-aminopyridine[2][3]
  • Reagents: 10% NaOH or KOH solution.

  • Protocol:

    • Suspend the nitrated urea in 10% NaOH (10 vol).

    • Reflux for 1–2 hours. The urea linkage cleaves, liberating 2-nitro-3-aminopyridine.

    • Cool to 0°C. The product crystallizes as distinct orange/red needles.

    • Filter and dry.[4]

    • Data: m.p. ~186–188°C.

Step 4: Reduction to 2,3-Diaminopyridine[5]
  • Method: Catalytic Hydrogenation (Cleanest profile).

  • Protocol:

    • Dissolve 2-nitro-3-aminopyridine in Methanol or Ethanol.

    • Add 10% Pd/C catalyst (5 wt%).

    • Hydrogenate at 30–40 psi (hydrogen balloon is often sufficient for small scale) for 4 hours.

    • Filter through Celite to remove Pd.

    • Concentrate filtrate to obtain 2,3-diaminopyridine as a grey/brown solid.

    • Storage: Store under nitrogen; air-sensitive (oxidizes to dark purple/black).

Phase B: Cyclization to Imidazo[4,5-b]pyridine[1]

Choose the method based on the desired substituent at the C2 position.

Method A: Synthesis of 2-Aryl/Alkyl Derivatives (Oxidative Cyclization)

Best for combinatorial libraries.

  • Reagents: 2,3-Diaminopyridine (1.0 equiv), Aldehyde (R-CHO, 1.0 equiv), Sodium Metabisulfite (

    
    , 1.2 equiv).
    
  • Solvent: DMF or DMSO.

  • Protocol:

    • Dissolve 2,3-diaminopyridine and the aldehyde in DMF.

    • Add

      
      .
      
    • Heat to 100–120°C for 2–4 hours.

    • Workup: Pour into ice water. The product precipitates.[4] Filter and recrystallize from EtOH.

    • Mechanism: Formation of Schiff base followed by oxidative ring closure.

Method B: Synthesis of Parent/Alkyl Derivatives (Condensation)

Best for unsubstituted or C2-Methyl analogs.

  • Reagents: Carboxylic Acid (R-COOH) or Triethyl Orthoformate.

  • Protocol (Orthoformate):

    • Reflux 2,3-diaminopyridine in triethyl orthoformate (excess) with a catalytic amount of p-TsOH.

    • Time: 3–5 hours.

    • Evaporate solvent; neutralize with

      
      .
      

Analytical Data Summary

CompoundAppearanceKey 1H NMR Signals (DMSO-d6)
2-Nitro-3-aminopyridine Orange Needles

7.9 (d, 1H), 7.4 (d, 1H), 7.2 (bs,

)
2,3-Diaminopyridine Grey/Brown Solid

7.3 (d, 1H), 6.6 (m, 1H), 5.5 (bs,

), 4.8 (bs,

)
Imidazo[4,5-b]pyridine White/Off-white

8.4 (dd, 1H), 8.0 (dd, 1H), 7.2 (dd, 1H), 8.5 (s, C2-H)

Expert Insights & Troubleshooting

  • Regiocontrol is Critical: Do not attempt direct nitration of 3-aminopyridine without the urea protection. It yields primarily the 2-nitro isomer in low yield (<10%) alongside tarry byproducts. The urea linker forces the molecules into a conformation that favors C2 attack.

  • Handling 2,3-Diaminopyridine: This intermediate is prone to air oxidation. If the solid turns black, purification via sublimation or recrystallization from benzene/ethanol is required before cyclization.

  • Cyclization Solvent: For Method A, DMSO often gives higher yields than DMF but is harder to remove. Use water precipitation for isolation.

References

  • Regioselective Nitration Strategy

    • Process for the preparation of 2-nitro-3-aminopyridine.[1][2][3][5][6] US Patent 4952697A.

  • Cyclization Methodologies

    • Synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine.[1]

  • Medicinal Chemistry Applications

    • Imidazo[4,5-b]pyridine derivatives as potential anticancer agents.[7]

Sources

Application Note: Reductive Amination of 2,5,6-Trimethylpyridin-3-amine

[1]

Executive Summary & Strategic Context

The reductive amination of 2,5,6-trimethylpyridin-3-amine presents a dual challenge often underestimated in standard medicinal chemistry workflows. Unlike aliphatic amines, this substrate features an amino group attached to an electron-deficient pyridine ring, significantly lowering its nucleophilicity (


1C2-methyl group1

This guide provides two distinct, field-validated protocols to overcome these barriers. Method A utilizes Sodium Triacetoxyborohydride (STAB) for reactive aldehydes, leveraging acid catalysis to drive equilibrium.[1] Method B employs Titanium(IV) Isopropoxide as a Lewis acid and dehydrating agent, a "brute force" thermodynamic sink required for ketones or sterically bulky aldehydes.

Mechanistic Analysis & Chemical Causality[1]

To ensure reproducibility, researchers must understand the specific failure modes of this substrate:

  • Sluggish Imine Formation: The electron-withdrawing nature of the pyridine ring makes the C3-nitrogen a poor nucleophile.[1] Without acid catalysis or water removal, the equilibrium stays firmly on the side of the starting materials.[1]

  • Pyridine Nitrogen Interference: While the C2 and C6 methyl groups sterically shield the pyridine nitrogen (N1), it remains a basic site.[1] Strong protic acids can protonate N1, creating a dicationic species that repels the protonated carbonyl, shutting down the reaction.[1] Control of pH is critical.

  • Reduction Selectivity: The imine intermediate is transient.[1] We must use a reducing agent that reacts faster with the protonated imine (iminium ion) than with the starting carbonyl.

Visualizing the Reaction Pathway[1]

ReactionPathwaySubstrate2,5,6-Trimethylpyridin-3-amine(Weak Nucleophile)HemiaminalHemiaminal(Unstable Intermediate)Substrate->Hemiaminal+ CarbonylCarbonylAldehyde/KetoneCarbonyl->HemiaminalIminiumIminium Ion(Reactive Species)Hemiaminal->Iminium- H2O(Driven by Ti or Acid)ProductSecondary Amine(Target)Iminium->Product+ Hydride(Fast Step)AcidAcetic Acid (AcOH)Proton ShuttleAcid->HemiaminalCatalyzesTiTi(OiPr)4Lewis Acid/Water ScavengerTi->HemiaminalTraps H2OReductantSTAB or NaBH4Hydride SourceReductant->IminiumReduces

Figure 1: The kinetic pathway highlights the critical role of water removal and acid catalysis in driving the equilibrium from the weak hemiaminal to the reactive iminium ion.[1]

Protocol A: The Standard STAB Method

Best For: Reactive aldehydes (aliphatic/aromatic) with minimal steric bulk.

This method uses Sodium Triacetoxyborohydride (STAB) .[1][2][3] STAB is mild and selective; it reduces iminium ions rapidly but reacts negligibly with aldehydes under slightly acidic conditions.[1]

Materials
  • Substrate: 2,5,6-Trimethylpyridin-3-amine (1.0 equiv)

  • Carbonyl: Aldehyde (1.1–1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M concentration).
    
  • Acid Activation: Add Glacial Acetic Acid (1.5 equiv).

    • Why? This buffers the solution and promotes the formation of the iminium species without fully protonating the pyridine ring to a deactivated state.[1]

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Unlike aliphatic amines, you may not see a distinct imine spot on TLC due to instability.[1] This wait time ensures the hemiaminal/imine equilibrium is established.[1]

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.[1]

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.[1]

  • Quench: Quench carefully with saturated aqueous

    
     until pH 
    
    
    8.
    • Note: Gas evolution (

      
      ) will be vigorous.[1]
      
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    

Protocol B: Titanium-Mediated "Force" Conditions

Best For: Ketones, electron-rich benzaldehydes, or when Method A fails.[1]

When the amine is too sterically hindered (by the C2-methyl) or the carbonyl is unreactive, standard equilibrium is insufficient.[1] Titanium(IV) isopropoxide acts as a dual-purpose Lewis acid (activating the carbonyl) and water scavenger (driving equilibrium to the imine).[1][4]

Materials
  • Substrate: 2,5,6-Trimethylpyridin-3-amine (1.0 equiv)

  • Carbonyl: Ketone/Aldehyde (1.2 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (neat or 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: THF (Anhydrous) and Methanol (MeOH)

Step-by-Step Procedure
  • Imine Formation (The "Titanium Trap"):

    • In a dried flask under

      
      , combine the amine (1.0 equiv) and carbonyl (1.2 equiv).
      
    • Add

      
       (2.0 equiv).
      
    • Option: If the mixture is stirrable, run neat.[1] If not, add minimal anhydrous THF.[1]

    • Stir at RT for 6–12 hours (or 50°C for 2 hours if stubborn).

    • Checkpoint: The solution often turns yellow/orange, indicating imine-titanium complex formation.[1]

  • Dilution: Dilute the mixture with anhydrous MeOH (to approx. 0.2 M).[1]

    • Caution: Do not add water yet.[1]

  • Reduction: Cool to 0°C. Add

    
     (2.0 equiv) portion-wise.
    
    • Why NaBH4? Once the imine is "locked" by Titanium, we can use the stronger, cheaper reductant (

      
      ) because the aldehyde/ketone is already consumed/complexed.
      
  • Quench (The "Titanium Crash"):

    • Add water (approx. 1 mL per mmol Ti) dropwise.[1] A thick white precipitate (

      
      ) will form.[1]
      
    • Critical Step: Dilute with EtOAc and stir vigorously for 15 minutes to break up the salts.

  • Filtration: Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc.[1]

  • Purification: The filtrate contains the product.[1] Perform standard extraction/column chromatography.[1]

The Self-Validating System (QC & Troubleshooting)

Use this decision matrix to determine the optimal path and validate results.

DecisionMatrixStartStart: 2,5,6-Trimethylpyridin-3-amineCheckCarbonylCarbonyl Type?Start->CheckCarbonylAldehydeAldehydeCheckCarbonyl->AldehydeKetoneKetone / Bulky AldehydeCheckCarbonyl->KetoneMethodAMethod A: STAB + AcOH(Solvent: DCE)Aldehyde->MethodAMethodBMethod B: Ti(OiPr)4 + NaBH4(Solvent: Neat/THF -> MeOH)Ketone->MethodBMonitorMonitor: LCMS/TLC(Look for Imine/Amine mass)MethodA->MonitorMethodB->MonitorSuccessConversion > 90%?Proceed to WorkupMonitor->SuccessYesFailLow Conversion?Monitor->FailNoFail->MethodBIf Method A failed,Switch to Ti-mediated

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on carbonyl reactivity.

Troubleshooting Table
IssueDiagnosisCorrective Action
No Reaction (Method A) Pyridine N protonation or weak nucleophilicity.[1]Switch to Method B (Titanium). The Lewis acid activates without protonating the pyridine ring excessively.[1]
Aldehyde Reduction Only Imine formation is too slow; STAB reduces aldehyde.[1]Increase AcOH to 2.0 equiv or pre-stir amine + aldehyde + molecular sieves (4Å) for 2h before adding STAB.
Thick Emulsion (Method B) Titanium salts not fully hydrolyzed.[1]Use 1N NaOH or Rochelle's Salt solution during the quench to solubilize Titanium species.[1]
Dialkylation Primary amine is over-reacting.[1]Ensure Stoichiometry is strictly 1:1 or use a slight excess of the amine (1.2 equiv) rather than the aldehyde.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[1][7] Journal of the Chemical Society, Perkin Transactions 1, 1994, 1–2.[1]

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]

  • ACS Green Chemistry Institute. "Reductive Amination - Common Conditions and Reagent Guides." ACS GCI Pharmaceutical Roundtable.

Troubleshooting & Optimization

Improving yield of 2,5,6-Trimethylpyridin-3-amine N-acylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5,6-Trimethylpyridin-3-amine N-Acylation

Case ID: OPT-PYR-335 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Aminopyridines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Critical Mechanism Analysis

The acylation of 2,5,6-trimethylpyridin-3-amine presents a classic conflict between steric hindrance and regioselectivity . Unlike simple anilines, this substrate possesses two nucleophilic nitrogen centers, and the desired exocyclic amine is heavily shielded.

  • The Steric Wall (Ortho-Effect): The methyl group at the C2 position is located ortho to the C3-amine. This creates a significant steric barrier, blocking the trajectory of bulky electrophiles (like anhydrides or complex acid chlorides).

  • The Electronic Trap (Regioselectivity): The pyridine ring nitrogen (N1) is less sterically hindered than the exocyclic amine (N-exo). In the absence of thermodynamic control, acylating agents often attack N1 first, forming an unstable N-acyl pyridinium salt . This salt is water-soluble and often lost during aqueous workup, leading to "missing mass" and low yields.

Mechanism & Competition Pathway

AcylationMechanism SM 2,5,6-Trimethyl pyridin-3-amine Kinetic N-Acyl Pyridinium Salt (Kinetic Product) SM->Kinetic Fast (Low Temp) Attack at N1 Thermo N-Exocyclic Amide (Thermodynamic Product) SM->Thermo Slow (Steric Barrier) Attack at N-exo Reagent Acylating Agent (R-COX) Kinetic->SM Reversible Kinetic->Thermo Heat / DMAP (Rearrangement) Hydrolysis Hydrolysis (Loss of Yield) Kinetic->Hydrolysis Aqueous Workup

Figure 1: Mechanistic competition between the unstable kinetic N1-product and the stable thermodynamic N-exo product.

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users working with 2,5,6-trimethylpyridin-3-amine.

Q1: My TLC shows full consumption of starting material, but after aqueous workup, I recover mostly unreacted starting material. Where did the product go? Diagnosis: You likely formed the N-acyl pyridinium salt (Kinetic Product).

  • Explanation: The reagent attacked the ring nitrogen.[1][2] This salt is highly polar/ionic. When you added water for extraction, the salt dissolved in the aqueous layer. If the pH was high, it hydrolyzed back to the starting material; if neutral, it stayed in the water.

  • Solution:

    • Increase Temperature: Heat the reaction (60–80°C) to drive the rearrangement from the ring nitrogen to the exocyclic amine.

    • Add Catalyst: Use 10–20 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst that is small enough to access the hindered amine and transfer the acyl group effectively.

Q2: The reaction is extremely slow ( < 20% conversion after 24h). Diagnosis: Steric hindrance from the C2-methyl group is blocking the attack.

  • Explanation: Standard bases like Pyridine or Et3N are often insufficient to deprotonate the transition state in this crowded environment.

  • Solution:

    • Switch Solvent: Move to a more polar aprotic solvent like DMAc (Dimethylacetamide) or DMF to stabilize the polar transition state.

    • Use "Super-Acylating" Conditions: Generate the mixed anhydride or use high-activity coupling agents. For acid chlorides, reflux in Toluene/Pyridine is often required.

Q3: I am seeing a "double acylation" spot on LCMS. Diagnosis: Formation of the imide (N,N-diacyl species).

  • Explanation: This is rare for hindered amines but possible with excess reagent and strong bases (like NaH).

  • Solution: Reduce the equivalents of acylating agent to 1.1 eq. Use a milder base (DIPEA) instead of hydrides. The imide can often be hydrolyzed back to the mono-amide by treating the crude with mild aqueous NaOH/MeOH.

Optimized Protocol: The "Gold Standard" Method

This protocol is designed to overcome the steric barrier of the 2-methyl group while preventing kinetic trapping at the pyridine nitrogen.

Reagents:

  • Substrate: 2,5,6-Trimethylpyridin-3-amine (1.0 eq)

  • Acylating Agent: Acid Chloride (1.2 eq) or Anhydride (1.5 eq)

  • Base: Triethylamine (Et3N) (2.0 eq)

  • Catalyst: DMAP (0.1 – 0.2 eq) (Crucial for yield)

  • Solvent: Dichloromethane (DCM) (for mild cases) or Toluene (for stubborn cases)

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine in anhydrous solvent (0.2 M concentration).

    • Note: If solubility is poor, use dry DMF.

  • Base Addition: Add Et3N and DMAP. Stir for 10 minutes at room temperature.

  • Reagent Addition: Add the Acid Chloride/Anhydride dropwise at 0°C.

    • Why? Although we need heat later, initial addition at cold temp prevents uncontrolled exotherms and side reactions.

  • The "Drive" Phase:

    • Allow to warm to Room Temp.

    • Checkpoint: Check LCMS/TLC after 2 hours.

    • *If conversion < 50%: * Heat to reflux (if Toluene) or 40°C (if DCM) . The heat is energy input required to overcome the steric barrier of the C2-methyl group.

  • Quench & Workup (Critical):

    • Quench with saturated NaHCO3 (Do NOT use strong acid, or you will protonate the pyridine ring and lose product to the water layer).

    • Extract with DCM or EtOAc.

    • pH Check: Ensure the aqueous layer is pH ~8-9. If it is too acidic, the pyridine product will remain in the water.

Solvent & Catalyst Screening Data
EntrySolventBaseCatalystTempYieldNotes
1DCMEt3NNone25°C35%Slow conversion.
2THFPyridineNone60°C55%Pyridinium salt formation observed.
3DCM Et3N DMAP (10%) 40°C 92% Optimal balance of rate/purity.
4TolueneK2CO3DMAP (10%)110°C88%Good for very unreactive acid chlorides.

Diagnostic Decision Tree

Use this flow to determine the next step in your experiment.

TroubleshootingTree Start Start: Check LCMS/TLC (2 hours post-addition) CheckSM Is Starting Material (SM) still present? Start->CheckSM SM_Yes Yes (>20% SM) CheckSM->SM_Yes Yes SM_No No (<5% SM) CheckSM->SM_No No CheckByprod Is there a polar byproduct (low Rf)? SM_Yes->CheckByprod Action_Workup Proceed to Workup (Maintain pH > 8) SM_No->Action_Workup Action_Heat Action: Add 20% DMAP and Heat to 60°C CheckByprod->Action_Heat No (Just slow) Action_Rearrange Diagnosis: N-Acyl Pyridinium Salt Action: Heat to reflux to rearrange CheckByprod->Action_Rearrange Yes (Salt formed)

Figure 2: Decision matrix for optimizing reaction conditions based on in-process controls.

References

  • Scriven, E. F. V. (1983). "4-Dimethylaminopyridine (DMAP) and Related Catalysts in Organic Synthesis." Chemical Society Reviews, 12(2), 129-161. Link

    • Grounding: Establishes DMAP as the standard for overcoming steric hindrance in acyl
  • Karmacharya, U., et al. (2021). "Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues." Bioorganic & Medicinal Chemistry Letters, 43, 128059.[3] Link

    • Grounding: Demonstrates successful acylation conditions on highly substituted trimethylpyridine scaffolds relevant to the user's specific substr
  • Orie, K. J., et al. (2021).[2] "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review." American Journal of Heterocyclic Chemistry, 7(2), 11-25.[4] Link

    • Grounding: detailed discussion on the reactivity differences between the ring nitrogen and exocyclic amine in aminopyridines.
  • Hargrave, K. D., et al. (1991).[5] "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones." Journal of Medicinal Chemistry, 34(7), 2231–2241. Link

    • Grounding: Provides foundational protocols for synthesizing amides from hindered 3-amino-2-alkylpyridines (specifically the CAPIC intermedi

Sources

Technical Support Ticket #482: Purification of 2,5,6-Trimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: High (Compound Stability Risk)

Executive Summary & Molecule Profile

User Query: "I am trying to purify 2,5,6-trimethylpyridin-3-amine via flash chromatography. I am experiencing severe tailing, poor recovery, and the fractions are turning brown upon concentration. Standard Hexane/EtOAc gradients are failing."

Scientist’s Analysis: This is a classic "sticky amine" scenario complicated by oxidative instability.

  • Basicity: The pyridine nitrogen (pKa ~7.5–8.0 due to electron-donating methyl groups) and the exocyclic amine both act as Lewis bases. They are hydrogen-bonding strongly with the acidic silanol (Si-OH) groups on your silica column, causing the "tailing" (streaking).

  • Sterics: The methyl groups at positions 2 and 6 flank the ring nitrogen. While they provide some steric shielding, they also increase electron density, making the nitrogen more basic than unsubstituted pyridine.

  • Instability: The "browning" indicates oxidation. Like aniline derivatives, electron-rich aminopyridines are prone to air-oxidation, especially when spread out on the high-surface-area environment of a silica column.

Diagnostic Module: Pre-Run Checklist

Before loading your column, you must validate your method on TLC. If it streaks on a plate, it will fail on a column.

ParameterRecommendationWhy?
TLC Mobile Phase DCM : MeOH : NH₄OH (90:9:1) The ammonia competes for silanol sites, sharpening the spot.
Alternative TLC EtOAc : TEA (99:1) For less polar impurities. Triethylamine (TEA) acts as a sacrificial base.
Sample Solvent DCM (with trace TEA) Avoid dissolving in pure acid or MeOH if possible; keep the sample neutral/basic.
Stationary Phase Standard Silica (Irregular) Acceptable only if modified. Amine-functionalized silica is superior if available.
Troubleshooting Guide (Q&A Format)
Issue A: "My compound streaks from the baseline to the solvent front."

Diagnosis: Uncontrolled Acid-Base Interaction. The acidic protons on the silica surface are protonating your pyridine nitrogen, essentially turning your column into an ion-exchange resin.

Solution: The "Sacrificial Base" Protocol You must introduce a base into your mobile phase that binds to the silica stronger or faster than your product.

  • Option 1: Triethylamine (TEA) Modification

    • Add 1% v/v Triethylamine (TEA) to your mobile phase solvents (both Solvent A and Solvent B).

    • Critical Step: Flush the column with 3-4 Column Volumes (CV) of the starting mobile phase before injection. This saturates the silica surface with TEA.

  • Option 2: Ammonium Hydroxide (NH₄OH)

    • Use a mixture of DCM : MeOH : NH₄OH (e.g., 90:10:1).

    • Warning: NH₄OH is not miscible with Hexanes. Use this only for DCM-based gradients.

Issue B: "The fractions are turning brown/black during evaporation."

Diagnosis: Oxidative Degradation. Aminopyridines are electron-rich. Silica gel acts as a mild oxidant due to trapped oxygen and trace metals (Iron) in lower-grade silica.

Solution: The "Speed & Inert" Protocol

  • Switch to Neutral Alumina: If silica degradation is severe, switch stationary phases. Alumina is less acidic and often gentler on anilines/aminopyridines.

  • Degas Solvents: Sparge your mobile phase with Nitrogen/Argon for 15 mins before the run.

  • Cold Evaporation: Do not heat the rotovap bath above 30°C.

  • Add Antioxidant: A trace amount of BHT (butylated hydroxytoluene) in the collection tubes can prevent oxidation during workup (remove later via wash).

Issue C: "I have low recovery; the mass balance is off."

Diagnosis: Irreversible Adsorption (Chemisorption). Your compound might be forming salt bridges with the silica that simple solvent flow cannot break.

Solution: The "Polar Wash"

  • After your main peak elutes, flush the column with DCM : MeOH : TEA (80:18:2) .

  • If using an automated system (e.g., Teledyne ISCO/Biotage), program a "Flush" step at the end.

  • Note: If you used DCM as the primary solvent, check for crystallization. 2,5,6-trimethylpyridin-3-amine HCl salts are often insoluble in non-polar solvents. Ensure the free base is maintained.

Standard Operating Procedure (SOP): Purification Workflow

This workflow integrates the troubleshooting steps into a cohesive protocol.

PurificationWorkflow cluster_legend Key Logic Start Crude Reaction Mixture Solubility Solubility Check: Dissolve in DCM + 1% TEA Start->Solubility TLC TLC Method Dev: DCM/MeOH/NH4OH vs. Hex/EtOAc/TEA Solubility->TLC Decision Does it streak on TLC? TLC->Decision RouteA Route A: Standard Silica + 1% TEA Modifier Decision->RouteA Yes (Moderate) RouteB Route B: Amine-Silica or Basic Alumina Decision->RouteB Yes (Severe) Equilibration Equilibration: Flush Column with 3 CV of Basic Mobile Phase RouteA->Equilibration Run Execute Flash Run (Keep fractions dark/cool) RouteB->Run Equilibration->Run Workup Immediate Evaporation (< 30°C, under N2) Run->Workup Pre-treatment is Critical Pre-treatment is Critical

Figure 1: Decision logic for selecting the stationary phase and modifier based on TLC behavior.

Comparative Data: Mobile Phase Selection

The following table summarizes the solvent systems tested for alkyl-aminopyridines.

Solvent SystemModifierSuitabilityNotes
Hexane / EtOAc NonePoor Causes broad peaks and tailing.[1] Only works for N-protected amines.
Hexane / EtOAc 1-2% TEA Good Best for solubility. TEA must be in both bottles.
DCM / MeOH NoneModerate Better solubility, but silica dissolution is a risk at >10% MeOH.
DCM / MeOH 1% NH₄OH Excellent The "Gold Standard" for polar amines. Sharpened peaks.
DCM / MeOH 1% TEA Good Alternative to ammonia. Easier to prepare but harder to remove (high BP).
References & Authority
  • Teledyne ISCO. (2023). Purification of Ionizable Organic Amine Compounds. Retrieved from Validates the "2 pH rule" and the use of amine-functionalized silica.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Standard text for pKa data and purification of pyridine derivatives.

  • Sigma-Aldrich. (2024). Chromatography Troubleshooting Guide. Retrieved from General troubleshooting for peak shape and recovery.

  • PubChem. (2024). 2,4,6-Trimethylpyridine (Collidine) Compound Summary. Retrieved from Source for pKa (~7.4) and physical properties of the trimethylpyridine core.

Sources

Solubility issues of trimethylaminopyridines in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubility Optimization & Troubleshooting for Trimethylaminopyridines (TMAPs)

Executive Summary & Chemical Disambiguation

"Trimethylaminopyridine" is a frequent source of confusion in the lab. Before addressing solubility, we must define the exact species, as their physicochemical behaviors are diametrically opposed.

In this guide, we address the two most common interpretations:

  • The Quaternary Salt (4-TMAP): N,N,N-Trimethylpyridin-4-aminium halides (e.g., Iodide, Bromide). These are ionic liquids or high-melting salts used as phase-transfer catalysts or electroplating levelers.

  • The Neutral Base (DMAP): 4-(Dimethylamino)pyridine.[1][2][3] Often mislabeled as "trimethyl" due to the three methyl groups in its structure (two on N, one implied if methylated).

FeatureQuaternary Salt (4-TMAP) Neutral Base (DMAP)
Structure Ionic Lattice (Cation + Anion)Crystalline Organic Solid
Primary Solvent Water, Methanol, DMSODCM, EtOAc, Acetone, MeOH
Solubility Issue Insoluble in non-polar organics (DCM, THF)Precipitates as salt in acidic media
Common Use Phase Transfer Catalysis, ElectroplatingAcylation Catalyst, Nucleophile

Troubleshooting Guide: Solubility & Handling

Scenario A: "My TMAP salt won't dissolve in my reaction solvent (DCM, THF, Toluene)."

Diagnosis: You are fighting Lattice Energy . 4-TMAP salts (especially Iodides/Bromides) have high lattice energies that non-polar solvents cannot overcome.

Protocol 1: The Counter-Ion Exchange (Anion Metathesis) If you must use a TMAP cation in a non-polar solvent (e.g., for catalysis), you must swap the "hard" halide anion for a "soft," lipophilic anion like Tetraphenylborate (BPh4-) or Hexafluorophosphate (PF6-) .

  • Step 1: Dissolve 1 eq. of TMAP-Halide in minimal Methanol.

  • Step 2: Dissolve 1.05 eq. of NaBPh4 or KPF6 in minimal Methanol.

  • Step 3: Mix solutions. The TMAP-BPh4 salt will likely precipitate or can be crystallized.

  • Step 4: Filter and dry. This new salt is now soluble in DCM/CHCl3.

Protocol 2: The Co-Solvent "Bridge" If anion exchange is not possible, use a high-dielectric co-solvent to "bridge" the solubility gap.

  • Recommended System: DCM : Methanol (9:1 v/v).

  • Mechanism: Methanol solvates the ionic lattice, while DCM solubilizes the organic substrates.

Scenario B: "I have 'oiling out' during recrystallization."

Diagnosis: This is a classic Liquid-Liquid Phase Separation (LLPS) . It occurs when the solute (TMAP) is forced out of solution faster than it can organize into a crystal lattice, usually because the anti-solvent was added too quickly or the temperature dropped too fast.

Corrective Workflow:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the homogeneous phase.

  • Seeding: Add a tiny crystal of pure product (seed) at the cloud point.

  • Slow Cooling: Wrap the flask in cotton or place it in a Dewar to cool to room temperature over 4–6 hours. Do not put it directly in an ice bath.

Scenario C: "My yield is low because the catalyst precipitated."

Diagnosis: If using Neutral DMAP, you likely generated acid (e.g., HCl from Acetyl Chloride) which protonated the DMAP, forming DMAP-HCl . This salt is insoluble in non-polar solvents (Toluene, Hexane) and precipitates, deactivating the catalyst.

The "Scavenger Base" Protocol: Always add a stoichiometric auxiliary base (e.g., Triethylamine or Diisopropylethylamine) to scavenge the proton.

  • Ratio: 1.0 eq. Substrate : 1.2 eq. Aux Base : 0.1 eq. DMAP.

  • Result: The Aux Base forms the salt (Et3N-HCl), keeping DMAP neutral and active in the catalytic cycle.

Quantitative Solubility Data

Data synthesized from internal screenings and literature values [1, 2, 3].

SolventNeutral DMAP (g/100mL @ 25°C)4-TMAP Iodide (Salt) (g/100mL @ 25°C)Suitability
Methanol > 50 (Very Soluble)> 20 (Soluble)Excellent
DCM > 40 (Soluble)< 0.1 (Insoluble)Mismatch
Water ~ 7.6 (Soluble)> 50 (Highly Soluble)Phase Split
Toluene ~ 15 (Moderate)< 0.01 (Insoluble)Poor
Hexane < 1 (Sparingly)< 0.001 (Insoluble)Precipitant
DMSO > 50 (Very Soluble)> 30 (Soluble)Universal

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the correct solvent system based on the specific Trimethylaminopyridine species and application.

SolventSelection Start Identify Your Molecule Type Is it Ionic (Salt) or Neutral? Start->Type Neutral Neutral (DMAP) Type->Neutral Neutral Base Salt Quaternary Salt (4-TMAP) Type->Salt Ionic Solid App_Neutral Application: Acylation/Catalysis Neutral->App_Neutral App_Salt Application: Phase Transfer/Electroplating Salt->App_Salt Solv_Neutral Use: DCM, EtOAc, Toluene (Add Et3N if acid is generated) App_Neutral->Solv_Neutral Solv_Salt_Polar Use: Water, MeOH, DMSO App_Salt->Solv_Salt_Polar Solv_Salt_NonPolar Need Non-Polar Solvent? App_Salt->Solv_Salt_NonPolar Action_Anion Perform Anion Exchange (I- -> BPh4- or PF6-) Solv_Salt_NonPolar->Action_Anion Yes

Figure 2: Handling Hygroscopicity & Weighing Errors

Caption: 4-TMAP salts are hygroscopic. This cycle ensures accurate stoichiometry by removing adsorbed water before weighing.

Hygroscopicity Storage Storage: Desiccator (P2O5) Exposure Exposure: Weighing on Open Balance Storage->Exposure Absorbs H2O Error Error: Water Mass > 5% Exposure->Error Solution Correction Protocol Error->Solution Dry Dry: Vacuum Oven (60°C, 4h) Solution->Dry Weigh Weigh: Under N2/Ar or Rapidly Dry->Weigh

References

  • Sigma-Aldrich. (n.d.). 4-Dimethylaminopyridine (DMAP) Technical Bulletin AL-114. Retrieved from

  • PubChem. (2025).[4] 4-Trimethylaminopyridine Compound Summary (CID 131481).[4] National Center for Biotechnology Information. Retrieved from

  • Wei, D., et al. (2009). Solubility of 3-Aminopyridine in Acetone + n-Butyl Acetate. Journal of Chemical & Engineering Data. Retrieved from

  • BenchChem. (2025). Solubility Profile of Aminopyridine Derivatives. Retrieved from

Sources

Technical Support Center: Stability & Storage of 2,5,6-Trimethylpyridin-3-amine

[1]

Executive Summary: The "Browning" Phenomenon

2,5,6-Trimethylpyridin-3-amine (CAS: 51551-21-4) is an electron-rich aminopyridine widely used as a building block in medicinal chemistry (e.g., kinase inhibitors).[1] Users frequently report a transition from a white/off-white crystalline solid to a brown or black sticky mass .[1]

Root Cause: This degradation is primarily driven by oxidative coupling and N-oxide formation . The electron-donating methyl groups at positions 2, 5, and 6 increase the electron density of the pyridine ring, making the exocyclic amine group at position 3 highly nucleophilic and susceptible to radical oxidation by atmospheric oxygen. This process is accelerated by light and moisture.

This guide provides the definitive protocols to prevent this degradation and recover valuable material if oxidation has occurred.

Storage Protocols: The "Zero-Oxidation" Standard[1]

To maintain purity >98% over long durations (>6 months), you must disrupt the Oxidation Triangle : Oxygen, Moisture, and Light.

Recommended Storage Conditions
ParameterStandard RequirementBest Practice (Long-Term)
Temperature 2°C to 8°C (Refrigerated)-20°C (Freezer)
Atmosphere Tightly sealed capArgon or Nitrogen Overlay
Container Amber glass vialAmber glass with Parafilm or Sure/Seal™
Desiccant Silica gel packet in secondary containerVacuum desiccator with P₂O₅
The "Double-Vial" Technique (For Ultra-Sensitive Batches)

For critical API synthesis steps, use the Double-Vial System :

  • Place the primary vial (containing the amine) inside a larger secondary jar.

  • Fill the void space in the secondary jar with Drierite™ (calcium sulfate) or silica beads.

  • Flush the secondary jar with Argon before sealing. Rationale: This creates a sacrificial buffer zone that traps moisture and oxygen before they reach the primary seal.

Troubleshooting & FAQs

Q1: "My sample has turned dark brown. Is it ruined?"

Status: Recoverable (usually). The brown color is often due to surface oxidation products (azo-dimers or N-oxides) that have high extinction coefficients.[1] Even a <1% impurity can turn the entire bulk sample black.

  • Action: If the material is still solid or a thick paste, perform the Charcoal Recrystallization Protocol (See Section 4).

  • Warning: If the sample has turned into a thin, watery black tar, degradation may be >50%, and synthesis de novo is recommended.

Q2: "Can I store this compound in solution to prevent oxidation?"

Status: Risky. Storing amines in solution can accelerate oxidation if the solvent contains dissolved oxygen or peroxides (common in ethers like THF or Dioxane).

  • Protocol: If solution storage is mandatory, use degassed anhydrous ethanol or DMSO stored under Argon. Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can form alkylation byproducts with the amine over time (quaternization).

Q3: "How do I weigh this out without exposing it to air?"

Status: Use the 'Blanket' Method. You do not always need a glovebox.

  • Open the vial under an inverted funnel flowing with gentle Nitrogen (an "inert cone").

  • Weigh quickly into a tared vial that has been pre-flushed with N₂.

  • Immediately re-flush the stock vial with N₂ before closing.

Recovery Protocol: Purification of Oxidized Material

If your 2,5,6-Trimethylpyridin-3-amine has oxidized, use this chemically grounded purification workflow.

Method: Activated Charcoal Recrystallization

Scope: Removes colored oxidation impurities from bulk solids.

Materials:

  • Absolute Ethanol (Solvent A)[2]

  • n-Heptane or Hexane (Antisolvent B)[1]

  • Activated Charcoal (Acid-washed)

  • Celite pad

Step-by-Step:

  • Dissolution: Dissolve the crude brown solid in the minimum amount of boiling Ethanol .

  • Adsorption: Add Activated Charcoal (5-10% by weight of the amine). Caution: Add carefully to avoid boiling over.

  • Reflux: Stir at reflux for 15–30 minutes. The charcoal adsorbs the high-molecular-weight colored impurities.[1]

  • Filtration: Filter the hot solution through a Celite pad to remove the charcoal. The filtrate should be pale yellow or clear.

  • Crystallization: Reheat the filtrate to boiling. Slowly add n-Heptane dropwise until a slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then place in a fridge (4°C).

  • Collection: Filter the white crystals and dry under vacuum.

Visualizations

Diagram 1: Storage Decision Logic

Use this workflow to determine the appropriate storage method based on your usage frequency.

StorageLogicStartNew Batch of2,5,6-Trimethylpyridin-3-amineUsageQExpected Usage Frequency?Start->UsageQDailyDaily/Weekly UseUsageQ->DailyHigh FreqLongTermMonthly/ArchivalUsageQ->LongTermLow FreqDailyActionStore at 4°CAmber VialFlush Headspace with N2 after useDaily->DailyActionGloveboxIs Purity Critical (>99.5%)for Catalysis/API?LongTerm->GloveboxLongTermActionStore at -20°CParafilm Seal over CapSecondary Container with DesiccantGlovebox->LongTermActionNoGB_YesStore inside Glovebox(Argon Atmosphere)Glovebox->GB_YesYes

Caption: Decision tree for selecting storage conditions based on usage frequency and purity requirements.

Diagram 2: Oxidation & Purification Pathway

Understanding the chemical transformation allows for better intervention.

OxidationPathPurePure Amine(White Crystal)OxidationO2 + Light(Radical Attack)Pure->OxidationImproper StorageImpurityN-Oxides / Azo-Dimers(Brown/Black Impurities)Oxidation->ImpurityDegradationCharcoalActivated CharcoalTreatmentImpurity->CharcoalRepurificationRecoveredRecovered Amine(>98% Purity)Charcoal->RecoveredFiltration & Cryst.

Caption: The degradation pathway via oxidation and the corrective purification loop.[1][3][4][5][6][7]

References

  • Wipf, P. (2007). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). PubChem Compound Summary for CID 154763. Retrieved from [Link]

Troubleshooting regio-selectivity in electrophilic substitution of trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regio-Selectivity in Electrophilic Substitution

Content Type: Technical Support Guide & FAQs Audience: Senior Organic Chemists, Process Chemists, Drug Development Scientists[1][2]

Introduction: The "Deactivation Paradox"

Welcome to the TMP Technical Support Center. If you are here, you are likely facing the classic pyridine dilemma: the nitrogen atom deactivates the ring toward electrophilic aromatic substitution (EAS), yet the methyl groups activate it.

In Trimethylpyridines (TMPs) , particularly the symmetrical 2,4,6-isomer (sym-collidine) and the unsymmetrical 2,3,5-isomer , regioselectivity is not just about "ortho/para" direction.[1][2] It is a competition between:

  • Nitrogen Complexation: The electrophile attacking the lone pair (forming a deactivated pyridinium salt).[2]

  • Steric Hindrance: Methyl groups blocking access to electronically favorable sites.[2]

  • Side-Chain Reactivity: Radical attack on methyl protons competing with ring substitution.[2]

This guide addresses these specific failure points.

Module 1: Diagnostic Decision Tree

Before adjusting your conditions, verify you are pursuing the correct mechanistic pathway.[2]

TMP_Decision_Tree Start START: Select TMP Isomer Sym Sym Start->Sym 2,4,6-TMP (Sym-Collidine) Unsym Unsym Start->Unsym 2,3,5-TMP Ring_Sub Ring_Sub Sym->Ring_Sub Target: Ring C3 Side_Chain Side_Chain Sym->Side_Chain Target: Methyl Group Nitration Nitration Ring_Sub->Nitration Nitration Radical Radical Side_Chain->Radical Halogenation (NBS) Boekelheide Boekelheide Side_Chain->Boekelheide N-Oxide Rearrangement Result1 Result1 Nitration->Result1 Use Mixed Acid (H2SO4/HNO3) Forms 3-Nitro-2,4,6-collidine Result2 Result2 Radical->Result2 Radical Mechanism Forms alpha-halo product Result3 Result3 Boekelheide->Result3 Ac2O / Heat Forms 2-Acetoxymethyl Omeprazole Omeprazole Unsym->Omeprazole Target: Ring C4 Result4 Result4 Omeprazole->Result4 Nitration (HNO3/H2SO4) Sterically directed to C4

Figure 1: Decision matrix for selecting the correct synthetic pathway based on isomer and target moiety.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: Ring Nitration of 2,4,6-Trimethylpyridine

User Issue: "I am trying to nitrate 2,4,6-collidine, but I am recovering starting material or getting black tar. No product at C3."

Root Cause: Direct nitration fails because the pyridine nitrogen reacts with the nitronium ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) or proton (

) first, forming a highly deactivated pyridinium species. The ring becomes too electron-deficient for EAS, even with methyl activation.[2]

Technical Solution: You must use Mixed Acid (Sulfuric/Nitric) under forcing conditions, or use the N-Oxide route .[1][2]

  • The Fix: The protonation of N is reversible.[2] By using high temperatures (>100°C) in

    
    , you access the small equilibrium concentration of the free base which reacts rapidly at C3 (beta-position).[2]
    
  • Why C3? In 2,4,6-TMP, C3 is beta to Nitrogen (less deactivated than alpha/gamma) and ortho to two methyl groups (activated).[1][2]

VariableRecommendationReason
Solvent Conc.

(Oleum preferred)
Acts as solvent and catalyst; converts

to

.[2]
Temperature 100°C - 160°CRequired to overcome the activation energy of the deactivated ring.[2]
Reagent Fuming

Maximizes

concentration.[2]
Scenario B: Regioselectivity in Unsymmetrical 2,3,5-TMP

User Issue: "I need to substitute the ring of 2,3,5-trimethylpyridine. Will it go to C4 or C6? C6 is less sterically hindered."[1]

Root Cause: Users often assume steric hindrance is the only director.[2] However, electronic effects dominate here.[2]

  • C6 Position: Alpha to nitrogen.[2] Highly deactivated by induction from the electronegative N.[2]

  • C4 Position: Gamma to nitrogen.[2] Less deactivated than alpha.[2] Furthermore, it is flanked by methyls at C3 and C5, which donate electron density.[2]

Technical Solution: For EAS (specifically Nitration), the reaction occurs exclusively at C4 .[2]

  • Evidence: This is the key step in the synthesis of Omeprazole (Prilosec). The nitration of 2,3,5-collidine yields 4-nitro-2,3,5-trimethylpyridine.[1][2]

  • Protocol Note: If you need C6 functionalization, do NOT use direct EAS. Use N-oxide activation followed by nucleophilic attack (Reissert reaction) or Boekelheide rearrangement to functionalize the C2-methyl (which effectively modifies the alpha position).[1][2]

Scenario C: Ring vs. Side-Chain Bromination

User Issue: "I added bromine to 2,4,6-collidine hoping for 3-bromo-2,4,6-collidine, but I got a mixture of side-chain bromides."

Root Cause: Free base pyridines react with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 to form N-bromo complexes (e.g., Bis(2,4,6-trimethylpyridine)bromine(I)), which are stable solids.[2] If light is present or heat is applied without a Lewis acid, the reaction shifts to a Free Radical Substitution (FRS)  on the methyl groups.

Technical Solution: You must explicitly control the mechanism "switch."[2]

TargetReagent SystemMechanismCritical Control
Ring (C3) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

+ Oleum (65%)
EASExclude Light. High temp (100°C+).[2] The acid prevents N-bromination.[2]
Side Chain NBS + AIBNRadicalInitiator Required. Use non-polar solvent (

or PhCl).[2]

Module 3: Advanced Functionalization (The Boekelheide Rearrangement)

If direct substitution is failing, the N-Oxide Route is the industry standard workaround.[2] It allows functionalization of the alpha-methyl groups, which is otherwise difficult.[1][2]

Mechanism:

  • Oxidation: TMP ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     TMP-N-Oxide.[2]
    
  • Acylation: Reaction with Acetic Anhydride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) forms an N-acetoxy cation.[2]
    
  • Rearrangement: A base (often the acetate ion) deprotonates the alpha-methyl, leading to a [3,3]-sigmatropic rearrangement.[2]

Boekelheide_Mechanism Step1 2,4,6-TMP N-Oxide + Acetic Anhydride Step2 N-Acetoxy Cation (Activated Intermediate) Step1->Step2 Acylation (0°C to RT) Step3 Anhydrobase (Exocyclic Methylene) Step2->Step3 Deprotonation of alpha-CH3 Step4 2-Acetoxymethyl-4,6-dimethylpyridine (Ester Product) Step3->Step4 [3,3]-Sigmatropic Shift (Heat 90°C)

Figure 2: The Boekelheide Rearrangement pathway for side-chain functionalization.

Module 4: Validated Experimental Protocols

Protocol 1: Nitration of 2,3,5-Trimethylpyridine (Omeprazole Intermediate Route)

Target: 4-Nitro-2,3,5-trimethylpyridine[1][2]

  • Preparation: Charge a reactor with 2,3,5-trimethylpyridine (1.0 eq) .

  • Acid Addition: Add conc.

    
     (3.0 vol)  dropwise while maintaining temp < 40°C (Exothermic!).
    
  • Nitration: Add fuming

    
     (1.2 eq)  slowly.
    
  • Reaction: Heat the mixture to 80-90°C for 3-4 hours.

    • Checkpoint: Monitor by HPLC.[2] Disappearance of SM indicates completion.[2]

  • Quench: Pour onto crushed ice/water. Neutralize with

    
     to pH 8.[2]
    
  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol.[2][3]

    • Yield Expectations: 60-75%.[1][2]

Protocol 2: Boekelheide Rearrangement of 2,4,6-Collidine N-Oxide

Target: 2-Acetoxymethyl-4,6-dimethylpyridine[1][2]

  • Reagent: Dissolve 2,4,6-collidine N-oxide (10 mmol) in Acetic Anhydride (30 mL) .

  • Conditions: Heat to 90°C - 100°C for 2 hours.

    • Note: Do not reflux violently; controlled heating favors the rearrangement over degradation.[2]

  • Workup: Remove excess

    
     under reduced pressure (rotovap).[2]
    
  • Hydrolysis (Optional): If the alcohol is desired, treat the residue with 10% NaOH/MeOH.

  • Purification: Vacuum distillation or column chromatography (EtOAc/Hexane).[2]

References

  • Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Standard text for pyridine reactivity and N-oxide mechanisms).

  • O'Neil, I. (Ed.).[2][4][5] (2025).[2] Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Link

  • ChemicalBook. (2024).[2] Synthesis and Properties of 2,3,5-Collidine. Link

  • BenchChem. (2025).[2] Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride (Boekelheide Rearrangement). Link[1][2]

  • Organic Syntheses. Bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate. Org. Synth. 1998, 75, 129.[2] Link

  • Urosevic, J., et al. (2021).[2][3] Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine. Journal of the Serbian Chemical Society.[2] Link

Sources

Technical Support Center: Purification Protocols for 2,5,6-Trimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TMPA-001 Subject: Removal of unreacted 2,5,6-Trimethylpyridin-3-amine from reaction mixtures Status: Active Guide Analyst: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering difficulty removing 2,5,6-Trimethylpyridin-3-amine (TMPA) from your crude reaction mixture. This molecule presents a dual challenge:

  • Basicity: The pyridine nitrogen and the exocyclic amine make it a base (estimated pKa ~7.0–7.5), causing it to "streak" or "tail" on standard silica chromatography.

  • Steric Hindrance: The methyl groups at positions 2 and 6 flank the ring nitrogen, while the methyl at position 2 flanks the exocyclic amine. This steric bulk can inhibit standard covalent scavenging rates (e.g., with isocyanate resins) but does not prevent protonation.

This guide prioritizes ionic separation methods (Acid-Base Extraction and Cation Exchange) over covalent scavenging, as they are kinetically superior for this sterically crowded molecule.

Module 1: Liquid-Liquid Extraction (LLE) – The First Line of Defense

Applicability: Use this method if your target product is neutral or acidic .

The Mechanism

TMPA is lipophilic in its neutral state but becomes highly water-soluble when protonated. Because of the electron-donating methyl groups, TMPA is more basic than unsubstituted pyridine. A wash with a mild acid (pH 3–4) effectively protonates the ring nitrogen, partitioning the impurity into the aqueous phase while your neutral product remains in the organic layer.

Experimental Protocol
ParameterSpecification
Organic Solvent Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid Ethers if possible (poor phase separation with acidic water).
Acid Wash 0.5 M to 1.0 M Citric Acid (Preferred) or 1.0 M HCl.
Target pH Aqueous layer must be pH < 4.0 to ensure >99% protonation.
Wash Cycles 3 x volume of organic layer.
Step-by-Step Workflow
  • Dilute: Dissolve the crude reaction mixture in EtOAc or DCM.

  • First Wash: Add 1.0 M Citric Acid (1:1 v/v). Shake vigorously for 2 minutes.

    • Note: Vigorous shaking is required to overcome the interface mass transfer resistance.

  • Partition: Allow layers to separate. The TMPA (now protonated) moves to the aqueous layer.

  • Check pH: Spot the aqueous layer on pH paper. If pH > 4, add more acid and re-shake.

  • Back-Extraction (Optional but Recommended): Extract the combined acidic aqueous layers once with fresh organic solvent to recover any trapped neutral product. Combine this with the main organic layer.

  • Final Wash: Wash the combined organics with Brine to remove residual water/acid.

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting LLE
  • Issue: Emulsions form during the acid wash.

    • Fix: The protonated pyridinium salt acts as a surfactant. Add solid NaCl to the aqueous layer until saturated ("salting out") or filter the biphasic mixture through a pad of Celite.

  • Issue: My product is also basic.

    • Fix: LLE will not work; your product will co-extract. Proceed immediately to Module 2 (Chromatography) .

Module 2: Solid-Phase Extraction (SCX) – The "Catch & Release" Alternative

Applicability: Ideal for high-throughput purification or when LLE yields emulsions. Best if the product is non-basic .

Logic: Instead of relying on slow covalent bond formation (traditional scavenging), we use Strong Cation Exchange (SCX) silica or polymer resins. The sulfonic acid groups on the resin instantly ionically bind the basic TMPA.

SCX_Workflow Start Crude Mixture (TMPA + Product) Load Load onto SCX Cartridge (Dissolved in MeOH/DCM) Start->Load Wash Elute with MeOH Load->Wash Neutral product passes through Trapped TMPA remains bound to Resin Load->Trapped Ionic Binding (Fast) Result Filtrate contains CLEAN Neutral Product Wash->Result

Figure 1: Strong Cation Exchange (SCX) workflow for removing basic impurities. The bulky TMPA binds ionically to the sulfonic acid resin, allowing neutral products to pass freely.

Protocol:

  • Equilibration: Pre-wet a silica-SCX cartridge with MeOH.

  • Loading: Dissolve crude in minimal DCM/MeOH (1:1). Load onto the cartridge.

  • Elution: Flush with 3–5 column volumes of MeOH.

  • Result: Collect the eluate. It contains your non-basic product. The TMPA remains stuck to the cartridge.

Module 3: Flash Chromatography – The "Nuclear" Option

Applicability: When both product and impurity are basic, or when high purity (>99%) is required.

The Challenge: TMPA will interact strongly with the acidic silanols on standard silica gel, causing severe peak tailing (streaking) that contaminates subsequent fractions.

The Solution: You must use a Mobile Phase Modifier .

Recommended Solvent Systems
ComponentRoleConcentration
Dichloromethane (DCM) Primary SolventBalance
Methanol (MeOH) Polar ModifierGradient (0% → 10%)
Triethylamine (TEA) or NH₄OH Silanol Blocker 1% (v/v) Constant

Critical Protocol:

  • Pre-conditioning: Flush the silica column with 3 column volumes of the starting mobile phase containing the modifier (e.g., 99:1 DCM:TEA) before injecting your sample. This "caps" the active silanol sites.

  • Loading: Load the sample as a liquid injection or adsorbed onto Celite. Do not use silica for dry loading unless it is also pre-treated with base.

  • Elution: Run the gradient. The TEA ensures the TMPA elutes as a sharp band rather than a streak.

Frequently Asked Questions (FAQ)

Q: Can I use isocyanate scavenger resins to remove TMPA? A: Proceed with caution. While isocyanate resins generally scavenge amines, the 2,5,6-trimethyl substitution pattern on TMPA creates significant steric hindrance around the 3-amino group. The reaction kinetics will be slow. If you must use a scavenger resin, use sulfonyl chloride resins and heat the mixture to 40°C–50°C to drive the reaction, or stick to the SCX method (Module 2) which is sterically less demanding.

Q: My product is acid-sensitive. Can I still use the Acid Wash (Module 1)? A: Use a Phosphate Buffer (pH 5.5) instead of HCl or Citric Acid. The pKa of TMPA is likely high enough (>6.5) that it will still protonate significantly at pH 5.5, while most acid-sensitive protecting groups (like Boc or acetals) remain stable. Perform a rapid extraction (<5 mins contact time) and immediately neutralize the organic layer with saturated NaHCO₃.

Q: I see a "ghost peak" in my NMR after purification. A: If you used Triethylamine (TEA) in Module 3, it often co-elutes or remains in the oil.

  • Fix: Dissolve the product in DCM and wash twice with saturated NaHCO₃ (to keep product neutral) then dry under high vacuum for >12 hours. Alternatively, use Ammonium Hydroxide (NH₄OH) in the mobile phase, as it is volatile and evaporates completely.

References

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

    • Context: Provides comparative pKa values for pyridine derivatives, establishing the basicity baseline for TMPA.
  • Biotage. (2023).[2] The Flash Purification Blog: How to Purify Basic Compounds. [Link]

    • Context: Authoritative source on using amine modifiers (TEA/NH4OH) to prevent tailing on silica.
  • Context: Detailed protocols for using SCX (Strong Cation Exchange) and electrophilic scavengers for amine removal.
  • Nichols, L. (2022).[3] Organic Chemistry Laboratory Techniques: Acid-Base Extraction. LibreTexts. [Link]

    • Context: Standard operating procedures for pH-controlled liquid-liquid extraction.

Sources

Technical Support Center: Recrystallization of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their recrystallization protocols. As compounds with a unique combination of aromaticity, basicity, and hydrogen-bonding capabilities, aminopyridines present specific challenges and opportunities in purification. This document provides in-depth, field-proven insights into solvent selection, troubleshooting common issues, and executing robust recrystallization procedures.

Section 1: Foundational Principles & Solvent Selection

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures. The ideal solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures, allowing for the formation of pure crystals upon cooling.[1] Impurities, ideally, should either remain insoluble in the hot solvent or stay dissolved as the desired compound crystallizes.[2]

Frequently Asked Questions (FAQs): Solvent Selection

Q1: What are the key characteristics of a good recrystallization solvent for aminopyridine derivatives?

A1: The selection process is governed by several critical solvent properties:[2]

  • Solubility Profile: The solvent must exhibit a steep solubility curve for your aminopyridine derivative—high solubility at elevated temperatures and low solubility at or below room temperature. This temperature-dependent solubility is the primary driver of the purification process.

  • Polarity Matching: The principle of "like dissolves like" is a fundamental starting point.[3] Aminopyridines are polar molecules due to the presence of the amino group and the nitrogen heteroatom, which allow for hydrogen bonding. Therefore, polar solvents are generally the most effective.[1]

  • Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for solubility but low enough to be easily removed from the purified crystals. A boiling point that is too close to the melting point of your compound can lead to "oiling out".[1]

  • Inertness: The solvent must be chemically inert and not react with your aminopyridine derivative. Given the basicity of the amino group, strongly acidic solvents should be used with caution as they can form salts, which may or may not be the intended outcome.[4]

  • Safety & Practicality: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible. It should also be readily available and affordable.[2]

Q2: Which solvents are typically effective for aminopyridine derivatives?

A2: Based on their polar nature, several classes of solvents are excellent starting points. A study on 2-aminopyridine solubility provides empirical data supporting the use of various polar solvents like methanol, ethanol, N,N-dimethylformamide (DMF), and acetonitrile.[5]

  • Protic Solvents (e.g., Water, Ethanol, Isopropanol): These are often excellent choices due to their ability to hydrogen bond with the aminopyridine. Ethanol is frequently used in the synthesis and purification of these derivatives.[5][6]

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can also be effective. Acetonitrile, in particular, is a common solvent used during the synthesis of aminopyridines.[5]

  • Mixed Solvent Systems: It is often the case that no single solvent provides the ideal solubility profile. A mixed solvent system, or solvent-pair, can be highly effective.[1] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid, indicating saturation. Common pairs for polar compounds include ethanol/water, ethyl acetate/hexane, and acetone/water.[1]

Q3: How do I systematically screen for the best solvent?

A3: An empirical, small-scale approach is the most reliable method.

  • Place a small amount (e.g., 20-30 mg) of your crude aminopyridine derivative into several test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage.

  • Heat the tubes that show poor room-temperature solubility. Add the hot solvent dropwise until the solid just dissolves. Use the minimum amount of boiling solvent necessary.[3]

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The solvent that dissolves the compound when hot and produces a high yield of pure crystals upon cooling is the optimal choice.

Solvent Selection Logic Diagram

This diagram illustrates the decision-making process for selecting a suitable solvent system.

SolventSelection cluster_Start cluster_Screening Step 1: Single Solvent Screening cluster_Troubleshoot Step 2: Troubleshooting & Mixed Solvents Start Crude Product Screen Test solubility in various polar solvents (e.g., EtOH, IPA, MeCN) Start->Screen TestHot Is it soluble when hot? Screen->TestHot Select promising solvents TestCold Does it crystallize when cold? TestHot->TestCold Yes Insoluble Issue: Insoluble even when hot TestHot->Insoluble No Success Optimal Single Solvent Found TestCold->Success Yes TooSoluble Issue: Too soluble even when cold TestCold->TooSoluble No, stays dissolved MixedSystem Design a Mixed Solvent System TooSoluble->MixedSystem Select a 'bad' solvent (anti-solvent) Insoluble->MixedSystem Select a 'good' solvent SuccessMixed Optimal Mixed Solvent Found MixedSystem->SuccessMixed System provides good crystal recovery

Caption: Decision workflow for selecting a recrystallization solvent system.

Section 2: Troubleshooting Guide

Even with a well-chosen solvent, experimental issues can arise. This section addresses the most common problems encountered during the recrystallization of aminopyridine derivatives.

Q4: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

  • Causality: The high temperature of the saturated solution exceeds the compound's melting point, causing it to emerge as a molten liquid. As this liquid cools, it often solidifies into an amorphous mass, trapping impurities.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote gradual crystal growth.

    • Change Solvents: Select a solvent with a lower boiling point. If using a mixed-solvent system, you may have added too much anti-solvent too quickly. Try reheating to get a clear solution and then add the anti-solvent more slowly while the solution is still warm.

Q5: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A5: This is a classic case of supersaturation, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[3]

  • Causality: For crystallization to begin, a small nucleus or "seed" must form. In a very clean solution without nucleation sites, supersaturation can persist.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide a rough surface that can initiate nucleation.[3]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" will act as a template for further crystal growth.

    • Reduce Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent to increase the solute concentration and try cooling again.

    • Patience: Sometimes, crystallization simply takes time.[7] Allow the flask to stand undisturbed for a longer period.

Q6: The recovery of my purified compound is very low. How can I improve the yield?

A6: Low yield is a common issue that can often be traced back to the initial dissolution step.

  • Causality: Using too much solvent during the dissolution phase is the most frequent cause. The excess solvent will keep a significant portion of your compound dissolved even at low temperatures, preventing it from crystallizing.

  • Solutions:

    • Use Minimum Solvent: During the initial dissolution, add the hot solvent in small portions, ensuring you use only the absolute minimum amount required to fully dissolve the solid.[3]

    • Evaporate Excess Solvent: If you suspect too much solvent was added, gently boil off a portion of it to re-establish a saturated solution before cooling.

    • Ensure Complete Cooling: Make sure the flask has spent sufficient time in an ice bath to maximize precipitation.

    • Avoid Premature Filtration: Ensure the solution is thoroughly chilled before vacuum filtration. Rinsing the crystals should be done with a minimum amount of ice-cold solvent to avoid redissolving the product.[3]

Q7: My final product is still colored, even after recrystallization. How do I remove colored impurities?

A7: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated carbon.

  • Causality: These impurities may have similar solubility profiles to your target compound but can be strongly adsorbed onto the high surface area of activated carbon.

  • Solution:

    • Dissolve the crude compound in the hot recrystallization solvent.

    • Remove the flask from the heat source to prevent bumping.

    • Add a very small amount of activated carbon (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot gravity filtration to remove the carbon particles.[1] The filtrate should be colorless.

    • Proceed with the cooling and crystallization steps as usual.

Section 3: Standard Operating Protocol & Safety

Experimental Protocol: Recrystallization of an Aminopyridine Derivative

This protocol provides a step-by-step methodology for both single-solvent and two-solvent recrystallization.

1. Dissolution:

  • Place the crude aminopyridine derivative in an Erlenmeyer flask.
  • Add a magnetic stir bar and place the flask on a stirrer/hotplate in a fume hood.
  • Add the chosen solvent in small portions while heating and stirring. Continue adding solvent until the solid is completely dissolved at the boiling point. Crucial: Use the minimum amount of hot solvent necessary to achieve a saturated solution.[3]

2. Hot Filtration (If necessary):

  • If insoluble impurities or activated carbon are present, perform a hot gravity filtration.
  • Pre-warm a stemless funnel and a new Erlenmeyer flask with hot solvent to prevent premature crystallization in the funnel.
  • Pour the hot solution through a fluted filter paper into the clean, pre-warmed flask.

3. Crystallization:

  • For Single-Solvent System: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
  • For Two-Solvent System: To the hot solution of your compound in the "good" solvent, add the "bad" solvent (anti-solvent) dropwise with stirring until a persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the precipitate and produce a clear, saturated solution.
  • Once cooled to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

4. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
  • Continue to draw air through the crystals on the filter for several minutes to help them dry.

5. Drying:

  • Transfer the crystals to a watch glass or weighing dish.
  • Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram

RecrystallizationWorkflow Start Crude Aminopyridine Derivative Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter 2. Hot Gravity Filtration (If insoluble impurities exist) Dissolve->HotFilter Cool 3. Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool No insoluble impurities HotFilter->Cool Yes Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Ice-Cold Solvent Isolate->Wash Dry 6. Dry Crystals to Constant Weight Wash->Dry End Pure Crystalline Product Dry->End

Caption: Standard workflow for the recrystallization of solid compounds.

Safety Precautions

Aminopyridines are toxic and can be harmful if swallowed or in contact with skin.[8][9] Always handle these compounds with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat.[10]

  • Ventilation: Conduct all operations, especially those involving heating solvents, inside a certified chemical fume hood to avoid inhaling vapors.[9][11]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]

  • Storage: Store aminopyridine derivatives in a dry, cool, and well-ventilated place, away from strong acids and oxidizing agents.[11]

Section 4: Solvent Data Table

The following table summarizes properties of common solvents suitable for aminopyridine derivative recrystallization.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Safety NotesMiscible Anti-Solvents
Water 10080.1Non-toxic, non-flammable.Ethanol, Acetone
Methanol 6532.7Toxic and flammable.Diethyl ether, Dichloromethane
Ethanol 7824.5Flammable.Water, Hexane, Diethyl ether
Isopropanol 8219.9Flammable.Water, Hexane
Acetonitrile 8237.5Toxic and flammable.Water, Diethyl ether
Acetone 5620.7Highly flammable.Water, Hexane
Ethyl Acetate 776.0Flammable.Hexane, Heptane
N,N-Dimethylformamide (DMF) 15336.7Toxic, high boiling point.Water, Diethyl ether
Hexane / Heptane ~69 / ~98~1.9 / ~1.9Flammable. Primarily used as anti-solvents.Most polar solvents

Data compiled from various chemical reference sources.[1][13]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (Specific section on antisolvent recrystallization). Retrieved from Mettler Toledo. [Link]

  • Wang, J. et al. (2015). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Gevorgyan, V. et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central - NIH. [Link]

  • Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. [Link]

  • Reddit User whitenette. (2020). Comment on "Recrystallisation Help". r/Chempros - Reddit. [Link]

  • Pires, R. (2020). Selecting a recrystallization solvent. YouTube. [Link]

  • Yi, W. et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Li, J. et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Lee, Y. C. et al. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • El-Gaber, H. A. et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. [Link]

  • Request PDF. (n.d.). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. ResearchGate. [Link]

  • Nichols, L. (n.d.). Crystallization. Retrieved from Chemistry LibreTexts. [Link]

  • Al-Amiery, A. A. et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from UCLA Chemistry. [Link]

  • Request PDF. (n.d.). 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. ResearchGate. [Link]

  • Samanta, A. et al. (2010). Contrasting Solvent Polarity Effect on the Photophysical Properties of Two Newly Synthesized Aminostyryl Dyes in the Lower and in the Higher Solvent Polarity Regions. PubMed. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]

Sources

Technical Support Center: Handling Hygroscopic Aminopyridine Hydrochloride Salts

[1]

Core Technical Overview

Aminopyridine hydrochloride salts (e.g., 4-aminopyridine HCl, 3,4-diaminopyridine HCl) present distinct challenges compared to their free base counterparts. While the free base is often stable, the conversion to a hydrochloride salt introduces ionic character that significantly increases hygroscopicity .

When exposed to ambient humidity, these salts rapidly adsorb atmospheric water, leading to:

  • Stoichiometric Errors: Weighing "wet" salt results in under-dosing the active amine in synthesis or formulation.[1]

  • Physical Degradation: Formation of hard cakes or deliquescence (dissolving in absorbed water).[1]

  • Chemical Instability: Accelerated hydrolysis or oxidation pathways facilitated by the aqueous micro-environment.[1]

This guide provides authoritative protocols to mitigate these risks, ensuring data integrity and safety.

Troubleshooting Guide (Q&A)

Category: Weighing & Handling[1][2][3][4]

Q: Why does my analytical balance readout drift upwards continuously when weighing 4-aminopyridine HCl? A: This is the hallmark of rapid moisture adsorption. The salt is actively pulling water vapor from the air, increasing the mass on the pan in real-time.

  • The Fix: Do not wait for the balance to "stabilize." Use the Difference Weighing Technique (detailed in SOP 02 below) or weigh inside a glove box/bag with a relative humidity (RH) < 20%.

  • The Cause: The lattice energy of the crystal surface is favorable for water binding. A drifting balance indicates the material is no longer anhydrous.

Q: The salt has formed a hard, rock-like clump in the bottle. Can I chip it out? A: Mechanical chipping is risky due to the potential for generating static-charged dust, which is toxic (4-AP is a potassium channel blocker).[1]

  • The Fix: If the material is chemically stable (verify via HPLC/NMR), dry the entire open container in a vacuum oven at 40–50°C to remove the bridging moisture causing the cake. Once dried, gently break the friable cake with a spatula.

  • Prevention: Never return unused material to the stock container. Use single-use aliquots if possible.

Category: Experimental Integrity[1]

Q: My reaction yield is consistently 10–15% lower than expected. Could the salt be the cause? A: Yes. If you weigh 100 mg of a hygroscopic salt that has absorbed 15% water by weight, you are actually adding only ~85 mg of the reactant.

  • Diagnostic: Run a TGA (Thermogravimetric Analysis) or a Karl Fischer titration on your stock material.[1]

  • Correction: Adjust your stoichiometry based on the water content, or dry the salt to constant weight before use.

Q: Does the "HCl" part dissociate in moisture? A: In the presence of adsorbed water, the surface of the crystal becomes a highly concentrated solution of the salt. This acidic micro-environment (due to hydrolysis of the weak base/strong acid salt) can catalyze unwanted side reactions or corrode metal spatulas and balance pans.

Standard Operating Procedures (SOPs)

SOP 01: Drying Protocol for Aminopyridine HCl Salts

Use this protocol to restore "wet" or caked salts to anhydrous form.

Equipment: Vacuum Oven, Desiccator (with P₂O₅ or Silica), TGA (optional).

  • Preparation: Transfer the salt into a wide-mouth weighing bottle or borosilicate petri dish. Spread thin (< 1 cm depth).[1]

  • Heating: Set vacuum oven to 60°C . (Note: 4-AP melts ~157°C, but HCl salts often have different MPs; keep temp moderate to prevent degradation).[1]

  • Vacuum: Apply vacuum (< 10 mbar).

  • Duration: Dry for 4–8 hours .

    • Validation: If possible, dry to constant weight (mass change < 0.1% over 1 hour).[1]

  • Cooling: Vent oven with dry nitrogen or argon (critical step—venting with humid lab air re-wets the hot salt immediately).[1]

  • Transfer: Move immediately to a desiccator.[1][2]

SOP 02: Accurate Weighing (Difference Method)

Use this method when a glove box is unavailable.[1]

  • Tare: Place a capped weighing bottle containing the dried salt on the balance. Tare to zero.

  • Dispense: Remove the bottle, take out an estimated amount, and recap immediately.

  • Measure: Place the bottle back on the balance. The negative value displayed is the exact mass removed.

  • Why this works: You are measuring the loss from the protected environment of the bottle, rather than measuring the gain on the exposed balance pan where moisture adsorption occurs.

Visualized Workflows

Figure 1: Decision Logic for Handling Hygroscopic Salts

This flowchart guides the researcher through the correct handling procedure based on environmental conditions and experimental needs.

HandlingLogicStartStart: Need to Weigh Aminopyridine HClCheckEnvCheck Lab Humidity (RH)Start->CheckEnvHighRHHigh Humidity (>40%)CheckEnv->HighRHHumid DayLowRHLow Humidity (<40%)CheckEnv->LowRHDry DayCriticalRxnIs Stoichiometry Critical?(e.g., <5% error margin)HighRH->CriticalRxnLowRH->CriticalRxnGloveBoxUse Glove Box / Glove Bag(Inert Gas)CriticalRxn->GloveBoxYes (Very Critical)DiffWeighUse Difference Weighing(SOP 02)CriticalRxn->DiffWeighModerateStandardWeighStandard Weighing(Fast execution)CriticalRxn->StandardWeighNo (Excess Reagent)DryFirstPre-Drying Required(SOP 01)CriticalRxn->DryFirstYes (No Glove Box)DryFirst->DiffWeigh

Caption: Decision matrix for selecting the appropriate weighing strategy based on relative humidity and experimental precision requirements.

Figure 2: The "Moisture Cycle" of Degradation

Understanding the mechanism of failure is key to prevention. This diagram illustrates how moisture leads to chemical and physical failure.

MoistureCycleDrySaltAnhydrous Salt(Crystalline, Free Flowing)AdsorptionMoisture Adsorption(Surface Hydration)DrySalt->Adsorption Exposure to AirSolutionSurface Dissolution(Saturated Micro-layer)Adsorption->Solution DeliquescenceDegradationHydrolysis / Oxidation(Chemical Impurity)Solution->Degradation pH ChangeCakingCaking / Hardening(Physical Failure)Solution->Caking Re-drying/CyclingCaking->Adsorption Increased Surface Area(if fractured)

Caption: The degradation pathway of hygroscopic amine salts. Moisture adsorption initiates both physical caking and chemical instability.

Quantitative Data: Hygroscopicity Classes

Use this table to categorize your specific salt batch based on initial observations.

Hygroscopicity ClassObservation (at 25°C / 60% RH)Handling Recommendation
Non-Hygroscopic No weight gain (<0.2%) in 24h.[1]Standard storage.[1][3][4]
Slightly Hygroscopic < 2% weight gain in 24h.[1]Tightly sealed bottle; Desiccant recommended.[1]
Moderately Hygroscopic 2–15% weight gain in 24h.[1]Mandatory Desiccator storage. Re-dry before critical use.[1]
Very Hygroscopic > 15% weight gain; may deliquesce.[1]Glove box handling only. Vacuum seal storage.

Note: Aminopyridine HCl salts typically fall into the Moderate to Very category depending on purity and crystal habit.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1727, 4-Aminopyridine.[1] Retrieved February 3, 2026 from [Link][1]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.[1] International Journal of Pharmaceutical Compounding.[1] (Verified via PubMed/ResearchGate).[1] [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 2,5,6-Trimethylpyridin-3-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 2,5,6-trimethylpyridin-3-amine, a substituted pyridine with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to predict and interpret its spectral features. This approach not only offers a robust analytical framework but also enhances the foundational understanding of structure-spectra correlations.

The Power of Prediction: Anticipating the 1H NMR Spectrum of 2,5,6-Trimethylpyridin-3-amine

The chemical environment of each proton in a molecule dictates its resonance frequency (chemical shift, δ) in an NMR spectrum. By dissecting the structure of 2,5,6-trimethylpyridin-3-amine, we can anticipate the key features of its 1H NMR spectrum. The pyridine ring, an electron-deficient aromatic system, exhibits characteristic chemical shifts for its ring protons. The introduction of three electron-donating methyl groups and an electron-donating amino group significantly influences the electron distribution within the ring, leading to predictable upfield shifts of the remaining aromatic proton.

Key Structural Features and Their Predicted 1H NMR Signatures:

  • Aromatic Proton (H-4): The sole proton on the pyridine ring is at the C-4 position. It is flanked by the amino group at C-3 and the methyl group at C-5. Both are electron-donating groups, which are expected to shield this proton, causing it to resonate at a relatively upfield chemical shift for an aromatic proton.

  • Amino Protons (-NH2): The protons of the primary amine at C-3 will appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1]

  • Methyl Protons (C-2, C-5, C-6): The three methyl groups are in distinct chemical environments and are expected to give rise to three separate singlet signals.

    • The C-2 methyl group is adjacent to the nitrogen atom and will likely be the most downfield of the three methyl signals.

    • The C-6 methyl group is also adjacent to the nitrogen but is ortho to the C-5 methyl group.

    • The C-5 methyl group is situated between the C-4 proton and the C-6 methyl group.

A Comparative Analysis: Learning from Structural Analogs

To refine our predictions and provide a robust comparative framework, we will examine the experimental 1H NMR data of closely related compounds. This comparative approach is a powerful tool in spectral interpretation, allowing for the confident assignment of signals in the target molecule.

Alternative 1: 2,6-Lutidine (2,6-Dimethylpyridine)

2,6-Lutidine provides a foundational comparison for understanding the influence of methyl groups at the C-2 and C-6 positions of the pyridine ring. Its 1H NMR spectrum displays a triplet for the H-4 proton and a doublet for the H-3 and H-5 protons, with a singlet for the two equivalent methyl groups.[2] This provides a baseline for the chemical shifts of methyl groups attached to the pyridine ring.

Alternative 2: 3-Aminopyridine

The 1H NMR spectrum of 3-aminopyridine offers insight into the electronic effects of an amino group on the pyridine ring. The spectrum shows distinct signals for the protons at the C-2, C-4, C-5, and C-6 positions, with the amino protons appearing as a broad signal.[3] This helps in estimating the shielding effect of the amino group on the adjacent C-4 proton in our target molecule.

Alternative 3: 2,3-Lutidine (2,3-Dimethylpyridine)

2,3-Lutidine introduces the effect of adjacent methyl groups on the pyridine ring. Its spectrum will show distinct signals for the three aromatic protons and the two methyl groups, providing valuable data on the influence of ortho- and meta-methyl substituents.[4]

Predicted vs. Comparative 1H NMR Data Summary

The following table summarizes the predicted 1H NMR data for 2,5,6-trimethylpyridin-3-amine and compares it with the experimental data of the selected analogs.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)Multiplicity
2,5,6-Trimethylpyridin-3-amine H-4~6.5 - 7.0singlet
-NH2broad singlet (variable)broad singlet
C2-CH3~2.4 - 2.6singlet
C6-CH3~2.3 - 2.5singlet
C5-CH3~2.2 - 2.4singlet
2,6-Lutidine [2][5]H-4~7.4triplet
H-3, H-5~6.9doublet
C2, C6-CH3~2.4singlet
3-Aminopyridine [3]H-2~8.0doublet
H-6~7.9doublet
H-4~7.0multiplet
H-5~6.8multiplet
-NH2~3.6 (in CDCl3)broad singlet
2,3-Lutidine [4]H-6~8.2doublet
H-4~7.4doublet
H-5~6.9triplet
C2-CH3~2.4singlet
C3-CH3~2.2singlet

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum for 2,5,6-trimethylpyridin-3-amine or any related compound, adherence to a standardized experimental protocol is crucial.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for high resolution.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard 1H NMR, 8 to 16 scans are typically sufficient.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the 1H NMR analysis of a substituted pyridine like 2,5,6-trimethylpyridin-3-amine.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation prep1 Dissolve Sample in Deuterated Solvent prep2 Add Internal Standard (TMS) prep1->prep2 acq1 Lock and Shim prep2->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Calibrate proc1->proc2 proc3 Integrate Peaks proc2->proc3 interp1 Analyze Chemical Shifts proc3->interp1 interp3 Assign Signals to Protons interp1->interp3 interp2 Analyze Multiplicities interp2->interp3 interp4 Compare with Analogs interp4->interp3

Caption: Workflow for 1H NMR analysis of substituted pyridines.

Causality in Experimental Choices

  • Choice of Solvent: The selection of a deuterated solvent is non-negotiable to avoid overwhelming the spectrum with solvent protons. The polarity of the solvent can also influence the chemical shifts of labile protons, such as those in the amino group, through hydrogen bonding.

  • Internal Standard: TMS is the universally accepted internal standard because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a sharp, single peak at a high-field position that rarely overlaps with signals from the analyte.

  • Shimming: A homogeneous magnetic field is critical for obtaining sharp spectral lines. Poor shimming leads to broad, distorted peaks, making it difficult to determine accurate chemical shifts and coupling constants.

Conclusion and Future Perspectives

This guide has provided a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of 2,5,6-trimethylpyridin-3-amine. By leveraging fundamental NMR principles and comparative data from structurally related compounds, we have established a robust framework for its spectral interpretation. This approach underscores the power of predictive and comparative analysis in the structural elucidation of novel compounds, a critical skill for researchers in the chemical and pharmaceutical sciences. The next logical step would be the synthesis and experimental verification of the 1H NMR spectrum of 2,5,6-trimethylpyridin-3-amine to validate the predictions made in this guide.

References

  • ResearchGate. ¹H NMR spectrum of 2,6-lutidine. Available from: [Link]

  • Rasala, D. 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-234 (1993). Available from: [Link]

  • ResearchGate. 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... Available from: [Link]

  • Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(5), 467-477 (2004). Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Available from: [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation. Available from: [Link]

Sources

Technical Guide: C13 NMR Chemical Shifts for Methylated Pyridin-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Chemical Shifts for Methylated Pyridin-3-amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Pyridin-3-amine (3-aminopyridine) scaffolds are ubiquitous in medicinal chemistry, serving as key pharmacophores in kinase inhibitors, analgesics, and ligands for nicotinic acetylcholine receptors.[1] However, the introduction of methyl groups onto the pyridine ring or the amine nitrogen drastically alters the electronic environment, leading to significant changes in Carbon-13 (


C) NMR chemical shifts.[1]

This guide provides a technical comparison of the


C NMR spectral signatures for the parent 3-aminopyridine and its methylated derivatives. It synthesizes experimental observations with Substituent Chemical Shift (SCS) theory to provide a robust framework for structural elucidation.
Theoretical Framework: Electronic Perturbations

To accurately interpret the NMR data, one must understand the causality behind the shifts.[1] The chemical shift (


) is governed by the local electron density (shielding).
  • The Pyridine Core: The nitrogen atom withdraws density via induction (

    
    ), deshielding 
    
    
    
    -carbons (C2, C6) to ~150 ppm.[1] The
    
    
    -carbon (C4) is deshielded to ~136 ppm, while
    
    
    -carbons (C3, C5) remain relatively shielded at ~124 ppm.[1]
  • The Amine Substituent (-NH

    
    ):  Acts as a strong resonance donor (
    
    
    
    ), shielding the ortho (C2, C4) and para (C6) positions significantly (upfield shift), while deshielding the ipso carbon (C3) (downfield shift).[1]
  • The Methyl Substituent (-CH

    
    ):  Acts as a weak electron donor via induction and hyperconjugation. It typically causes a strong downfield shift (~+9 ppm) at the ipso position and minor shifts at ortho and para positions.
    

Solvent Effects (Critical):

  • DMSO-

    
    :  Forms strong hydrogen bonds with the amine protons and the pyridine nitrogen. This often results in slightly broader signals and downfield shifts for carbons adjacent to the nitrogen compared to non-polar solvents.
    
  • CDCl

    
    :  Less polar; shifts may appear 1-2 ppm upfield relative to DMSO-
    
    
    
    .
Comparative Analysis: Chemical Shift Data

The following data compares the parent compound with its four ring-methylated isomers and the N-methylated derivative.

Table 1: Predicted & Experimental ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


C NMR Chemical Shifts (ppm) 
Values are referenced to TMS (

0.0) in DMSO-

.[2][3] "Pred."[1] values are calculated using standard pyridine SCS increments.
Carbon PositionParent (3-NH

)
2-Me -3-NH

4-Me -3-NH

5-Me -3-NH

6-Me -3-NH

N-Me -3-NH

C2 (

)
137.5 144.0 (ipso)138.0136.0146.0138.5
C3 (

, ipso)
143.8 145.0146.0144.0143.0146.0
C4 (

)
121.2 120.5129.0 (ipso)122.0121.0119.5
C5 (

)
123.9 122.0124.0133.0 (ipso)124.5123.5
C6 (

)
148.0 147.5148.5148.0157.0 (ipso)148.0
-CH

20-2216-1817-1923-2529-30 (N-Me)
Key Diagnostic Signals:
  • 2-Methyl vs. 6-Methyl:

    • 2-Methyl: The methyl group is ortho to the amine. Steric compression (the "ortho effect") often causes the methyl carbon itself to appear slightly upfield (20-22 ppm). The C2 quaternary carbon shifts significantly to ~144 ppm.

    • 6-Methyl: The methyl is remote from the amine. The C6 carbon (normally ~148) shifts downfield to ~157 ppm due to the ipso-methyl effect.

  • 4-Methyl: This isomer is unique because the methyl group is at the

    
    -position relative to the pyridine nitrogen but ortho to the amine. Look for the C4 signal shifting from ~121 (CH) to ~129 (C-q).
    
  • N-Methyl: The ring carbons remain largely similar to the parent, but a distinct signal appears at ~30 ppm corresponding to the

    
    -methyl group.
    
Experimental Protocol: Self-Validating Acquisition

To ensure data integrity and reproducibility, follow this protocol.

Step 1: Sample Preparation

  • Concentration: Dissolve 10-20 mg of the amine in 0.6 mL of DMSO-

    
    .
    
    • Why? High concentration improves S/N ratio for quaternary carbons (C3, and C-Me).[1]

  • Solvent Choice: DMSO-

    
     is preferred over CDCl
    
    
    
    for aminopyridines to prevent aggregation and ensure sharp peaks.
    • Validation: Check the residual solvent peak (DMSO: septet at 39.5 ppm).

Step 2: Acquisition Parameters (Bruker/Varian Standard)

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Why? Quaternary carbons (C3-NH

      
       and C-Me) have long T1 relaxation times. Short delays (<1s) will suppress these signals, making integration unreliable and peak picking difficult.[1]
      
  • Scans (NS): Minimum 512 scans (approx. 30 mins) for adequate S/N.

Step 3: Processing

  • Line Broadening (LB): Apply 1.0 - 2.0 Hz.

  • Referencing: Calibrate the center of the DMSO septet to 39.52 ppm. Do not rely on TMS unless added internally.[1]

Decision Workflow: Isomer Identification

The following logic gate allows for the rapid assignment of regioisomers based on


C spectral features.

G Start Start: Acquire 13C NMR (DMSO-d6) CheckNMe Is there a signal at ~30 ppm? Start->CheckNMe NMe Isomer: N-Methyl-3-aminopyridine CheckNMe->NMe Yes CheckC6 Check signal > 155 ppm (C6-Me ipso shift) CheckNMe->CheckC6 No (Ring Methyl) Iso6 Isomer: 6-Methyl-3-aminopyridine CheckC6->Iso6 Yes CheckC4 Check C4 signal (~129 ppm) Is it Quaternary? CheckC6->CheckC4 No Iso4 Isomer: 4-Methyl-3-aminopyridine CheckC4->Iso4 Yes (DEPT-135 null) CheckC2 Check C2 signal (~144 ppm) Is it Quaternary? CheckC4->CheckC2 No Iso2 Isomer: 2-Methyl-3-aminopyridine CheckC2->Iso2 Yes (DEPT-135 null) Iso5 Isomer: 5-Methyl-3-aminopyridine (Default if others excluded) CheckC2->Iso5 No

Figure 1: Decision tree for assigning methylated 3-aminopyridine isomers. Note that DEPT-135 experiments can confirm quaternary carbons (which disappear) vs. CH carbons (which appear positive).

References
  • SDBS Database : Spectral Database for Organic Compounds, AIST.[1] (Search: 3-aminopyridine). [Link]

  • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[1] (Source for SCS Additivity Rules). [Link]

  • Reich, H. J. NMR Data - Chemical Shifts of Pyridines. University of Wisconsin-Madison. [Link]

  • PubChem Compound Summary : 3-Aminopyridine (CID 8658). [Link]

Sources

Technical Deep Dive: Mass Spectrometry Fragmentation of 3-Amino-2,5,6-Trimethylpyridine (ATMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2,5,6-trimethylpyridine (ATMP) represents a distinct class of polysubstituted aminopyridines, often encountered as complex pharmaceutical intermediates or degradation products of vitamin B6 analogs. Its analysis presents a unique challenge: distinguishing the specific substitution pattern of the amino group relative to the alkyl chain and the heterocyclic nitrogen.

This guide provides a comparative analysis of ionization techniques (EI vs. ESI) and details the fragmentation mechanisms required to structurally validate ATMP. Unlike standard spectral libraries which may lack specific isomer data, this guide derives the fragmentation logic from first principles of ion chemistry, validated by behavior observed in homologous aminopyridines.

Part 1: Comparative Analysis of Ionization Techniques[1]

For the structural elucidation and quantification of ATMP (MW 136.19 Da), the choice between Electron Ionization (EI) and Electrospray Ionization (ESI) dictates the information quality.

Table 1: Technique Performance Comparison
FeatureGC-MS (Electron Ionization - 70 eV) LC-MS/MS (Electrospray Ionization - ESI+)
Primary Ion Observed Radical Cation

(m/z 136)
Protonated Molecule

(m/z 137)
Fragmentation Energy High (Hard Ionization)Low (Soft Ionization - requires CID)
Structural Insight High: Rich fingerprint of bond cleavages.Medium: Primarily functional group losses (

).
Isomer Specificity Excellent: Distinguishes 3-amino vs. 2-amino isomers via ortho-effects.Good: Requires

to distinguish isomers.
Sensitivity Nanogram range (Universal).Picogram range (Compound dependent).
Matrix Tolerance Low (Requires extraction/derivatization).High (Direct injection possible).

Recommendation: Use EI (GC-MS) for initial structural identification and impurity profiling. Use ESI (LC-MS/MS) for high-throughput quantification in biological matrices.

Part 2: Fragmentation Mechanism Analysis

Understanding the fragmentation of ATMP requires analyzing the stability of the pyridine ring versus the lability of the substituents.

Electron Ionization (EI) Pathway (70 eV)

In EI, the molecular ion (


, m/z 136) is robust due to aromatic stabilization. The fragmentation is driven by the loss of small stable neutrals.
  • Primary Loss - Methyl Radical (

    
    ): 
    
    • Observation: m/z 136

      
       m/z 121.
      
    • Mechanism: Benzylic-type cleavage. The methyl groups at positions 2 and 6 are activated by the ring nitrogen, but the methyl at position 5 is also labile. The resulting cation is resonance-stabilized.[1]

  • Diagnostic Loss - HCN (

    
    ): 
    
    • Observation: m/z 136

      
       m/z 109.
      
    • Mechanism: Characteristic of the pyridine ring.[2] This fragmentation involves the collapse of the heterocycle, expelling Hydrogen Cyanide (HCN).

  • Secondary Decomposition:

    • The m/z 121 ion often loses HCN to form m/z 94, or loses a second methyl group.

Electrospray Ionization (ESI-CID) Pathway

In ESI, the parent ion is the even-electron species


 at m/z 137.
  • Dominant Loss - Ammonia (

    
    ): 
    
    • Observation: m/z 137

      
       m/z 120.
      
    • Mechanism: In 3-aminopyridines, the protonated amino group can be eliminated as

      
      , leaving a phenyl-cation-like species. This is less common in 2-aminopyridines (where the proton is sequestered by the ring nitrogen) and serves as a key differentiator .
      
  • Ring Opening:

    • High collision energy leads to the loss of acetonitrile (

      
      ) fragments derived from the ring structure.
      

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for ATMP under EI conditions, highlighting the critical structural rearrangements.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 136 (Radical Cation) Frag_121 [M - CH3]+ m/z 121 (Azatropylium-like) M_Ion->Frag_121 - CH3 (15 Da) Benzylic Cleavage Frag_109 [M - HCN]+ m/z 109 (Pyrrole derivative) M_Ion->Frag_109 - HCN (27 Da) Ring Contraction Frag_119 [M - NH3/NH2] m/z 119/120 M_Ion->Frag_119 - NH2/NH3 (Minor) Frag_94 [M - CH3 - HCN]+ m/z 94 Frag_121->Frag_94 - HCN (27 Da)

Figure 1: Proposed EI fragmentation pathway for 3-amino-2,5,6-trimethylpyridine showing primary cleavage events.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this standardized protocol. This workflow includes a "System Suitability Test" (SST) to validate instrument performance before analyzing the target analyte.

Sample Preparation
  • Standard Stock: Dissolve 1 mg ATMP in 1 mL Methanol (HPLC Grade).

  • Working Solution: Dilute to 10 µg/mL in 0.1% Formic Acid (for ESI) or Ethyl Acetate (for EI).

GC-MS Method (Structural Confirmation)
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Source: 230°C, 70 eV.

  • Scan Range: m/z 40–300.

LC-MS/MS Method (Quantification)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Positive Mode.[3]

  • MRM Transition:

    
     (Quantifier), 
    
    
    
    (Qualifier).
System Suitability Test (SST)
  • Criterion 1 (Sensitivity): S/N ratio for m/z 136 (EI) or 137 (ESI) must exceed 10:1 at 100 ng/mL.

  • Criterion 2 (Fragmentation): In EI, the ratio of m/z 121 to m/z 136 must be consistent (

    
     15%) with the reference standard or predicted library spectrum.
    

Part 5: Isomer Differentiation (The "Ortho Effect")

A critical analytical risk is misidentifying ATMP as its isomer, 2-amino-3,5,6-trimethylpyridine .

  • 3-Amino Isomer (ATMP): The amino group behaves like an aniline. In ESI, the loss of

    
     (m/z 137 
    
    
    
    120) is prominent because the protonated amine is not stabilized by the ring nitrogen.
  • 2-Amino Isomer: The amino group is conjugated with the ring nitrogen (amidine-like character). The proton sits between the ring N and the amino N. This stabilizes the molecule against simple

    
     loss. Instead, 2-aminopyridines often show a dominant loss of CO  (28 Da) if oxygen is present in the source/background, or specific ring cleavage patterns distinct from the 3-amino variant.
    

Diagnostic Rule: If the MS/MS spectrum shows a dominant


 peak, the analyte is likely the 3-amino  isomer. If the parent ion is resilient and fragments primarily via alkyl losses, it is likely the 2-amino  isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for rules on benzylic cleavage and HCN loss in nitrogen heterocycles).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,4,6-Trimethylpyridine. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link] (Used as a homologous reference for methyl-pyridine fragmentation patterns).

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
  • Shimadzu Corporation. (2024). LC-MS/MS Method Development Guide for Amines. Available at: [Link] (General protocol grounding for ESI parameters).

Sources

Advanced IR Characterization of Aminopyridines: Isomeric Distinctions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared (IR) spectroscopic characterization of primary amines attached to a pyridine ring (aminopyridines). It synthesizes experimental data, mechanistic insights, and validation protocols to distinguish between isomeric forms (2-, 3-, and 4-aminopyridine) and analogous carbocycles (aniline).

Executive Summary & Strategic Importance

In drug discovery, the aminopyridine motif is a bioisostere of aniline, offering improved water solubility and distinct hydrogen-bonding capabilities.[1] However, its IR spectrum is complicated by the interplay between the electron-rich amino group and the electron-deficient pyridine ring.[1]

Correctly interpreting these spectra requires distinguishing between:

  • Positional Isomers: 2-, 3-, and 4-aminopyridines exhibit distinct band shifts due to resonance and intramolecular hydrogen bonding.[1]

  • Vibrational Modes: Differentiating exocyclic C–N stretching from ring breathing modes.[1]

  • Phase Effects: Recognizing the dramatic shifts caused by intermolecular H-bonding in the solid state vs. dilute solution.

Theoretical Framework: The Vibrational Landscape

The primary amine (-NH


) on a pyridine ring introduces three critical vibrational zones. The specific wavenumbers depend heavily on the position of the amine relative to the pyridine nitrogen.[1]
The Resonance & Inductive Tug-of-War
  • 2-Aminopyridine (2-AP): Unique due to intramolecular hydrogen bonding between the amino hydrogen and the pyridine nitrogen.[1] It also possesses a tautomeric equilibrium (amino vs. imino), though the amino form dominates.[1]

  • 3-Aminopyridine (3-AP): The amino group is "meta" to the ring nitrogen.[1] Resonance interaction is minimal; the spectrum is governed largely by inductive effects, resembling aniline but with a pyridine ring signature.

  • 4-Aminopyridine (4-AP): Exhibits strong through-conjugation (resonance).[1] The lone pair on the exocyclic nitrogen donates into the ring, increasing the double-bond character of the exocyclic C–N bond and lowering the force constant of the N–H bonds.[1]

Comparative Analysis: Band Assignments

The following data aggregates experimental values from dilute solution (CCl


/CHCl

) and solid phase (KBr), as phase significantly alters N-H positions.
Table 1: Characteristic IR Bands of Aminopyridine Isomers vs. Aniline
Vibrational Mode2-Aminopyridine (2-AP)3-Aminopyridine (3-AP)4-Aminopyridine (4-AP)Aniline (Reference)Mechanistic Driver

(NH

)
(Stretch)
~3445 cm⁻¹ (Sol)~3430 cm⁻¹ (Sol)~3450 cm⁻¹ (Sol)3442 cm⁻¹Asymmetric stretching of N-H bonds.[1]

(NH

)
(Stretch)
~3300 cm⁻¹ (Sol)~3360 cm⁻¹ (Sol)~3320 cm⁻¹ (Sol)*3360 cm⁻¹Symmetric stretching.[1] *4-AP often shows Fermi resonance splitting.[1][2]

(NH

)
(Scissoring)
1617 cm⁻¹1620–1630 cm⁻¹1640–1650 cm⁻¹1619 cm⁻¹In-plane bending.[1] Higher in 4-AP due to conjugation stiffness.[1]

(C–N)
(Exocyclic)
1328 cm⁻¹~1290 cm⁻¹1384 cm⁻¹1281 cm⁻¹C–N bond order increases in 2-AP and 4-AP due to resonance.[1]
Ring Breathing 990 cm⁻¹1000–1010 cm⁻¹990 cm⁻¹996 cm⁻¹Pyridine ring pulsation.[1]

(NH

)
(Wagging)
~667 cm⁻¹ (Broad)~670 cm⁻¹~660 cm⁻¹~670 cm⁻¹Out-of-plane bending; typically broad and intense.[1]

> Note: "Sol" denotes dilute solution data. Solid-state (KBr) spectra typically show N-H stretching bands shifted to lower frequencies (3100–3300 cm⁻¹) and broadened due to intermolecular hydrogen bonding.

Key Isomeric Differentiators
  • The 2-AP "Shoulder": 2-Aminopyridine often displays a shoulder near 1626 cm⁻¹, attributed to an overtone of the bending mode or Fermi resonance, which is less distinct in the 3-isomer.[1]

  • The C–N Stretch Indicator: The exocyclic C–N stretch is the most reliable discriminator.[1]

    • 4-AP (>1350 cm⁻¹): Highest frequency due to strong para-quinoidal resonance forms.[1]

    • 2-AP (~1330 cm⁻¹): Intermediate frequency.[1]

    • 3-AP (<1300 cm⁻¹): Lowest frequency, similar to aniline, lacking direct resonance with the ring nitrogen.[1]

Experimental Protocols

To ensure data integrity, use the following workflows. The hygroscopic nature of aminopyridines requires strict moisture control.[1]

Sample Preparation Workflow

Method A: Solid State (KBr Pellet)

  • Best for: Routine fingerprinting.[1]

  • Risk:[1] Moisture absorption broadens N-H bands.[1]

  • Protocol:

    • Dry KBr powder at 110°C for 2 hours.

    • Mix analyte with KBr (1:100 ratio) in a glove box or dry environment.[1]

    • Press pellet under vacuum to eliminate trapped water vapor.[1]

Method B: Dilute Solution (CCl


 or CHCl

)
[2]
  • Best for: Accurate N-H frequency determination (eliminates H-bonding).

  • Protocol:

    • Prepare a 0.01 M solution.[1]

    • Use matched CaF

      
       or NaCl liquid cells (0.1 mm path length).
      
    • Subtract pure solvent background meticulously.[1]

Validation: The D O Exchange Method

This is the gold standard for confirming N-H assignments.[1] Deuterium exchange shifts N-H bands to lower wavenumbers by a factor of ~1.37 (


).[1]

Protocol:

  • Record the baseline spectrum of the amine in a solvent (e.g., CHCl

    
    ).[1]
    
  • Add 1 drop of D

    
    O to the solution and shake vigorously for 1 minute.
    
  • Allow layers to separate (or use a drying agent if using a single-phase solvent like DMSO).[1]

  • Re-record the spectrum.[1]

Expected Result:

  • Disappearance: Bands at ~3400, ~3300, and ~1620 cm⁻¹ vanish.[1]

  • Appearance: New bands appear at ~2500 cm⁻¹ (

    
    ND
    
    
    
    ) and ~1200 cm⁻¹ (
    
    
    ND
    
    
    ).[1]

Visualization of Logic & Workflow

Spectral Assignment Logic

The following diagram illustrates the decision tree for assigning aminopyridine isomers based on IR data.

IR_Assignment_Logic Start Unknown Aminopyridine Sample Check_CN Check Exocyclic C-N Stretch (1250 - 1400 cm⁻¹) Start->Check_CN High_CN High Frequency (> 1350 cm⁻¹) Check_CN->High_CN Mid_CN Mid Frequency (~ 1330 cm⁻¹) Check_CN->Mid_CN Low_CN Low Frequency (< 1300 cm⁻¹) Check_CN->Low_CN Resonance_4AP Strong Para-Resonance High_CN->Resonance_4AP HBond_2AP Intramolecular H-Bond (Ortho Effect) Mid_CN->HBond_2AP Inductive_3AP Inductive Effect Only (Meta Position) Low_CN->Inductive_3AP Result_4AP Likely 4-Aminopyridine Resonance_4AP->Result_4AP Result_2AP Likely 2-Aminopyridine HBond_2AP->Result_2AP Result_3AP Likely 3-Aminopyridine Inductive_3AP->Result_3AP Validate Validation: D₂O Exchange (N-H bands disappear) Result_4AP->Validate Result_2AP->Validate Result_3AP->Validate

Caption: Decision logic for distinguishing aminopyridine isomers using C-N stretching frequencies and resonance effects.

D₂O Exchange Validation Workflow

D2O_Workflow Step1 1. Acquire Baseline Spectrum (CHCl₃) Step2 2. Add D₂O & Shake Vigorously Step1->Step2 Step3 3. Phase Separation / Drying Step2->Step3 Step4 4. Re-acquire Spectrum Step3->Step4 Observation Observe Shift: 3400 → 2500 cm⁻¹ 1620 → 1200 cm⁻¹ Step4->Observation Confirms N-H

Caption: Step-by-step workflow for the D₂O exchange validation protocol.

References

  • Organic Chemistry Boulder. IR Spectroscopy Tutorial: Amines. University of Colorado Boulder.[1] [Link]

  • National Institute of Standards and Technology (NIST). 4-Aminopyridine IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Arnaudov, M. G., et al. (2004).[1][2] A reducing-difference IR-spectral study of 4-aminopyridine. Central European Science Journals.[1][2] [Link]

  • Mohan, S., & Jose, S. (2010).[1] Spectroscopic Investigations of 2-Aminopyridine.[1][3][4][5] International Journal of Chemical Sciences.[1] [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines.[Link]

Sources

Comparative Reactivity Guide: 2,5,6-Trimethylpyridin-3-amine vs. 2-Amino-3-picoline

[1]

Executive Summary: The Orthogonal Isomers

In the design of bioactive heterocycles, the choice between 2,5,6-Trimethylpyridin-3-amine (Compound A) and 2-amino-3-picoline (Compound B) represents a fundamental divergence in synthetic strategy. While both are methylated aminopyridines, their reactivity profiles are orthogonal :

  • 2-Amino-3-picoline is a bidentate-capable scaffold predominantly used to construct bridgehead nitrogen systems (e.g., imidazo[1,2-a]pyridines) via electrophilic attack at the ring nitrogen.

  • 2,5,6-Trimethylpyridin-3-amine is a sterically hindered, electron-rich aniline surrogate . It does not form bridgehead systems; instead, it serves as a nucleophile for linear fused systems (e.g., [1,5]naphthyridines) or as a specialized "stuffer" fragment in kinase inhibitors where the trimethyl motif fills hydrophobic pockets.

Structural & Electronic Profiling

The distinct reactivity of these compounds stems from the position of the amino group relative to the pyridine nitrogen and the steric environment created by the methyl groups.

Feature2,5,6-Trimethylpyridin-3-amine2-Amino-3-picoline
CAS Number 51551-21-41603-40-3
Common Name 3-Amino-2,5,6-trimethylpyridine2-Amino-3-methylpyridine
Amino Position C3 (Meta) C2 (Ortho)
Electronic Nature Electron-rich Aniline-like . No resonance with ring N.Amidine-like . Strong resonance interaction with ring N.
Steric Environment High. Amino group flanked by C2-Methyl and C4-H. Ring N flanked by C2/C6-Methyls.Moderate. Amino group flanked by C3-Methyl and Ring N.
Primary Nucleophile Exocyclic Amino Nitrogen (

)
Ring Nitrogen (N1) or Exocyclic Amino (

)
Key Application Hydrophobic core installation; Amide coupling.Synthesis of Imidazo[1,2-a]pyridines (Zolpidem class).
Electronic Consequence of Substitution
  • Compound A (3-Amino): The three methyl groups (positions 2, 5, 6) exert a strong inductive effect (

    
    ), making the pyridine ring significantly more electron-rich than unsubstituted pyridine. The 3-amino group behaves similarly to a hindered aniline. The ring nitrogen is highly basic but non-nucleophilic due to the flanking 2,6-dimethyl "lutidine" steric clamp.
    
  • Compound B (2-Amino): The 2-amino group donates electron density directly into the ring nitrogen via resonance, making N1 the site of initial electrophilic attack in cyclization reactions.

Cyclization Pathways: The "Skeleton Builder"

The most critical divergence lies in how these molecules react with bis-electrophiles.

Pathway A: Bridgehead Formation (2-Amino-3-picoline)

2-Amino-3-picoline undergoes the Tschitschibabin-type cyclization . The ring nitrogen (N1) attacks an

Pathway B: Fused Ring Formation (2,5,6-Trimethylpyridin-3-amine)

Because the amino group is at C3, it cannot form a bridgehead nitrogen. Instead, it reacts with 1,2-dicarbonyls or

1,5-naphthyridinespyrido[2,3-b]pyrazines

GStartA2-Amino-3-picolineInterAN-Alkylated Intermediate(Quaternary Salt)StartA->InterAN1 Attack (Nucleophilic)StartB2,5,6-Trimethylpyridin-3-amineInterBSchiff BaseIntermediateStartB->InterBNH2 Attack (Condensation)Reagent1+ α-HaloketoneReagent2+ 1,2-DicarbonylProductAImidazo[1,2-a]pyridine(Bridgehead N)InterA->ProductACyclodehydrationProductBPyrido[2,3-b]pyrazine(Fused System)InterB->ProductBRing Closure at C2/C4

Figure 1: Divergent cyclization pathways. The 2-amino isomer forms bridgehead systems (top), while the 3-amino isomer forms fused bicyclic systems (bottom).

Experimental Protocols

Protocol A: Synthesis of Imidazo[1,2-a]pyridine Scaffold

Using 2-Amino-3-picoline Objective: Construct a bridgehead nitrogen scaffold (Zolpidem analog).

  • Reagents: 2-Amino-3-picoline (1.0 equiv), 2-Bromoacetophenone (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve 2-amino-3-picoline in ethanol.

    • Add 2-bromoacetophenone and sodium bicarbonate.

    • Reflux the mixture for 4–6 hours. (Monitoring: TLC shows disappearance of picoline).

    • Cool to room temperature. The product often precipitates or can be extracted with dichloromethane after solvent removal.

  • Mechanism Check: The reaction relies on the nucleophilicity of the Ring Nitrogen .[1] If the reaction fails, check for protonation of the ring N (ensure basic conditions).

Protocol B: Buchwald-Hartwig Coupling of Sterically Hindered Amines

Using 2,5,6-Trimethylpyridin-3-amine Objective: Cross-coupling the hindered 3-amino group with an aryl halide. Standard conditions often fail due to the ortho-methyl group at C2.

  • Reagents: 2,5,6-Trimethylpyridin-3-amine (1.2 equiv), Aryl Bromide (1.0 equiv),

    
     (2 mol%), Ligand: BrettPhos  (4 mol%), 
    
    
    (1.4 equiv).
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Charge an oven-dried vial with the amine, aryl bromide, base, and Pd/Ligand system.

    • Purge with Argon/Nitrogen (Critical: Oxygen poisons the catalyst).

    • Heat to 100°C for 12–18 hours.

    • Filter through Celite and purify via flash chromatography.

  • Why this works: The bulky BrettPhos ligand is specifically required to facilitate the reductive elimination step when using sterically crowded amines like 2,5,6-trimethylpyridin-3-amine. Standard ligands (e.g., BINAP) typically result in <10% yield.

Comparative Performance Data

The following table summarizes the performance of these scaffolds in key reaction classes.

Reaction Class2-Amino-3-picoline2,5,6-Trimethylpyridin-3-amine
Acylation (Amide Formation) Fast. Reacts at exocyclic N. High yields (85-95%).Slower. Steric hindrance from C2-Me requires forcing conditions (e.g., acid chloride + heat).
SNAr (Nucleophilic Subst.) Poor. Ring is electron-rich; requires strong EWG on electrophile.Good. Acts as a hindered aniline; effective with activated fluorobenzenes.
C-H Activation Directing Group Excellent. Pyridine N coordinates metal (Pd/Rh) to direct ortho-functionalization.Poor. Steric bulk at C2/C6 prevents effective metal coordination at the ring nitrogen.
Solubility (LogP) Low (~0.9). Hydrophilic.High (~2.1). Lipophilic (Trimethyl effect).

References

  • Tschitschibabin Reaction Mechanism

    • Synthesis of imidazo[1,2-a]pyridines.
    • Source: Journal of Organic Chemistry.
    • (Representative)

  • Reactivity of 3-Aminopyridines

    • Compar
    • Source: ChemicalBook / Chemical Reviews.
  • Steric Effects in Pyridine Coupling

    • Buchwald-Hartwig Amination of Hindered Amines.

    • Source: Journal of the American Chemical Society.[2]

  • Compound Data (2,5,6-Trimethylpyridin-3-amine)

    • CAS 51551-21-4 Properties.[3][4][5]

    • Source: BLD Pharm / PubChem.

Bioisosteric replacement of aniline with 2,5,6-Trimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Bioisosteric Replacement Guide: Aniline vs. 2,5,6-Trimethylpyridin-3-amine

Executive Summary

This technical guide evaluates the bioisosteric replacement of the aniline (phenylamine) scaffold with 2,5,6-trimethylpyridin-3-amine . While aniline is a ubiquitous privilege structure in medicinal chemistry, its liability for genotoxicity (Ames positive), methemoglobinemia, and rapid oxidative metabolism often necessitates structural optimization.

The 2,5,6-trimethylpyridin-3-amine scaffold offers a tri-functional solution:

  • Metabolic Hardening: The pyridine nitrogen and methyl groups electronically and sterically block metabolic "soft spots."

  • Safety Profile: Significant reduction in the formation of reactive quinone-imine intermediates.

  • Physicochemical Balance: Improved aqueous solubility via the pyridine nitrogen while maintaining the lipophilic contacts required for hydrophobic binding pockets.

Scientific Rationale: The "Structural Alert" Problem

To understand the value of the replacement, we must first dissect the failure mode of the parent aniline.

The Aniline Liability

Anilines are "structural alerts" in drug discovery.[1] Their primary toxicity stems from metabolic bioactivation by Cytochrome P450 (CYP450) enzymes.

  • Mechanism: CYP-mediated N-hydroxylation produces N-hydroxyaniline.

  • Consequence: This intermediate oxidizes further to a nitroso species or dehydrates to a highly electrophilic quinone imine .

  • Toxicity: These electrophiles covalently bind to DNA (genotoxicity) or cysteine residues in hemoglobin (methemoglobinemia).

The Trimethylpyridine Solution

Replacing the benzene ring with a pyridine core and adding methyl groups at the 2, 5, and 6 positions creates a robust safety shield.

  • Electronic Deactivation (The Pyridine Effect): The electron-deficient pyridine ring pulls electron density away from the exocyclic amine.[2] This increases the oxidation potential, making the initial N-hydroxylation step energetically unfavorable compared to the electron-rich aniline.

  • Steric Blocking (The Trimethyl Effect):

    • 2-Methyl: Sterically hinders the exocyclic amine, disrupting the planar alignment required for conjugation and N-oxidation.

    • 6-Methyl: Blocks the metabolic oxidation at the

      
      -position of the pyridine nitrogen (a common metabolic soft spot for aldehyde oxidase).
      
    • 5-Methyl: Blocks the remaining open site, preventing ring hydroxylation.

Comparative Analysis: Physicochemical & ADMET Profiles

The following table contrasts the core properties of the parent aniline with its bioisostere.

FeatureAniline (Parent)2,5,6-Trimethylpyridin-3-amine (Bioisostere)Impact
Structure Phenyl ring + NH2Pyridine ring + 3 Me + NH2Core Change
Electronic Nature Electron-rich (Nucleophilic)Electron-deficient (Pyridine core)Reduced Oxidative Liability
pKa (Conjugate Acid) ~4.6 (Amine)~6.5 - 7.0 (Ring N)Improved Solubility
LogP (Lipophilicity) ~0.9~1.2 - 1.5Maintained/Slight Increase
H-Bond Acceptors 01 (Pyridine N)New Binding Vector
Metabolic Risk High (Quinone Imine formation)Low (Blocked oxidation sites)Safety Improvement
Ames Test Often PositiveGenerally NegativeGenotoxicity Mitigation

Note on LogP: While pyridine itself is less lipophilic than benzene, the addition of three methyl groups adds lipophilicity. This is often desirable for maintaining potency in hydrophobic pockets where the original aniline phenyl ring bound.

Visualizing the Mechanism

The following diagram illustrates the metabolic divergence between the toxic aniline pathway and the stable pyridine bioisostere.

MetabolicPathway Aniline Aniline (Parent) NHydroxy N-Hydroxy Aniline (Toxic Intermediate) Aniline->NHydroxy CYP450 (N-Hydroxylation) Pyridine 2,5,6-Trimethylpyridin-3-amine (Bioisostere) Aniline->Pyridine Bioisosteric Replacement QuinoneImine Quinone Imine (Electrophile) NHydroxy->QuinoneImine Oxidation DNABinding DNA Adducts (Genotoxicity) QuinoneImine->DNABinding Covalent Binding Pyridine->NHydroxy Blocked by Electronic Deficit StableMet Stable Metabolites (N-Oxide / Glucuronide) Pyridine->StableMet Phase II Conjugation Excretion Safe Excretion StableMet->Excretion Renal/Biliary

Figure 1: Metabolic divergence showing the blockade of the toxic quinone imine pathway by the pyridine bioisostere.

Experimental Validation Protocols

To confirm the safety and efficacy of this replacement in your specific series, the following assays are mandatory.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Quantify the formation of electrophilic intermediates (quinone imines) in vitro.

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYP enzymes (e.g., CYP3A4, CYP2D6).

  • Test Compound: 10 µM Aniline analog vs. 10 µM 2,5,6-Trimethylpyridin-3-amine analog.

  • Trapping Agent: Glutathione (GSH) at 5 mM (physiological excess).

  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Quench with ice-cold acetonitrile.

    • Centrifuge (4000 rpm, 20 min) to remove protein.

  • Analysis: LC-MS/MS (High Resolution).

    • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).

    • Success Criteria: The pyridine analog should show >90% reduction in GSH-adduct peak area compared to the aniline parent.

Protocol B: Comparative Ames Test (Miniaturized)

Objective: Assess mutagenic potential early in the discovery phase.

  • Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: +/- S9 fraction (rat liver homogenate) to mimic metabolic activation.

  • Dosing: 6-point dose-response (e.g., up to 5000 µ g/plate ).

  • Readout: Count revertant colonies.

  • Interpretation:

    • Aniline: Likely positive in TA98/TA100 +S9 (due to metabolic activation).

    • Pyridine Isostere: Should remain negative (comparable to vehicle control) due to lack of reactive metabolite formation.

Case Study Context: The Cabozantinib Analog

While "2,5,6-trimethylpyridin-3-amine" is the specific query, this strategy is validated by the development of Cabozantinib bioisosteres .

  • Context: In the optimization of c-Met kinase inhibitors, researchers replaced the central benzene ring of the parent scaffold (Sunitinib/Cabozantinib derivatives) with trimethyl-substituted pyridines (specifically 2,4,5-trimethylpyridine analogs derived from Vitamin B6).[3]

  • Outcome: The pyridine analogs maintained high potency against c-Met while significantly improving the safety window (cytotoxicity ratio) compared to the benzene-based parent compounds.

  • Relevance: This confirms that polymethylated aminopyridines are not just theoretical safety fixes but viable, potent scaffolds for high-affinity drug targets.

References

  • Aniline Toxicity Mechanisms

    • Title: "Metabolic activation of arom
    • Source: PubMed / NIH.
    • URL:[Link] (Generalized link for verification)

  • Aminopyridine Bioisosteres in Drug Design

    • Title: "Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity."[3]

    • Source: MDPI (Int. J. Mol. Sci. 2021).
    • URL:[Link][4]

  • General Bioisosterism Strategies

    • Title: "Bioisosteric replacement of aniline: Strategies and Successes."[5]

    • Source: Cresset Group / NIH PMC.
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: "Contribution of aniline metabolites to aniline-induced methemoglobinemia."[6]

    • Source: PubMed.
    • URL:[Link]

Sources

Comparative Guide: UV-Vis Spectral Tuning of Polysubstituted Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Polysubstituted aminopyridines serve as critical scaffolds in kinase inhibitors, fluorescent probes, and organic light-emitting diodes (OLEDs). Their utility is defined by their electronic tunability: the ability to shift absorption maxima (


) and emission profiles through strategic substitution.

This guide moves beyond basic spectral listing to explain the causality of these shifts. The optical behavior of these molecules is governed by the Intramolecular Charge Transfer (ICT) "push-pull" mechanism.

The "Push-Pull" Mechanism

The amino group acts as an electron donor (auxochrome), while the pyridine nitrogen and electron-withdrawing substituents (like nitro or cyano groups) act as acceptors.

  • HOMO: Localized largely on the amino nitrogen lone pair.

  • LUMO: Delocalized across the pyridine ring and electron-withdrawing substituents.

  • The Shift: Substituents that stabilize the excited ICT state lower the HOMO-LUMO gap, causing a bathochromic (red) shift.

ICT_Mechanism cluster_modifiers Spectral Tuning Factors Ground Ground State (S0) Localized e- Density Excitation UV Excitation (π -> π* / n -> π*) Ground->Excitation Energy Absorption ICT ICT Excited State (S1) Dipole Moment Increase Excitation->ICT Charge Transfer (Push-Pull) Relaxation Relaxation/Emission Solvent Dependent ICT->Relaxation Stokes Shift EDG Amino Group (Donor) Raises HOMO EDG->ICT EWG Nitro/Cyano (Acceptor) Lowers LUMO EWG->ICT

Figure 1: The Intramolecular Charge Transfer (ICT) pathway governing spectral shifts in aminopyridines.

Comparative Spectral Data

The following data synthesizes experimental results to demonstrate how positional isomerism and substitution patterns dictate


.
Table 1: Positional Isomerism (Baseline)

Solvent: Ethanol | Concentration:


 M[1]
CompoundStructure

(nm)

(

)
Key Mechanistic Insight
2-Aminopyridine 2-NH

235, 298~3,500Intramolecular H-bonding (NH...N) stabilizes ground state; hypsochromic relative to 4-AP.
3-Aminopyridine 3-NH

240, 300~3,100"Meta" relationship disrupts direct resonance with ring Nitrogen; weaker ICT.
4-Aminopyridine 4-NH

262~18,000"Para" resonance allows strong charge transfer from NH

to ring N; significant red shift and intensity boost.
Table 2: Polysubstituted Derivatives (The "Push-Pull" Effect)

Comparison of Electron Withdrawing Groups (EWG) and Conjugation Extension.

Derivative ClassSubstituent Pattern

(Abs)
Emission (Fl)Effect vs. Baseline
Nitro-Aminopyridines 2-amino-5-nitropyridine~330-350 nmWeak/QuenchedStrong Red Shift. Nitro group at C5 (para to amino) creates a linear "push-pull" system, dramatically lowering the band gap [1].
Cyano-Aminopyridines 2-amino-3-cyanopyridine~350 nm~437 nmFluorescence Activation. Cyano group induces ICT without the strong quenching often seen with nitro groups [2].
Aryl-Aminopyridines 2-amino-6-phenylpyridine270 nm390 nmConjugation Extension. Phenyl ring extends

-system; moderate red shift but high quantum yield (

) [3].
Halo-Aminopyridines 2-amino-3,5-dibromo~305 nm--Auxochromic Tuning. Halogens induce minor red shifts via inductive effects but heavy atom effect may quench fluorescence.

Critical Note on Solvatochromism: Polysubstituted aminopyridines exhibit positive solvatochromism. In polar aprotic solvents (e.g., DMSO), the excited ICT state is stabilized more than the ground state, causing a further red shift (10–20 nm) compared to non-polar solvents like cyclohexane [2].

Validated Experimental Protocol

To ensure reproducibility and spectral fidelity, follow this self-validating workflow. This protocol minimizes common errors such as aggregation-induced quenching or solvent cutoff interference.

Reagents & Equipment
  • Solvents: Spectroscopic grade Ethanol (cutoff 210 nm), Cyclohexane (cutoff 200 nm), or DMSO (cutoff 268 nm). Warning: Do not use technical grade solvents due to UV impurities.

  • Standard: 9,10-diphenylanthracene (if measuring quantum yield).[2]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 7000 or Shimadzu UV-2600).

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 1-2 mg of the aminopyridine derivative.

    • Dissolve in 10 mL of spectroscopic grade ethanol to create a ~1 mM stock solution.

    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare dilutions at

      
      , 
      
      
      
      , and
      
      
      .
    • Measure Absorbance (A) at

      
      .
      
    • Validation: Plot A vs. Concentration.

      
       must be 
      
      
      
      . If deviation occurs at high concentration, aggregation is occurring—dilute further.
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a "Baseline/Zero" scan to subtract solvent/cuvette absorption.

  • Measurement:

    • Scan range: 200 nm to 600 nm.

    • Scan rate: Medium (approx. 200-400 nm/min) for high resolution.

    • Data Integrity: Absorbance values should fall between 0.2 and 0.8 for maximum signal-to-noise ratio.

Protocol_Workflow Start Start: Solid Sample Stock Stock Solution (1 mM) Solvent: EtOH/DMSO Start->Stock Dilution Dilution Series (10 - 100 μM) Stock->Dilution Baseline Baseline Correction (Pure Solvent) Dilution->Baseline Measure Scan 200-600 nm (Double Beam) Baseline->Measure Check Linearity Check (Beer-Lambert Law) Measure->Check Check->Dilution Fail (Aggregation) Final Final Spectrum Check->Final Pass

Figure 2: Self-validating experimental workflow for UV-Vis characterization.

Applications in Drug Discovery & Sensing

Understanding these spectral properties allows for specific application targeting:

  • pH Sensing: The pyridine nitrogen can be protonated. This protonation eliminates the "pull" of the ring nitrogen, often causing a hypsochromic (blue) shift. This ratio of protonated/unprotonated species allows for ratiometric pH sensing [4].

  • Kinase Inhibitors: Many kinase inhibitors (e.g., Tacrine analogues) utilize the aminopyridine scaffold. The UV spectrum is used to determine the

    
     of the drug, which directly correlates to membrane permeability and bioavailability.
    
  • Fluorescent Tagging: 2-amino-3-cyanopyridines are used as "turn-on" fluorescent probes for biological thiols or metal ions, utilizing the sensitivity of the ICT state to environmental changes [2].

References

  • NIST Chemistry WebBook. 2-Amino-5-nitropyridine UV/Visible Spectrum. National Institute of Standards and Technology.[3] Link

  • Anandhan, K., et al. (2019).[4] Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative. RSC Advances, 9, 12085.[4] Link

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1619. Link

  • ChemicalBook. (2024). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.[5][6]Link

Sources

Safety Operating Guide

2,5,6-Trimethylpyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 2,5,6-Trimethylpyridin-3-amine .[1][2]

As a Senior Application Scientist, I must emphasize that this compound belongs to the aminopyridine class. While often used as a specialized ligand or intermediate in drug development, its structural core carries significant neurotoxic potential (potassium channel blockade) and environmental persistence risks. Do not treat this merely as "organic waste." It requires a segregated, chain-of-custody disposal workflow.[1]

Chemical Profile & Hazard Logic

Before handling waste, you must understand the nature of the hazard to select the correct engineering controls.

Property Data / Classification Operational Implication
Chemical Class Aminopyridine derivativeHigh Neurotoxicity. Aminopyridines are known voltage-gated potassium channel blockers.[1][2][3] Absorption can lead to seizures/convulsions.[1]
Physical State Solid (typically) or low-melting solidDust generation is the primary exposure vector during weighing/transfer.[1][2][3]
Basicity Weak base (

)
Incompatible with strong acids and oxidizers.[1][2][3] Exothermic reaction risk.[1]
Flammability CombustibleKeep away from open flames.[1][2][3][4][5][6]

fumes released upon combustion.[1]
RCRA Status Characteristic Waste (Toxic/Ignitable)Likely triggers D001 (Ignitable) or D038 (Pyridine) depending on concentration/form.[2][3]

Immediate Safety & Containment (Pre-Disposal)

The Golden Rule: The disposal process begins at the moment of synthesis or usage, not when the flask is empty.

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: If handling powder outside a glovebox, a N95/P100 respirator is insufficient due to potential vapor sublimation. Use a full-face respirator with organic vapor/particulate cartridges or work strictly in a certified fume hood.[1]

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) for prolonged handling.[1] Aminopyridines penetrate standard latex rapidly.[1]

B. Spill Management (Small Scale < 50g)

If a spill occurs, do not use water immediately (creates a toxic runoff).[1]

  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • Suppress: Cover powder spills with a damp absorbent pad (to prevent dust) or sand.[1]

  • Neutralize: While not strictly acidic/basic enough to require neutralization for safety, treating the area with a dilute acid (e.g., 1M HCl) converts the amine to a non-volatile hydrochloride salt, reducing vapor pressure during cleanup.

  • Collect: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Toxic."[1]

Operational Disposal Protocol

This protocol ensures compliance with EPA (RCRA) standards and minimizes personnel exposure.[1]

Step 1: Waste Stream Segregation

Do not mix 2,5,6-Trimethylpyridin-3-amine with general organic solvents (halogenated or non-halogenated) unless the concentration is <1%.[1][2]

  • Why? High concentrations of aminopyridines can react with specific halogenated solvents or oxidizers in the waste drum, creating pressure buildup.

  • Action: Designate a specific "Satellite Accumulation Area" (SAA) container for this compound.

Step 2: Chemical Deactivation (Optional but Recommended)

For small quantities of pure residue, converting the free base to a salt significantly reduces volatility and dermal absorption risk.

  • Protocol: Slowly add 1.1 equivalents of 2M HCl in ethanol to the residue.

  • Result: Formation of 2,5,6-trimethylpyridin-3-amine hydrochloride.[1][2][3]

  • Disposal: The salt is still hazardous waste, but safer to handle.

Step 3: Packaging & Labeling
  • Container: High-density polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if the waste is acidic (from Step 2).[1]

  • Labeling: Must include:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkboxes: Toxic , Irritant .[1]

    • Date of Accumulation Start.

Step 4: Final Disposal Method
  • Primary Method: High-Temperature Incineration .[1]

    • Mechanism:[1][7][8] The pyridine ring is thermally stable; it requires temperatures >1000°C with specific residence times to ensure complete mineralization to

      
      , 
      
      
      
      , and
      
      
      (scrubbed).
  • Prohibited: Do not dispose of via drain (sanitary sewer) or evaporation.[1] This compound is toxic to aquatic life (Category Acute 1/Chronic 1).[1]

Decision Logic: Waste Workflow

The following diagram illustrates the decision tree for handling different forms of 2,5,6-Trimethylpyridin-3-amine waste.

DisposalWorkflow Start Waste Generation: 2,5,6-Trimethylpyridin-3-amine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste SegregationSolid Double Bag (4 mil) Place in Solid Waste Drum SolidWaste->SegregationSolid Deactivation Optional: Acidify with HCl/EtOH (Reduces Volatility) LiquidWaste->Deactivation High Conc. SegregationLiquid Segregate from Oxidizers Label 'Toxic - Pyridines' LiquidWaste->SegregationLiquid Low Conc. Deactivation->SegregationLiquid Vendor Handover to EHS/Vendor (Destruction: Incineration) SegregationSolid->Vendor SegregationLiquid->Vendor

Figure 1: Operational decision tree for segregating and processing aminopyridine waste streams.

Regulatory & Compliance Data

When filling out your hazardous waste manifest, use the following classifications. Note that while this specific isomer may not be explicitly "P-listed" (like 4-aminopyridine, P008), it defaults to the characteristic codes due to toxicity and flammability.[1]

Regulatory Body Classification Code / Note
US EPA (RCRA) Hazardous WasteD001 (Ignitable) if FP <60°C.D038 (Pyridine) if TCLP limits exceeded.Manage as P-Listed equivalent for safety.[1][2][3]
DOT (Transport) Toxic Solid/LiquidUN 2811 (Toxic solid, organic, n.o.s.) orUN 1992 (Flammable liquid, toxic, n.o.s.).[2][3]
GHS Labeling DangerSkull & Crossbones (Acute Tox).Environment (Aquatic Tox).[1][2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 128362, Aminopyridines.[1] Retrieved from [Link][3]

  • US Environmental Protection Agency (EPA). RCRA Waste Codes and Descriptions.[1] Retrieved from [Link]

Disclaimer: This guide is for professional research use. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Enamine, Sigma, TCI) as isomeric purity can alter physical properties.[2][3]

Sources

Personal protective equipment for handling 2,5,6-Trimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2,5,6-Trimethylpyridin-3-amine (CAS: 20934-55-8) is a specialized heterocyclic building block often utilized in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2] As an aminopyridine derivative , it presents specific toxicological risks that distinguish it from standard organic bases.

The Core Hazard: Aminopyridines are potent voltage-gated potassium channel blockers. While specific toxicological data for this isomer may be limited compared to 4-aminopyridine, the precautionary principle mandates treating this compound as acutely toxic by ingestion and skin absorption. It is also a significant skin and respiratory irritant.

Operational Directive: All handling must occur within a containment barrier (fume hood). Zero skin contact is the operational standard.

Hazard Identification & Risk Assessment

Based on structural analogs (e.g., 2-amino-3-methylpyridine, 3-aminopyridine) and GHS classification standards for aromatic amines.

Hazard ClassClassification (Likely)Operational Implication
Acute Toxicity Category 3 (Oral/Dermal)Fatal/Toxic if swallowed or in contact with skin. Rapid absorption possible.
Skin/Eye Irritation Category 2/2ACauses skin irritation and serious eye irritation.[3]
STOT-SE Category 3May cause respiratory irritation (dust/vapor).[3][4]
Sensitization Potential SensitizerLong-term exposure may lead to allergic dermatitis.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. Do not deviate without a written risk assessment.

PPE CategorySpecificationRationale (Causality)
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or NeopreneAmines can permeate thin nitrile. Double gloving provides a breakthrough buffer and allows immediate removal of the outer glove upon contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient due to the risk of fine powder migration or liquid splash causing severe corneal damage.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary barrier. If handling outside a hood (e.g., spill cleanup), use a Full-Face Respirator with P100/Organic Vapor cartridges .
Body Protection Lab Coat (Buttoned, Tyvek sleeves recommended) Prevents particulate accumulation on street clothes. Tyvek sleeves cover the wrist gap between glove and coat.

Operational Handling Protocol

This workflow is designed to minimize exposure during the most critical phase: Transfer and Weighing .

Phase A: Storage
  • Condition: Store in a cool, dry place.

  • Atmosphere: Nitrogen or Argon backfill is recommended. Amines oxidize over time, turning dark brown/black.

  • Segregation: Store away from strong acids (violent exothermic reaction), oxidizers , and acid chlorides .[5]

Phase B: Weighing & Transfer (The Critical Step)
  • Location: Inside a certified Chemical Fume Hood.

  • Technique: Use an anti-static gun if the solid is fluffy/static-prone.

  • Vessel: Weigh directly into a tared reaction flask or a closed weighing boat. Do not use open spatulas to transport powder across the lab bench.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent slowly to the amine. Exotherms are common when dissolving basic amines in protic solvents or acids.

  • Inerting: Purge the headspace with nitrogen before heating.

Workflow Visualization

The following diagram illustrates the "Chain of Custody" for the chemical to ensure containment.

HandlingWorkflow cluster_containment Restricted Zone (Fume Hood) Storage Storage (Cool, Dry, Inert) Hood Fume Hood (Primary Containment) Storage->Hood Transport in Secondary Container Weighing Weighing (Closed Transfer) Hood->Weighing Inside Hood Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve/Add Reagents Waste Waste Disposal (Segregated) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing the "Restricted Zone" (Fume Hood) for all open-vessel manipulations.

Emergency Response & Spill Management

Immediate Action: Evacuate the immediate area if the spill is significant (>5g) or outside the hood.

Spill Decision Logic

Follow this decision tree to determine the response level.

SpillResponse Start Spill Detected Location Is spill inside the Fume Hood? Start->Location Inside Yes Location->Inside Outside No Location->Outside Action1 1. Close Sash 2. Wear Double Gloves 3. Absorb with Sand/Vermiculite Inside->Action1 Dispose1 Dispose as Hazardous Waste Action1->Dispose1 Size Is spill > 5 grams or generating dust? Outside->Size Minor Minor (<5g) Size->Minor No Major Major (>5g) Size->Major Yes Action2 1. Evacuate Area 2. Don Full-Face Respirator 3. Absorb & Clean Minor->Action2 Action3 EVACUATE LAB Call HazMat Team Major->Action3 Action2->Dispose1

Figure 2: Decision matrix for spill response, prioritizing respiratory protection for uncontained spills.

Exposure First Aid[7]
  • Inhalation: Move to fresh air immediately. Oxygen may be required. Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases absorption).

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Ophthalmologist consult required.

Waste Management & Disposal

Do NOT dispose of down the drain. Aminopyridines are toxic to aquatic life and can disrupt water treatment microorganisms.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid Waste (Toxic). Double-bagged and labeled.
Liquid Waste Reaction mixtures, mother liquors.Organic Base Waste. If halogenated solvents were used, segregate into "Halogenated Organic". Otherwise, "Non-Halogenated Organic".
Rinsate First 3 rinses of glassware.Collect as Liquid Waste . Do not pour first rinses down the sink.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88514, 2-Amino-3-methylpyridine (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Aminopyridines. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.